molecular formula C7H5N3O3 B1584626 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide CAS No. 74420-06-7

1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide

Cat. No.: B1584626
CAS No.: 74420-06-7
M. Wt: 179.13 g/mol
InChI Key: WOIAIVJWNRFBGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide is a useful research compound. Its molecular formula is C7H5N3O3 and its molecular weight is 179.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-hydroxy-4-nitropyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-9-4-2-6(10(12)13)5-1-3-8-7(5)9/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIAIVJWNRFBGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C1=C(C=CN2O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348635
Record name 4-Nitro-7H-pyrrolo[2,3-b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74420-06-7
Record name 4-Nitro-7H-pyrrolo[2,3-b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide, a molecule of significant interest in medicinal chemistry and drug development. The 7-azaindole scaffold, of which this compound is a derivative, is a key pharmacophore in numerous biologically active agents, including kinase and phosphodiesterase inhibitors.[1][2] This guide details a plausible and chemically sound synthetic pathway, starting from the commercially available 7-azaindole. Each synthetic step is accompanied by a detailed experimental protocol, an explanation of the underlying chemical principles, and safety considerations. Furthermore, this document outlines the essential analytical techniques for the structural elucidation and characterization of the target molecule and its intermediates, providing expected outcomes and data interpretation guidelines. This guide is intended for researchers, medicinal chemists, and professionals in the field of drug development who require a thorough understanding of the preparation and properties of this important heterocyclic compound.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry.[3] Its structural analogy to purines and indoles allows it to function as a bioisostere, interacting with a wide array of biological targets. The introduction of a nitrogen atom in the six-membered ring imparts unique physicochemical properties, including altered hydrogen bonding capabilities and dipole moment, which can be exploited to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Derivatives of 7-azaindole have demonstrated a broad spectrum of biological activities, including but not limited to:

  • Kinase Inhibition: The 7-azaindole core is a key feature in numerous kinase inhibitors targeting pathways implicated in cancer and inflammatory diseases.[1]

  • Phosphodiesterase (PDE) Inhibition: Certain 7-azaindole derivatives have been identified as potent inhibitors of phosphodiesterases, such as PDE4B, which are targets for inflammatory and central nervous system disorders.[2]

  • Antiviral and Antimicrobial Activity: The versatile nature of the 7-azaindole scaffold has led to the discovery of compounds with potential antiviral and antimicrobial properties.

The subject of this guide, this compound, incorporates two key functional groups: a nitro group at the 4-position and an N-oxide at the 7-position. The N-oxide functionality can enhance solubility, modulate metabolic stability, and serve as a handle for further chemical transformations. The electron-withdrawing nitro group significantly influences the electronic properties of the aromatic system and can act as a precursor for the introduction of other functional groups, such as an amino group, through reduction. The strategic placement of these functionalities makes this molecule a valuable intermediate for the synthesis of a diverse library of novel bioactive compounds.

Synthetic Strategy and Experimental Protocols

The synthesis of this compound can be logically approached in a two-step sequence starting from 7-azaindole:

  • N-Oxidation: Formation of the pyridine N-oxide at the 7-position.

  • Regioselective Nitration: Introduction of the nitro group at the 4-position of the 7-azaindole N-oxide.

This synthetic route is illustrated in the workflow diagram below.

SynthesisWorkflow Start 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Step1 Step 1: N-Oxidation Start->Step1 Intermediate 1H-pyrrolo[2,3-b]pyridine 7-oxide Step1->Intermediate H₂O₂ or m-CPBA Step2 Step 2: Nitration Intermediate->Step2 Product 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide Step2->Product HNO₃ / (CF₃CO)₂O

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine 7-oxide (7-Azaindole N-oxide)

Causality of Experimental Choices: The N-oxidation of the pyridine ring in 7-azaindole is a crucial step that not only modifies the electronic properties of the molecule but also directs the subsequent electrophilic substitution. The lone pair of electrons on the pyridine nitrogen is more susceptible to oxidation than the pyrrole nitrogen due to its higher basicity. Common oxidizing agents for this transformation include hydrogen peroxide in the presence of an acid catalyst or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). A method employing hydrogen peroxide is often preferred for its cost-effectiveness and the generation of water as the only byproduct.[4]

Experimental Protocol:

  • Materials:

    • 1H-pyrrolo[2,3-b]pyridine (7-azaindole)

    • Hydrogen peroxide (30% aqueous solution)

    • Tetrahydrofuran (THF) or similar organic solvent

    • Sodium sulfite (for quenching)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 7-azaindole in a suitable organic solvent such as THF.

    • Cool the solution to 5-10 °C in an ice bath.

    • Slowly add 1.1 to 1.3 equivalents of 30% hydrogen peroxide dropwise to the stirred solution, maintaining the temperature below 15 °C.[4]

    • Allow the reaction mixture to stir at this temperature for 2-5 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 1H-pyrrolo[2,3-b]pyridine 7-oxide. The product can be further purified by recrystallization or column chromatography if necessary.

Safety Precautions: Hydrogen peroxide is a strong oxidizing agent and should be handled with care. The quenching process can be exothermic; therefore, the addition of sodium sulfite should be done slowly and with cooling.

Step 2: Synthesis of this compound

Causality of Experimental Choices: The nitration of pyridine N-oxides is a well-established reaction. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. A potent nitrating agent is required, and a mixture of nitric acid in trifluoroacetic anhydride is a highly effective system for this transformation.[5] This reagent combination generates the highly electrophilic trifluoroacetyl nitrate in situ, which can nitrate the activated ring under relatively mild conditions. The use of this reagent system often provides good regioselectivity for the 4-position.

Experimental Protocol:

  • Materials:

    • 1H-pyrrolo[2,3-b]pyridine 7-oxide

    • Trifluoroacetic anhydride

    • Fuming nitric acid

    • Dichloromethane (anhydrous)

    • Ice/salt bath

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1.0 equivalent of 1H-pyrrolo[2,3-b]pyridine 7-oxide in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice/salt bath.

    • Slowly add a pre-cooled solution of fuming nitric acid in trifluoroacetic anhydride dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

    • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the acids.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Safety Precautions: Fuming nitric acid and trifluoroacetic anhydride are highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. The reaction is exothermic and requires careful temperature control.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Characterization Target 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide NMR NMR Spectroscopy (¹H and ¹³C) Target->NMR Structural Elucidation MS Mass Spectrometry Target->MS Molecular Weight Confirmation IR Infrared Spectroscopy Target->IR Functional Group Identification MP Melting Point Target->MP Purity Assessment

Caption: Key characterization techniques for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: The proton NMR spectrum will provide information about the number of different types of protons and their connectivity. The expected signals for the aromatic protons of the 7-azaindole ring system will be observed. The chemical shifts will be influenced by the electron-withdrawing nitro group and the N-oxide functionality.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the pyrrolo[2,3-b]pyridine core. The chemical shifts will be downfield compared to the parent 7-azaindole due to the electron-withdrawing effects of the nitro and N-oxide groups. The characteristic coupling patterns of the pyridine and pyrrole ring protons will be observable.
¹³C NMR Resonances for all seven carbon atoms of the heterocyclic core. The carbon atom attached to the nitro group (C4) is expected to be significantly deshielded.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

  • Expected Molecular Ion Peak: For C₇H₅N₃O₃, the expected monoisotopic mass is approximately 179.0331 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

  • Expected Characteristic Absorptions:

    • N-H stretch: A broad peak around 3300-3500 cm⁻¹ corresponding to the pyrrole N-H.

    • Aromatic C-H stretch: Peaks around 3000-3100 cm⁻¹.

    • N-O stretch (N-oxide): A strong absorption band typically in the region of 1200-1300 cm⁻¹.

    • NO₂ stretches: Two strong absorption bands, one asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹.

    • C=C and C=N stretches: Peaks in the fingerprint region (1400-1600 cm⁻¹).

Melting Point

The melting point of a crystalline solid is a good indicator of its purity. A sharp melting point range suggests a high degree of purity.

Applications and Future Directions

This compound is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The nitro group can be readily reduced to an amino group, which can then be further functionalized through various reactions such as acylation, alkylation, or diazotization. The N-oxide can be retained to improve physicochemical properties or can be removed if desired.

The strategic placement of the nitro and N-oxide functionalities on the biologically relevant 7-azaindole scaffold makes this compound a valuable building block for the exploration of new chemical space in drug discovery programs targeting kinases, phosphodiesterases, and other enzymes.

Conclusion

This technical guide has outlined a robust and logical synthetic pathway for the preparation of this compound. The detailed experimental protocols, along with the rationale behind the chosen synthetic strategies, provide a solid foundation for the successful synthesis of this important molecule. The described characterization techniques are essential for verifying the structure and purity of the final compound. The versatility of this molecule as a synthetic intermediate opens up numerous possibilities for the development of novel compounds with potential therapeutic value.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Nitro-7-Azaindole N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, valued for its role as a bioisostere of indole and purine moieties, which allows it to effectively interact with a wide range of biological targets.[1][2][3] The introduction of an N-oxide functionality and a nitro group significantly modulates the core scaffold's electronic and steric properties, offering new avenues for drug design and synthesis. Specifically, N-oxidation serves not only to alter physicochemical characteristics like solubility and basicity but also acts as a powerful synthetic handle to direct further chemical modifications.[4][5][6] This guide provides a comprehensive analysis of the physicochemical properties of 4-nitro-7-azaindole N-oxide, a molecule of significant interest for its potential applications in kinase inhibition and as a versatile chemical building block. By synthesizing data from its parent compounds and structurally related analogs, this document offers a predictive yet robust profile encompassing its core properties, spectroscopic signatures, and key experimental methodologies for its characterization.

Core Physicochemical Profile

The fundamental properties of 4-nitro-7-azaindole N-oxide are derived from its parent structure, 4-nitro-7-azaindole, with modifications inferred from the addition of the N-oxide group. These parameters are critical for predicting its behavior in both chemical reactions and biological systems.

PropertyValue / Predicted ValueRationale & Source(s)
Molecular Formula C₇H₅N₃O₃Derived by adding one oxygen atom to the formula of 4-nitro-7-azaindole (C₇H₅N₃O₂)[7][8].
Molecular Weight 179.13 g/mol Calculated from the molecular formula; the parent compound's weight is 163.13 g/mol [7][8].
IUPAC Name 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxideSystematically named based on the parent structure.
Appearance Predicted: Yellow to brown solidBy analogy with related nitro-aromatic N-oxides like 4-nitroquinoline N-oxide and the yellow color of 5-nitro-7-azaindole[9].
Lipophilicity (logP) Predicted: < 1.1The N-oxide group increases polarity, which is expected to lower the logP value compared to the parent 4-nitro-7-azaindole (XLogP3 = 1.1)[7].
pKa (Acidity/Basicity) Predicted: Reduced basicityThe N-oxide functionality significantly reduces the basicity of the pyridine nitrogen compared to a standard azaindole. The pyrrole N-H proton remains the primary acidic site.
Hydrogen Bonding Donor: 1 (pyrrole N-H); Acceptor: 4 (N-oxide O, 2x nitro O, pyrrole N)The N-oxide adds a strong hydrogen bond acceptor site, enhancing potential interactions with biological macromolecules.

Spectroscopic Characterization: A Predictive Analysis

Definitive structural confirmation of 4-nitro-7-azaindole N-oxide relies on a combination of spectroscopic techniques. Based on the known effects of N-oxide and nitro functionalities, the following spectral characteristics are predicted.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show significant changes compared to the parent 7-azaindole. The N-oxide group is strongly electron-withdrawing, causing a notable downfield shift (increase in ppm) for the protons on the pyridine ring (H-5, H-6). The nitro group at the C-4 position will further influence the electronic environment, particularly affecting the adjacent H-3 and H-5 protons. The pyrrole N-H proton is anticipated to appear as a broad singlet at a high chemical shift (>11 ppm).

  • ¹³C NMR Spectroscopy: The carbon signals will reflect the electronic perturbations. The carbons attached to or near the N-oxide (C-6, C-7a) and the nitro group (C-4) are expected to be shifted significantly downfield.

  • Infrared (IR) Spectroscopy: The IR spectrum should display several characteristic absorption bands that are invaluable for identification:

    • N-O Stretch (N-oxide): A strong band is predicted in the 1200-1350 cm⁻¹ region.

    • NO₂ Asymmetric Stretch: A very strong band is expected near 1500-1560 cm⁻¹.

    • NO₂ Symmetric Stretch: A strong band is expected near 1330-1370 cm⁻¹.

    • N-H Stretch (Pyrrole): A broad band is anticipated in the 3100-3400 cm⁻¹ range.

  • UV-Vis Spectroscopy: As a highly conjugated aromatic system with powerful chromophores (nitro group, N-oxide), the compound is expected to exhibit strong ultraviolet-visible absorption at a longer wavelength (bathochromic shift) compared to 4-azaindole (λmax = 288 nm)[1].

Experimental Protocol: Determination of Lipophilicity (logD₇.₄) by Reverse-Phase HPLC

Lipophilicity is a critical parameter in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The protocol below describes a validated method for determining the octanol-water distribution coefficient at physiological pH (logD₇.₄).

Rationale: This method correlates a compound's retention time (RT) on a nonpolar stationary phase with its lipophilicity. By calibrating the system with compounds of known logP/logD values, the logD of the test compound can be accurately determined. A C18 column is the industry standard for its robust, nonpolar characteristics, mimicking lipid membranes.

Step-by-Step Methodology:

  • Preparation of Mobile Phase:

    • Prepare Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 7.4).

    • Prepare Mobile Phase B: Acetonitrile.

    • Causality Insight: Using a buffered aqueous phase at pH 7.4 ensures that the ionization state of the compound is controlled, allowing for the measurement of logD rather than logP.

  • Preparation of Standards and Sample:

    • Prepare 1 mg/mL stock solutions of 5-8 calibration standards with a range of known logP values (e.g., uracil, progesterone, etc.) in DMSO.

    • Prepare a 1 mg/mL stock solution of 4-nitro-7-azaindole N-oxide in DMSO.

    • Dilute all stock solutions to a final concentration of 10 µM in a 50:50 mixture of water and acetonitrile.

    • Trustworthiness: A wide range of standards ensures a robust calibration curve, validating the accuracy of the measurement across different lipophilicities.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm).

    • Gradient: 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Detection: UV detector at 254 nm or a relevant λmax for the compound.

  • Data Acquisition and Analysis:

    • Inject the calibration standards and record their retention times (RT).

    • Inject the 4-nitro-7-azaindole N-oxide sample and record its RT.

    • Plot a calibration curve of the known logP values of the standards against their measured RTs.

    • Perform a linear regression to obtain the equation of the line (y = mx + c).

    • Using the measured RT of the test compound, calculate its logD₇.₄ using the regression equation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the HPLC-based logD determination protocol.

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_analysis Phase 3: Data Analysis P1 Prepare Mobile Phases (A: Buffered H2O, B: ACN) P2 Prepare Calibration Standards (Known logP) P3 Prepare Test Compound (4-nitro-7-azaindole N-oxide) H1 Equilibrate C18 Column P3->H1 H2 Inject Standards & Record RT H1->H2 H3 Inject Test Compound & Record RT H2->H3 A1 Plot Calibration Curve (logP vs. RT) H3->A1 A2 Perform Linear Regression A1->A2 A3 Calculate logD7.4 of Test Compound A2->A3 Result Final logD7.4 Value A3->Result

Caption: Workflow for logD determination via HPLC.

Synthesis and Reactivity Considerations

The synthesis of 4-nitro-7-azaindole N-oxide would likely proceed via one of two primary routes:

  • Nitration of 7-azaindole N-oxide: Treating the pre-formed 7-azaindole N-oxide with a nitrating agent (e.g., HNO₃/H₂SO₄). The N-oxide group directs electrophilic substitution, making this a plausible route.

  • N-Oxidation of 4-nitro-7-azaindole: Oxidation of the commercially available 4-nitro-7-azaindole using an oxidizing agent like hydrogen peroxide or m-CPBA.

From a reactivity standpoint, the N-oxide is not merely a passenger functionality. It is a key activating group for nucleophilic substitution on the pyridine ring and can be used to direct metallation reactions.[5][6] This makes 4-nitro-7-azaindole N-oxide a potentially valuable intermediate for the synthesis of more complex, highly functionalized azaindole derivatives.

Conclusion

4-Nitro-7-azaindole N-oxide represents a convergence of three important structural motifs in medicinal chemistry: the 7-azaindole core, a nitro group, and an N-oxide. While experimental data on this specific molecule is sparse, a comprehensive physicochemical profile can be reliably predicted through analysis of its constituent parts and related analogs. Its key predicted properties—solid state, increased polarity and hydrogen bonding capability compared to its parent, and distinct spectroscopic signatures—make it an intriguing candidate for drug discovery programs. The synthetic accessibility and inherent reactivity of the N-oxide group further establish its importance as a versatile building block for creating novel therapeutic agents. The experimental protocols and predictive data outlined in this guide provide a foundational framework for researchers and scientists aiming to explore the full potential of this compound.

References

Spectroscopic and Synthetic Elucidation of 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document emphasizes predicted spectroscopic data derived from computational methods, alongside a plausible synthetic route and detailed protocols for its characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry due to its structural resemblance to indole and its ability to act as a bioisostere. The introduction of a nitro group and an N-oxide functionality can significantly modulate the electronic properties and biological activity of the parent molecule, making this compound a compound of significant interest for further investigation. This guide aims to provide a foundational understanding of its spectroscopic properties to aid in its synthesis, identification, and further development.

Molecular Structure and Properties

  • Molecular Formula: C₇H₅N₃O₃

  • Molecular Weight: 179.13 g/mol

  • CAS Number: 74420-06-7

Caption: Molecular Structure of the target compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established computational models and provide a valuable reference for experimental work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for the target compound in DMSO-d₆ are presented below.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityAssignment
~12.5br s1H, N-H (pyrrole)
~8.5d1H, H-6
~8.2d1H, H-5
~7.9d1H, H-2
~7.0d1H, H-3

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (ppm)Assignment
~150C-7a
~145C-4
~140C-5
~135C-6
~128C-2
~120C-3a
~105C-3

Interpretation:

  • The downfield shift of the pyrrolic N-H proton is expected due to its acidic nature and potential for hydrogen bonding.

  • The aromatic protons on the pyridine ring (H-5 and H-6) are expected to be in the downfield region, influenced by the electron-withdrawing nitro group and the N-oxide.

  • The pyrrole protons (H-2 and H-3) will appear further upfield compared to the pyridine protons.

  • In the ¹³C NMR spectrum, the carbons attached to or in close proximity to the nitrogen and oxygen atoms (C-4, C-5, C-7a) are expected to be the most deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch (pyrrole)
~1540StrongAsymmetric NO₂ stretch
~1350StrongSymmetric NO₂ stretch
~1250StrongN-O stretch (N-oxide)
~1600, ~1480MediumC=C and C=N stretching (aromatic rings)

Interpretation:

  • The presence of a broad peak around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the pyrrole ring.

  • Strong absorption bands around 1540 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.

  • A strong band around 1250 cm⁻¹ can be attributed to the N-O stretching vibration of the pyridine N-oxide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak and major fragmentation pathways are outlined below.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
179[M]⁺ (Molecular ion)
163[M - O]⁺
133[M - NO₂]⁺
117[M - O - NO₂]⁺

Interpretation:

  • The molecular ion peak [M]⁺ is expected at m/z 179.

  • A common fragmentation pathway for N-oxides is the loss of an oxygen atom, leading to a peak at m/z 163.

  • The loss of the nitro group (NO₂) would result in a fragment at m/z 133.

  • Subsequent loss of the N-oxide oxygen from the [M - NO₂]⁺ fragment would give a peak at m/z 117.

fragmentation M [M]⁺ m/z = 179 M-O [M - O]⁺ m/z = 163 M->M-O - O M-NO2 [M - NO₂]⁺ m/z = 133 M->M-NO2 - NO₂ M-O-NO2 [M - O - NO₂]⁺ m/z = 117 M-O->M-O-NO2 - NO₂ M-NO2->M-O-NO2 - O

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

This section provides a plausible synthetic route and standard protocols for the spectroscopic analysis of this compound. These are generalized procedures and may require optimization.

Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from 1H-pyrrolo[2,3-b]pyridine (7-azaindole).

synthesis start 1H-pyrrolo[2,3-b]pyridine intermediate 1H-pyrrolo[2,3-b]pyridine, 7-oxide start->intermediate m-CPBA, Acetone product This compound intermediate->product HNO₃, H₂SO₄

Caption: Proposed Synthetic Pathway.

Step 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine, 7-oxide

  • Dissolve 1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as acetone or dichloromethane.

  • Cool the solution in an ice bath.

  • Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent dropwise to the cooled solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of this compound

  • To a cooled mixture of concentrated nitric acid and sulfuric acid, slowly add the 1H-pyrrolo[2,3-b]pyridine, 7-oxide from Step 1.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving ~5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra using appropriate software to obtain chemical shifts, multiplicities, and integrals.

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

  • Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Analyze the sample using an electron ionization (EI) mass spectrometer.

  • Introduce a small amount of the sample, either directly as a solid or dissolved in a volatile solvent.

  • Obtain the mass spectrum and identify the molecular ion peak and major fragment ions.

Conclusion

This technical guide provides a detailed, albeit largely predictive, spectroscopic and synthetic profile of this compound. The presented data and protocols offer a solid foundation for researchers to undertake the synthesis and characterization of this promising heterocyclic compound. Experimental validation of the predicted data is a crucial next step and will be invaluable for the scientific community.

An In-depth Technical Guide to 1H-Pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide (CAS Number 74420-06-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 1H-Pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide (CAS No. 74420-06-7). Also known as 4-nitro-7-azaindole N-oxide, this heterocyclic compound belongs to the pharmacologically significant class of azaindoles. While specific research on this particular molecule is limited, this guide synthesizes available data and provides insights based on the well-documented chemistry and biological activity of related 7-azaindole derivatives. Particular focus is given to its potential as a building block in medicinal chemistry, especially in the development of kinase inhibitors for oncology research.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the purine structure of endogenous ligands. This bioisosteric relationship allows 7-azaindole derivatives to interact with a wide range of biological targets, most notably protein kinases. The introduction of a nitrogen atom into the indole ring system enhances solubility and provides an additional site for hydrogen bonding, which can lead to improved pharmacokinetic and pharmacodynamic properties.

The subject of this guide, this compound, is an activated form of a 7-azaindole derivative. The N-oxide functionality and the electron-withdrawing nitro group significantly influence the reactivity of the heterocyclic system, making it a versatile intermediate for further chemical modifications. Understanding the interplay of these functional groups is key to leveraging this molecule's potential in synthetic and medicinal chemistry.

Chemical Structure and Physicochemical Properties

IUPAC Name: 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide[1]

Synonyms: 4-nitro-7-azaindole N-oxide, 4-nitro-7-oxido-1H-pyrrolo[2,3-b]pyridin-7-ium[2]

CAS Number: 74420-06-7

Molecular Structure:

Caption: Chemical structure of 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide.

Physicochemical Data Summary:

PropertyValueSource
Molecular FormulaC₇H₅N₃O₃[1]
Molecular Weight179.14 g/mol [1]
AppearanceWhite to yellow powder[1]
PurityTypically ≥95%[3]
SMILESO=N(=O)C1=CC=--INVALID-LINK--C2=C1C=CN2[1]

Synthesis and Reactivity

General Synthetic Approach: N-Oxidation of 7-Azaindoles

The synthesis of this compound would logically proceed through the N-oxidation of the corresponding 4-nitro-7-azaindole. The N-oxidation of pyridinic nitrogens is a common strategy to activate the pyridine ring for subsequent functionalization.

A general protocol for the N-oxidation of a 7-azaindole derivative is outlined in a patent, which can be adapted for this specific synthesis.[4]

Representative Experimental Protocol for N-Oxidation:

  • Dissolve the starting 7-azaindole in a suitable organic solvent such as tetrahydrofuran (THF), ethylene glycol monomethyl ether (EGME), or propylene glycol monomethyl ether.[4]

  • Cool the solution to a temperature between 5-15 °C.[4]

  • Slowly add hydrogen peroxide (H₂O₂) to the stirred solution. A molar ratio of 1:1.1 to 1:2 (7-azaindole:H₂O₂) is recommended.[4]

  • Maintain the reaction at 5-15 °C for 2-5 hours, monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC).[4]

  • Upon completion, the N-oxide product can be isolated by standard workup procedures, which may include quenching of excess peroxide, extraction, and crystallization.

G start 7-Azaindole Derivative process N-Oxidation start->process reagent Hydrogen Peroxide (H₂O₂) Organic Solvent (e.g., THF) 5-15 °C reagent->process product 7-Azaindole N-Oxide process->product

Caption: General workflow for the synthesis of 7-azaindole N-oxides.

Reactivity of the 7-Azaindole N-Oxide Scaffold

The presence of the N-oxide and the nitro group at the 4-position significantly influences the reactivity of the this compound core. The N-oxide can be used to direct further substitutions on the pyridine ring. For instance, treatment with phosphorus oxyhalides (POX₃) can introduce a halogen at the 4-position, displacing the nitro group, which is a known reaction for nitropyridine N-oxides.[4] This halogenated intermediate can then be subjected to various cross-coupling reactions to introduce a diverse range of substituents.

Spectroscopic and Analytical Characterization

Expected ¹H NMR (in DMSO-d₆):

  • A downfield singlet for the N-H proton of the pyrrole ring.

  • Aromatic protons on the pyridine and pyrrole rings, with chemical shifts influenced by the electron-withdrawing nitro group and the N-oxide.

Expected ¹³C NMR (in DMSO-d₆):

  • Signals for the carbon atoms of the bicyclic system, with carbons attached to or near the nitro group and N-oxide appearing at characteristic downfield shifts.

Expected Mass Spectrometry (ESI+):

  • A prominent peak for the protonated molecule [M+H]⁺.

  • Potential fragmentation patterns involving the loss of the nitro group or the N-oxide oxygen.

Expected Infrared (IR) Spectroscopy (KBr pellet):

  • Characteristic absorption bands for N-H stretching, aromatic C-H stretching, and C=C/C=N stretching of the heterocyclic rings.

  • Strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group (NO₂).

  • A characteristic N-O stretching vibration for the N-oxide functionality.

Potential Applications in Drug Discovery and Medicinal Chemistry

The 7-azaindole scaffold is a cornerstone in the development of kinase inhibitors. Numerous 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptor (FGFR) and Phosphodiesterase 4B (PDE4B).[9][10] These kinases are implicated in the signaling pathways that drive cell proliferation, migration, and survival in various cancers.

The abnormal activation of the FGFR signaling pathway is a key driver in several types of tumors.[9][11] Consequently, the development of small molecule FGFR inhibitors is an active area of oncology research. Studies have shown that 1H-pyrrolo[2,3-b]pyridine derivatives can be potent FGFR inhibitors, inducing apoptosis and inhibiting the migration and invasion of cancer cells.[9][11]

While this compound itself has not been reported as a final drug candidate, its structure makes it an ideal starting material or intermediate for the synthesis of a library of potential kinase inhibitors. The nitro group can be reduced to an amine, which can then be functionalized, or it can be displaced to introduce other functionalities.

G cluster_0 Drug Discovery Pathway start 1H-Pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide (CAS 74420-06-7) modification Chemical Modification (e.g., Reduction of NO₂, Cross-Coupling) start->modification library Library of 7-Azaindole Derivatives modification->library screening High-Throughput Screening (e.g., Kinase Assays) library->screening lead_id Lead Compound Identification screening->lead_id optimization Lead Optimization (SAR Studies) lead_id->optimization candidate Preclinical Drug Candidate optimization->candidate

Caption: Potential workflow for utilizing 74420-06-7 in drug discovery.

Safety and Handling

Hazard Identification: Based on available Safety Data Sheets (SDS), this compound is considered hazardous.[2][12] The specific hazards identified include:

  • May be harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

  • If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound (CAS 74420-06-7) is a functionalized 7-azaindole derivative with significant potential as a building block in medicinal chemistry. While direct biological studies on this specific compound are not widely published, its structural features and the extensive research on the 7-azaindole class of compounds strongly suggest its utility in the synthesis of novel kinase inhibitors and other therapeutic agents. Researchers working with this compound should be aware of its hazardous nature and take appropriate safety precautions. Further investigation into the reactivity and biological activity of this molecule and its derivatives is warranted and could lead to the discovery of new and effective therapeutics.

References

An In-depth Technical Guide to the Predicted Biological Activity of 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The compound 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide represents a novel chemical entity with significant, yet unexplored, therapeutic potential. This technical guide provides a comprehensive analysis of its predicted biological activities, primarily focusing on its prospective role as a hypoxic cell radiosensitizer and a targeted anti-cancer agent. By dissecting the established functions of its core components—the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, the 4-nitro functional group, and the 7-oxide moiety—we construct a scientifically-grounded hypothesis for its mechanism of action. This whitepaper is intended for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also detailed experimental protocols to systematically investigate and validate the predicted biological profile of this promising molecule.

Introduction: Deconstructing a Molecule of Interest

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, functioning as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs) and c-Met, and as modulators of enzymes like Phosphodiesterase 4B (PDE4B)[1][2][3][4]. The versatility of the 7-azaindole framework makes it a cornerstone for the development of novel therapeutics, particularly in oncology[5][6][7].

The introduction of a 4-nitro group and a 7-oxide to this core structure is predicted to confer unique and potent biological properties. Heterocyclic N-oxides are an emerging class of therapeutic agents, recognized for their diverse pharmacological profiles, including anticancer and antibacterial activities[8][9]. The N-oxide motif can enhance solubility, act as a bioisostere for other functional groups, and, critically, some heterocyclic N-oxides are known to be selectively reduced in hypoxic environments to produce cytotoxic radicals[9][10].

Furthermore, the presence of a nitroaromatic group is a hallmark of hypoxic cell radiosensitizers[11][12]. Solid tumors often contain regions of low oxygen, or hypoxia, which contributes significantly to their resistance to radiation therapy. Compounds with high electron affinity, such as nitroaromatics, can mimic the radiosensitizing effect of oxygen, leading to enhanced DNA damage in cancer cells upon irradiation[13][14].

Therefore, the combination of these three components in 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide suggests a compelling hypothesis: this compound is likely to function as a hypoxia-activated pro-drug with potential as both a direct anticancer agent and a radiosensitizer for hypoxic tumors.

Hypothesized Mechanism of Action: A Dual-Pronged Attack on Cancer

We postulate that 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide exerts its anti-cancer effects through a dual mechanism, primarily activated under the hypoxic conditions characteristic of solid tumors.

2.1. Bioreductive Activation and Radiosensitization in Hypoxic Environments

Under normoxic conditions, the nitro group of the compound is expected to be relatively inert. However, in the low-oxygen environment of a tumor, we hypothesize that the nitro group will undergo enzymatic reduction by cellular reductases. This one-electron reduction will form a nitro radical anion. In the absence of oxygen, this radical can undergo further reduction to form highly reactive and cytotoxic species, such as nitroso and hydroxylamine derivatives, which can induce DNA strand breaks and other cellular damage.

When combined with radiation therapy, the electron-affinic nature of the nitro group is predicted to "fix" radiation-induced DNA damage, making it more difficult for the cell to repair and thereby increasing the lethal effects of the radiation. The 7-oxide moiety may also contribute to this bioreductive activation, potentially being reduced to the parent 7-azaindole, which could have its own distinct biological activity.

Hypothesized Mechanism of Action cluster_0 Normoxic Conditions cluster_1 Hypoxic Conditions cluster_2 Combined with Radiotherapy (Hypoxia) Compound_Normoxia 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide (Relatively Inert) Compound_Hypoxia 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide Nitro_Radical Nitro Radical Anion Compound_Hypoxia->Nitro_Radical Cellular Reductases Reactive_Species Reactive Cytotoxic Species (Nitroso, Hydroxylamine) Nitro_Radical->Reactive_Species Further Reduction DNA_Damage DNA Strand Breaks Apoptosis Reactive_Species->DNA_Damage Radiation Ionizing Radiation DNA_Radicals Radiation-Induced DNA Radicals Radiation->DNA_Radicals Fixed_Damage 'Fixed' DNA Damage (Irreparable) DNA_Radicals->Fixed_Damage Compound (Electron Adduct) Cell_Death Enhanced Cell Death Fixed_Damage->Cell_Death

Hypothesized dual mechanism of action.

2.2. Potential for Kinase Inhibition

Given that the 1H-pyrrolo[2,3-b]pyridine scaffold is a known kinase inhibitor, it is plausible that the parent compound or its metabolites could inhibit key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The specific kinase targets would need to be elucidated experimentally, but FGFR and c-Met are strong initial candidates based on existing literature[1][4].

Proposed Experimental Workflows for Validation

To rigorously test our hypothesis, we propose a multi-stage experimental approach, progressing from in vitro characterization to in vivo efficacy studies.

3.1. In Vitro Evaluation of Cytotoxicity and Radiosensitizing Effects

The initial phase will focus on determining the compound's intrinsic cytotoxicity and its ability to enhance the effects of radiation in cancer cell lines under both normoxic and hypoxic conditions.

Experimental Protocol: Clonogenic Survival Assay

  • Cell Culture: Select a panel of cancer cell lines relevant to hypoxic tumors (e.g., glioblastoma, head and neck, pancreatic).

  • Hypoxia Induction: Culture cells in a hypoxic chamber (e.g., 1% O2) for 24 hours prior to and during treatment.

  • Compound Treatment: Treat cells with a dose range of 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide for a defined period (e.g., 24 hours).

  • Irradiation: Irradiate cells with varying doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy).

  • Colony Formation: Plate a known number of cells and allow them to form colonies for 10-14 days.

  • Quantification: Stain colonies with crystal violet and count them. Calculate the surviving fraction for each treatment condition.

  • Data Analysis: Determine the IC50 values for cytotoxicity and the sensitizer enhancement ratio (SER) for radiosensitization.

Table 1: Expected Outcomes of Clonogenic Survival Assay

ConditionExpected IC50 (Cytotoxicity)Expected Sensitizer Enhancement Ratio (SER)
NormoxiaHigh~1
HypoxiaModerate>1.5

digraph "In Vitro Experimental Workflow" {
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial"];

"Cell_Culture" [label="Cancer Cell Lines\n(e.g., Glioblastoma, Pancreatic)"]; "Normoxia" [label="Normoxic Conditions\n(21% O2)"]; "Hypoxia" [label="Hypoxic Conditions\n(1% O2)"]; "Compound_Treatment" [label="Treat with\n4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide"]; "Irradiation" [label="Irradiate with X-rays\n(0-8 Gy)"]; "Clonogenic_Assay" [label="Clonogenic Survival Assay"]; "Data_Analysis" [label="Calculate IC50 and SER"];

"Cell_Culture" -> "Normoxia"; "Cell_Culture" -> "Hypoxia"; "Normoxia" -> "Compound_Treatment"; "Hypoxia" -> "Compound_Treatment"; "Compound_Treatment" -> "Irradiation"; "Irradiation" -> "Clonogenic_Assay"; "Clonogenic_Assay" -> "Data_Analysis"; }


**3.2. Mechanistic Studies: Unraveling the 'How'**

To understand the underlying mechanisms, a series of targeted assays are proposed.

*   **DNA Damage Assays (Comet Assay, γ-H2AX Staining):** To quantify the extent of DNA strand breaks induced by the compound, with and without radiation, under normoxic and hypoxic conditions. An increase in DNA damage under hypoxia, particularly when combined with radiation, would support the hypothesized mechanism.
*   **Reactive Oxygen Species (ROS) Measurement:** To determine if the compound's cytotoxicity is mediated by the generation of ROS under hypoxia.
*   **Kinase Inhibition Profiling:** To screen the compound against a panel of kinases to identify potential molecular targets.
*   **Western Blot Analysis:** To assess the modulation of key proteins in DNA damage response pathways (e.g., ATM, ATR, p53) and signaling pathways downstream of identified kinase targets.

**3.3. In Vivo Efficacy Studies**

Promising in vitro results should be followed by in vivo studies using tumor xenograft models in immunocompromised mice.

**Experimental Protocol: Tumor Xenograft Model**

1.  **Tumor Implantation:** Implant human cancer cells subcutaneously into mice.
2.  **Tumor Growth:** Allow tumors to reach a palpable size.
3.  **Treatment Groups:** Randomize mice into groups: vehicle control, compound alone, radiation alone, and compound plus radiation.
4.  **Compound Administration:** Administer 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide via an appropriate route (e.g., intraperitoneal, oral).
5.  **Tumor Irradiation:** Deliver a fractionated radiation schedule to the tumors.
6.  **Monitoring:** Measure tumor volume and body weight regularly.
7.  **Endpoint:** At the end of the study, excise tumors for histological and molecular analysis.

### **4. Synthesis and Physicochemical Properties**

While a detailed synthetic route for 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide is not extensively reported in the literature, a plausible approach would involve the nitration of 1H-pyrrolo[2,3-b]pyridine followed by N-oxidation. The physicochemical properties, such as solubility and lipophilicity (LogP), will be crucial for its drug-like characteristics and should be determined experimentally. The N-oxide moiety is anticipated to improve aqueous solubility compared to the non-oxidized parent compound.

### **5. Conclusion and Future Directions**

4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide stands as a molecule of high interest at the intersection of targeted therapy and radiation oncology. The convergence of a privileged kinase-inhibiting scaffold, a hypoxia-activated nitro group, and a modulating N-oxide functionality presents a compelling rationale for its investigation as a novel anti-cancer agent. The experimental workflows detailed in this guide provide a clear roadmap for elucidating its biological activity and therapeutic potential. Future research should focus on a comprehensive evaluation of its efficacy, safety profile, and pharmacokinetic properties to pave the way for potential clinical development.

### **6. References**

1.  Wardman, P. (1977). The use of nitroaromatic compounds as hypoxic cell radiosensitizers. *Current Topics in Radiation Research Quarterly, 11*(4), 347-398.
2.  Brown, J. M. (1985). Mechanisms of hypoxic cell radiosensitization and the development of new sensitizers. *International Journal of Radiation Oncology, Biology, Physics, 11*(2), 347-367.
3.  Mfuh, A. M., & Larionov, O. V. (2015). Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents. *Current Medicinal Chemistry, 22*(24), 2819–2857.
4.  Mfuh, A. M., & Larionov, O. V. (2015). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. *PMC. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4711945/*
5.  Wardman, P. (2018). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. *The British Journal of Radiology, 91*(1082), 20170915.
6.  MySkinRecipes. (n.d.). 4-Nitro-3-(Trifluoromethyl)-7-Azaindole-7-Oxide. *MySkinRecipes. https://myskinrecipes.com/ingredients/4-nitro-3-trifluoromethyl-7-azaindole-7-oxide*
7.  Wardman, P., Clarke, E. D., Flockhart, I. R., & Wallace, R. G. (1978). The rationale for the development of improved hypoxic cell radiosensitizers. *The British Journal of Cancer. Supplement, 3*, 1–5.
8.  Wardman, P. (2018). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. *PubMed. https://pubmed.ncbi.nlm.nih.gov/29303355/*
9.  Cerecetto, H., & González, M. (2014). Mutagenicity of N-oxide containing heterocycles and related compounds: experimental and theoretical studies. *Current Topics in Medicinal Chemistry, 14*(21), 2445–2456.
10. Słoczyńska, K., Pękala, E., & Wójcik-Pszczoła, K. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. *ACS Omega, 6*(30), 19477–19488.
11. Journal of Chemical Reviews. (2023). A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies: From. *Journal of Chemical Reviews, 5*(1), 1-13.
12. Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. *Molecules, 27*(11), 3634.
13. SvedbergOpen. (2023). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. *SvedbergOpen, 2*(1), 1-10.
14. Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. *PubMed. https://pubmed.ncbi.nlm.nih.gov/35684571/*
15. Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. *ResearchGate. https://www.researchgate.net/publication/360875283_The_Diverse_Biological_Activity_of_Recently_Synthesized_Nitro_Compounds*
16. International Journal of Pharmaceutical Sciences Review and Research. (2024). A Review On Nitrogen Containing Hetero Cycles As Potential Biological Activities. *International Journal of Pharmaceutical Sciences Review and Research, 84*(1), 1-10.
17. Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. *RSC Advances, 11*(34), 20876-20885.
18. Kumar, A., & Singh, B. (2021). Azaindole Therapeutic Agents. *PMC. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8767223/*
19. Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. *PMC. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8693245/*
20. Wang, Y., et al. (2021). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. *Journal of Enzyme Inhibition and Medicinal Chemistry, 36*(1), 1346–1357.
21. Pipzine Chemicals. (n.d.). 1H-Pyrrolo[2,3-b]pyridine, 5-nitro-. *Pipzine Chemicals. https://www.pipzine.com/product/1h-pyrrolo23-bpyridine-5-nitro-cas-14477-51-1/*
22. Singh, R., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. *ACS Medicinal Chemistry Letters, 10*(11), 1543–1549.
23. Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. *RSC Publishing. https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g*
24. Słoczyńska, K., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. *Pharmaceuticals, 14*(4), 354.
25. Tian, H., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. *Bioorganic & Medicinal Chemistry, 24*(8), 1836-1845.
26. ResearchGate. (2023). Biological activity and material applications of 7-azaindole derivatives. *ResearchGate. https://www.researchgate.net/publication/372927233_Biological_activity_and_material_applications_of_7-azaindole_derivatives*
27. Pawar, S., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. *Molecular Biology Reports, 49*(11), 10589–10602.
28. Saify, Z. S., et al. (2000). Synthesis and pharmacological activities of 7-azaindole derivatives. *Pakistan Journal of Pharmaceutical Sciences, 13*(2), 1-5.

References

Unlocking Therapeutic Potential: A Technical Guide to Identifying Targets for 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically evaluated and approved therapeutic agents. The specific derivative, 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide, presents a unique combination of a privileged heterocyclic system with two key functionalities renowned for their roles in targeted drug action: a nitroaromatic group and an N-oxide. This technical guide synthesizes the chemical logic behind this molecule's design, posits its most probable therapeutic applications, and provides a comprehensive, field-proven framework for the definitive identification and validation of its biological targets. We will delve into the concept of hypoxia-activated prodrugs, the intricacies of the DNA Damage Response (DDR) pathway, and the array of cutting-edge experimental methodologies required to deconvolve the mechanism of action of this promising compound.

The Scientific Premise: A Molecule Designed for Purpose

The therapeutic potential of this compound can be logically deduced by dissecting its constituent parts:

  • The 7-Azaindole Core: This "privileged scaffold" is a bioisostere of indole and is present in a multitude of kinase inhibitors and other targeted therapies.[1][2] Its inherent drug-like properties and ability to form key interactions with protein targets make it an excellent starting point for drug design.

  • The 4-Nitro Group: Nitroaromatic compounds are a well-established class of bioreductive prodrugs.[3][4] In the low-oxygen (hypoxic) environments characteristic of solid tumors, the nitro group can be enzymatically reduced to cytotoxic nitroso, hydroxylamine, and amine species.[5] This selective activation in tumors minimizes off-target toxicity to healthy, well-oxygenated tissues.

  • The 7-Oxide Moiety: The N-oxide functionality further enhances the prodrug potential of this molecule. Heterocyclic N-oxides can be reduced in hypoxic conditions, a property exploited in several anticancer agents.[6][7] The high polarity of the N-oxide group can also favorably modulate the compound's physicochemical properties, such as solubility, while potentially decreasing membrane permeability until its activation in the target tissue.[8][9]

Taken together, the chemical architecture of this compound strongly suggests its role as a hypoxia-activated prodrug with a primary therapeutic indication in oncology .

Hypothesized Mechanism of Action and Primary Target Pathways

The bioreductive activation of the nitro and N-oxide groups is anticipated to generate reactive nitrogen species that can induce cellular damage. A primary mode of cytotoxicity for such agents is the induction of DNA damage. This leads to two highly plausible, interconnected target pathways.

The DNA Damage Response (DDR) Pathway

The DDR is a complex network of signaling pathways that detect, signal, and repair DNA lesions.[10][11] Cancer cells often have deficiencies in certain DDR pathways, making them reliant on the remaining ones for survival. Targeting these remaining pathways in conjunction with a DNA-damaging agent can lead to synthetic lethality, a powerful therapeutic strategy.[12] The reactive metabolites of our lead compound are likely to cause DNA adducts and strand breaks, thus activating the DDR. Key protein families within this pathway that represent potential therapeutic targets include:

  • Poly (ADP-ribose) polymerases (PARPs): Crucial for the repair of single-strand DNA breaks.

  • Checkpoint kinases (Chk1, Chk2): Gatekeepers of cell cycle progression in response to DNA damage.

  • Ataxia-telangiectasia mutated (ATM) and ATM and Rad3-related (ATR) kinases: Master regulators of the DDR.

The Hypoxia-Inducible Factor (HIF) Signaling Pathway

HIFs are master transcriptional regulators of the cellular response to hypoxia.[13][14] They control the expression of genes involved in angiogenesis, metabolism, and cell survival, all of which are critical for tumor progression.[15][16] The hypoxic environment that activates our compound is also the primary signal for the stabilization and activation of HIFs. Therefore, it is plausible that the compound or its metabolites could modulate the activity of key players in the HIF pathway.

Below is a conceptual diagram illustrating the hypothesized mechanism of action.

hypothesized_moa cluster_extracellular Extracellular/Normoxic cluster_intracellular Tumor Cell/Hypoxic Compound 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide (Inactive Prodrug) Activated_Compound Bioreductive Activation (Nitroreductases) Compound->Activated_Compound Hypoxia Reactive_Metabolites Reactive Nitrogen Species Activated_Compound->Reactive_Metabolites DNA_Damage DNA Damage (Adducts, Breaks) Reactive_Metabolites->DNA_Damage HIF_Modulation HIF Pathway Modulation Reactive_Metabolites->HIF_Modulation Potential DDR_Activation DDR Pathway Activation (e.g., PARP, ATM/ATR, Chk1/2) DNA_Damage->DDR_Activation Apoptosis Apoptosis/Cell Death DDR_Activation->Apoptosis HIF_Modulation->Apoptosis

Caption: Hypothesized mechanism of action for the compound.

A Phased Experimental Approach to Target Deconvolution

A systematic and multi-pronged approach is essential for the unambiguous identification and validation of the therapeutic targets of this compound. The following workflow outlines a logical progression from broad, unbiased screening to specific, hypothesis-driven validation.

experimental_workflow cluster_phase1 Phase 1: Unbiased Target Identification cluster_phase2 Phase 2: Target Engagement & Validation cluster_phase3 Phase 3: In Vivo Target Validation Phenotypic_Screening Phenotypic Screening (e.g., cancer cell line panel) Chemical_Proteomics Chemical Proteomics (Affinity-based pulldown + MS) Phenotypic_Screening->Chemical_Proteomics Kinome_Screening Kinome-Wide Profiling (e.g., Kinobeads, MIBs) Phenotypic_Screening->Kinome_Screening CETSA Cellular Thermal Shift Assay (CETSA) Chemical_Proteomics->CETSA Kinome_Screening->CETSA Biochemical_Assays Biochemical/Enzymatic Assays CETSA->Biochemical_Assays Cell_Based_Assays Cell-Based Mechanistic Assays (e.g., Western Blot, Immunofluorescence) Biochemical_Assays->Cell_Based_Assays Xenograft_Models Tumor Xenograft Models Cell_Based_Assays->Xenograft_Models Pharmacodynamic_Markers Pharmacodynamic Biomarker Analysis Xenograft_Models->Pharmacodynamic_Markers

Caption: A phased experimental workflow for target deconvolution.

Phase 1: Unbiased Target Identification

The initial phase aims to generate a list of candidate protein targets without prior bias.

  • Chemical Proteomics (Affinity-Based Pulldown): This is a powerful method for identifying direct binding partners of a small molecule.[17][18]

    Protocol: Compound Immobilization and Affinity Pulldown

    • Probe Synthesis: Synthesize an analogue of the lead compound with a linker and an affinity tag (e.g., biotin) that does not disrupt its biological activity.

    • Immobilization: Covalently attach the biotinylated probe to streptavidin-coated magnetic beads.

    • Lysate Incubation: Incubate the beads with a lysate from a relevant cancer cell line (e.g., one showing high sensitivity to the compound in phenotypic screens).

    • Washing: Perform stringent washes to remove non-specific protein binders.

    • Elution: Elute the specifically bound proteins.

    • Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Kinome-Wide Profiling: Given the prevalence of the 7-azaindole scaffold in kinase inhibitors, a comprehensive screen of the human kinome is warranted.[19][20] Methods like Multiplexed Inhibitor Beads (MIBs) or Kinobeads coupled with mass spectrometry can identify which kinases the compound binds to.[21][22]

Phase 2: Target Engagement and Validation

This phase focuses on confirming that the compound directly interacts with the candidate targets within a cellular context and modulating their function.

  • Cellular Thermal Shift Assay (CETSA): CETSA is the gold standard for verifying target engagement in intact cells.[23][24][25] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.

    Protocol: Isothermal Dose-Response CETSA

    • Cell Treatment: Treat intact cancer cells with a range of concentrations of the lead compound.

    • Heating: Heat the cell suspensions to a specific temperature (predetermined from a melting curve) that causes partial denaturation of the target protein.

    • Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing the stabilized, non-denatured target) from the aggregated, denatured proteins by centrifugation.

    • Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA. An increase in the soluble protein with increasing compound concentration confirms target engagement.

  • Biochemical and Cell-Based Assays: Once target engagement is confirmed, functional assays are required to determine the effect of the compound on the target's activity.

    • For Kinase Targets: Perform in vitro kinase assays to measure the IC50 of the compound against the purified enzyme. In cells, use Western blotting to assess the phosphorylation status of known downstream substrates of the kinase.

    • For DDR Targets: Use immunofluorescence to visualize the formation and resolution of DNA damage foci (e.g., γH2AX, 53BP1). Employ cell cycle analysis to determine if the compound induces cell cycle arrest at specific checkpoints.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data generated during target validation.

Target ProteinCETSA Shift (ΔTm)Biochemical IC50 (nM)Cellular EC50 (nM)
Candidate 1+X.X °CYYYZZZ
Candidate 2+A.A °CBBBCCC
............

Conclusion and Forward Outlook

The molecule this compound represents a rationally designed therapeutic candidate, leveraging the principles of privileged scaffolds and hypoxia-activated prodrugs. Its chemical structure strongly implies a mechanism of action centered on bioreductive activation within the tumor microenvironment, leading to DNA damage and the engagement of critical cellular pathways such as the DDR and potentially HIF signaling. The experimental framework detailed in this guide provides a robust, step-by-step methodology for moving from a well-founded hypothesis to the definitive identification and validation of its therapeutic targets. Successful execution of this workflow will not only elucidate the precise mechanism of action of this promising compound but also pave the way for its further preclinical and clinical development as a novel targeted cancer therapy.

References

In Vitro Evaluation of 4-Nitro-7-Azaindole N-Oxide: A Technical Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial in vitro evaluation of 4-nitro-7-azaindole N-oxide, a novel heterocyclic compound. The presence of the nitro group, the azaindole scaffold—a known pharmacophore[1][2]—and the N-oxide functionality suggests a potential for broad biological activity. This document outlines a logical, multi-tiered approach to characterize its cytotoxic and antimicrobial properties, grounded in established methodologies to ensure data integrity and reproducibility.

The core philosophy of this guide is to build a progressive understanding of the compound's biological profile. We begin with broad screening assays to determine general toxicity and efficacy, followed by more focused investigations to elucidate the mechanism of action. This structured approach is designed to efficiently identify the most promising therapeutic avenues for this novel chemical entity.

Overall Experimental Strategy

The in vitro evaluation of 4-nitro-7-azaindole N-oxide will proceed through a staged workflow. This ensures that resources are directed toward the most relevant biological questions based on accumulating data. The initial phase focuses on assessing broad-spectrum cytotoxicity and antimicrobial effects. Positive "hits" from this phase will trigger a deeper investigation into the compound's mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Antiproliferative & Cytotoxicity Assessment cluster_2 Antimicrobial Activity Assessment cluster_3 Phase 2: Mechanistic Elucidation Compound Synthesis\n& QC Compound Synthesis & QC Cytotoxicity Screening Broad-Spectrum Cytotoxicity (e.g., MTT/SRB Assays) vs. Cancer & Normal Cell Lines Compound Synthesis\n& QC->Cytotoxicity Screening Antimicrobial Screening MIC Determination (Broth Microdilution) vs. Bacteria & Fungi Compound Synthesis\n& QC->Antimicrobial Screening IC50 Determination IC50 Value Calculation & Selectivity Index Cytotoxicity Screening->IC50 Determination MBC/MFC Determination MBC/MFC Determination Antimicrobial Screening->MBC/MFC Determination Mechanism of Action Studies Apoptosis Assays DNA Interaction Studies Oxidative Stress Assays IC50 Determination->Mechanism of Action Studies MBC/MFC Determination->Mechanism of Action Studies

Caption: Overall workflow for the in vitro evaluation of 4-nitro-7-azaindole N-oxide.

Part 1: Antiproliferative and Cytotoxicity Assessment

A critical first step in drug discovery is to evaluate a compound's potential toxicity and therapeutic index.[3][4] Cytotoxicity assays are fundamental for screening novel chemical entities for potential anticancer activity.[5][6] The inclusion of both cancerous and non-cancerous cell lines allows for the determination of a selectivity index, a key indicator of therapeutic potential.[3][4]

Nitroaromatic compounds have been investigated as potential anticancer agents, with some demonstrating selective cytotoxicity toward tumor cells.[7][8] Their mechanism often involves bioreductive activation to reactive intermediates that can induce cellular damage.[9]

Recommended Assays: MTT and SRB

We will employ two robust and widely used colorimetric assays to measure cell viability: the MTT assay, which assesses metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies total cellular protein.[5] Using both provides a more comprehensive picture of the compound's cytotoxic effects.

Experimental Workflow for Cytotoxicity Testing

G start Start cell_culture Culture & Maintain Cancer & Normal Cell Lines start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with Serial Dilutions of 4-nitro-7-azaindole N-oxide seeding->treatment incubation Incubate for 48-72 hours treatment->incubation assay Perform Assay (MTT or SRB) incubation->assay readout Measure Absorbance (Microplate Reader) assay->readout analysis Calculate % Cell Viability & Determine IC50 Value readout->analysis end End analysis->end

Caption: General workflow for in vitro cytotoxicity testing.[5]

Detailed Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability based on the metabolic activity of the cells.[3][5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of 4-nitro-7-azaindole N-oxide in DMSO. Create a series of dilutions in the cell culture medium.

  • Treatment: Remove the medium from the wells and add 100 µL of the various concentrations of the test compound.[5] Include vehicle controls (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours.[5]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[10]

Data Presentation: Cytotoxicity

The results should be summarized in a table presenting the half-maximal inhibitory concentration (IC50) values.

Cell LineType4-nitro-7-azaindole N-oxide IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7Breast AdenocarcinomaDataData
HeLaCervical CarcinomaDataData
HEK293Normal Embryonic KidneyDataData

Data are to be presented as mean ± standard deviation from at least three independent experiments.

Part 2: Antimicrobial Activity Screening

Nitro-heterocyclic compounds are a well-established class of antimicrobial agents used against a variety of bacterial and protozoan infections.[11] Their mechanism of action is often dependent on the metabolic activation of the nitro group by microbial nitroreductases.[12] Therefore, it is crucial to evaluate the antimicrobial potential of 4-nitro-7-azaindole N-oxide.

Recommended Assays: MIC and MBC/MFC

The initial screening will involve determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[13] This will be followed by determining the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) to assess whether the compound is bacteriostatic/fungistatic or bactericidal/fungicidal.[13]

Detailed Protocol: Broth Microdilution for MIC Determination

This method is a standard procedure for determining the MIC of antimicrobial agents.[13]

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Compound Dilution: Perform a serial two-fold dilution of the 4-nitro-7-azaindole N-oxide in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Data Presentation: Antimicrobial Activity

Results should be tabulated to compare the activity against different microorganisms.

MicroorganismTypeMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureusGram-positive BacteriaDataData
Escherichia coliGram-negative BacteriaDataData
Candida albicansFungusDataData

Part 3: Potential Mechanisms of Action

The biological activity of nitro-containing compounds is often linked to their reductive metabolism, which can lead to the generation of reactive nitrogen species and oxidative stress, ultimately causing DNA damage.[9] The azaindole scaffold is also known to be present in various kinase inhibitors.[14] Therefore, a cytotoxic effect could be mediated through the induction of apoptosis via signaling pathway disruption or direct DNA damage.

Hypothesized Signaling Pathway

A cytotoxic compound can trigger cell death through various signaling pathways. The diagram below illustrates a potential pathway involving the induction of DNA damage and subsequent activation of apoptosis.

G compound 4-Nitro-7-Azaindole N-Oxide (after metabolic activation) ros Increased Reactive Oxygen/Nitrogen Species compound->ros dna_damage DNA Damage (e.g., Strand Breaks) ros->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax mito Mitochondrial Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized apoptotic pathway induced by a cytotoxic nitroaromatic compound.

Further investigations, should the primary screening yield positive results, could include apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and DNA damage assays (e.g., comet assay) to validate this proposed mechanism.[7][10]

References

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Framework in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands as a cornerstone in medicinal chemistry. Its structural resemblance to indole, a ubiquitous motif in biologically active natural products and pharmaceuticals, has rendered it a "privileged scaffold" in drug discovery. This aza-analog of indole, however, is not merely a bioisostere. The introduction of a nitrogen atom in the six-membered ring fundamentally alters the electronic properties of the molecule, creating unique opportunities for hydrogen bonding and other molecular interactions that can be exploited to enhance potency, selectivity, and pharmacokinetic profiles.[1][2] This guide provides a comprehensive overview of the discovery of novel 1H-pyrrolo[2,3-b]pyridine derivatives, delving into synthetic strategies, diverse biological activities, and the critical structure-activity relationships that drive the development of next-generation therapeutics.

Strategic Synthesis of the 1H-Pyrrolo[2,3-b]pyridine Core

The construction of the 1H-pyrrolo[2,3-b]pyridine skeleton is a pivotal step in the development of novel derivatives. A variety of synthetic routes have been established, allowing for the introduction of diverse substituents at various positions of the bicyclic system. A common and effective strategy involves the condensation of a substituted 2-aminopyridine with an α-haloketone, followed by cyclization. More recent methodologies have focused on transition metal-catalyzed cross-coupling reactions, which offer greater flexibility and efficiency in generating molecular diversity.[3]

For instance, a rhodium(III)-catalyzed coupling of 2-aminopyridine with alkynes has been demonstrated as an effective method for the synthesis of the 7-azaindole core.[3] This approach is valued for its ability to tolerate a wide range of functional groups, enabling the creation of complex derivatives.

Below is a generalized workflow for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, often starting from a commercially available or readily synthesized substituted pyridine.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_derivatization Derivatization cluster_final Final Product Substituted 2-Aminopyridine Substituted 2-Aminopyridine Condensation/Coupling Condensation/Coupling Substituted 2-Aminopyridine->Condensation/Coupling Functionalized Ketone/Alkyne Functionalized Ketone/Alkyne Functionalized Ketone/Alkyne->Condensation/Coupling Cyclization Cyclization Condensation/Coupling->Cyclization Functional Group Interconversion Functional Group Interconversion Cyclization->Functional Group Interconversion Substitution Reactions Substitution Reactions Functional Group Interconversion->Substitution Reactions Novel 1H-pyrrolo[2,3-b]pyridine Derivative Novel 1H-pyrrolo[2,3-b]pyridine Derivative Substitution Reactions->Novel 1H-pyrrolo[2,3-b]pyridine Derivative

Caption: Generalized synthetic workflow for novel 1H-pyrrolo[2,3-b]pyridine derivatives.

A Spectrum of Biological Activities: From Kinase Inhibition to CNS Modulation

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold is underscored by the broad range of biological activities exhibited by its derivatives. This framework has been successfully employed to develop potent and selective inhibitors of various enzyme families, as well as modulators of central nervous system targets.

Kinase Inhibition: A Dominant Therapeutic Application

A significant portion of research on 1H-pyrrolo[2,3-b]pyridine derivatives has focused on the development of kinase inhibitors for oncology and inflammatory diseases. The scaffold's ability to mimic the purine core of ATP allows for effective competition at the enzyme's active site.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is implicated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[4][5] For example, compound 4h from a reported study demonstrated significant FGFR inhibitory activity and induced apoptosis in breast cancer cells.[4][5]

  • Cell Division Cycle 7 (Cdc7) Kinase Inhibitors: Cdc7 kinase is a crucial regulator of DNA replication, making it an attractive target for cancer therapy.[6][7] Researchers have successfully progressed from an initial hit to a potent ATP mimetic inhibitor of Cdc7 kinase with an IC50 value of 7 nM.[6][8][9]

  • Other Kinase Targets: The 1H-pyrrolo[2,3-b]pyridine core has also been utilized to develop inhibitors of Janus Kinase 3 (JAK3) for autoimmune disorders, Ataxia Telangiectasia Mutated (ATM) kinase for enhancing cancer chemosensitivity, and Cyclin-Dependent Kinase 8 (CDK8) for colorectal cancer.[10][11][12]

Derivative ClassTarget KinaseKey FindingsReference
Substituted 1H-pyrrolo[2,3-b]pyridinesFGFR1/2/3Potent inhibition, induction of apoptosis in cancer cells.[4][5]
Thiazol-4(5H)-one derivativesCdc7Highly potent ATP mimetic inhibitor (IC50 = 7 nM).[6][8][9]
1H-pyrrolo[2,3-b]pyridine-5-carboxamidesJAK3Moderate to good inhibition, potential for treating immune diseases.[11]
Phenyl-substituted derivativesATMHighly selective, orally available inhibitors with in vivo antitumor activity.[10]
Biphenyl-substituted derivativesCDK8Potent Type II inhibitors for colorectal cancer.[12]
Beyond Kinase Inhibition: A Diverse Pharmacological Landscape

The therapeutic potential of 1H-pyrrolo[2,3-b]pyridine derivatives extends beyond oncology.

  • Phosphodiesterase 4B (PDE4B) Inhibitors: A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective inhibitors of PDE4B, a target for inflammatory and central nervous system diseases.[13]

  • Analgesic and Hypotensive Activity: Certain 7-azaindole derivatives have demonstrated significant analgesic activity in preclinical models, as well as a modest blood pressure-lowering effect.[14][15][16]

  • Antifungal Properties: Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown considerable fungicidal activity, particularly against Pyricularia oryzae, the fungus responsible for rice blast disease.[1]

Structure-Activity Relationship (SAR) and Rational Drug Design

The development of potent and selective 1H-pyrrolo[2,3-b]pyridine derivatives is heavily reliant on a deep understanding of their structure-activity relationships. The strategic placement of substituents on the bicyclic core can dramatically influence target engagement, selectivity, and pharmacokinetic properties.

For kinase inhibitors, modifications at the 3, 5, and 6-positions of the 7-azaindole ring have been extensively explored. For instance, in the development of FGFR inhibitors, the introduction of a hydrogen bond acceptor at the 5-position was found to enhance activity by interacting with Gly485 in the kinase domain.[5] Similarly, for Cdc7 inhibitors, the exploration of different substituents at the 2-position of an appended thiazol-4(5H)-one ring led to a significant increase in potency.[8][9]

The following diagram illustrates the key positions on the 1H-pyrrolo[2,3-b]pyridine scaffold that are often targeted for modification to optimize biological activity.

Caption: Key positions for substitution on the 1H-pyrrolo[2,3-b]pyridine scaffold for SAR studies.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the research and development process, this section outlines a representative synthetic protocol and a common biological assay.

Representative Synthesis: (Z)-2-(Benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one

This protocol is adapted from the synthesis of a Cdc7 kinase inhibitor.[6]

Step 1: Synthesis of (Z)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-2-thioxoimidazolidin-4-one

  • A mixture of 7-azaindole-3-carboxaldehyde (41 mmol), 2-thiohydantoin (41 mmol), and sodium acetate (138 mmol) in glacial acetic acid (60 mL) is refluxed with stirring for 5 hours.

  • After cooling in an ice bath, the precipitate is filtered and washed with 95% ethanol.

  • The resulting solid is dried to yield the product.

Step 2: Synthesis of 2-(Methylthio)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one

  • To a suspension of the product from Step 1 in an appropriate solvent, an alkylating agent such as methyl iodide is added.

  • The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography.

  • The product is isolated by filtration or extraction.

Step 3: Synthesis of (Z)-2-(Benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one

  • To a suspension of the product from Step 2 (0.77 mmol) in absolute ethanol (5 mL), benzylamine (9.7 mmol) is added.

  • The mixture is refluxed for 24 hours.

  • After cooling to room temperature, the precipitate is filtered and purified by flash chromatography to yield the final product.

Standard Biological Assay: In Vitro Kinase Inhibition Assay

This generalized protocol is representative of assays used to determine the inhibitory activity of compounds against a specific kinase.

  • Reagents and Materials: Kinase enzyme, substrate peptide, ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Test compounds are serially diluted in DMSO and then further diluted in the assay buffer. b. The kinase, substrate, and ATP are mixed in the assay buffer. c. The reaction is initiated by adding the enzyme solution to the substrate/ATP/compound mixture. d. The reaction is incubated at a specific temperature for a set period (e.g., 60 minutes at 30°C). e. The reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using a detection reagent and a luminometer.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Future Perspectives and Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics. Its proven success as a kinase inhibitor core ensures its continued prominence in oncology and immunology research. Future efforts will likely focus on the development of more selective inhibitors to minimize off-target effects and the exploration of novel therapeutic areas for this versatile scaffold. The application of advanced synthetic methodologies, computational modeling, and a deeper understanding of the biological roles of emerging targets will undoubtedly lead to the discovery of the next generation of 1H-pyrrolo[2,3-b]pyridine-based drugs that address unmet medical needs.

References

Exploring the Chemical Space of Substituted 7-Azaindoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The 7-azaindole scaffold has firmly established itself as a "privileged structure" in modern medicinal chemistry. As a bioisostere of both indole and the purine core of adenosine triphosphate (ATP), it offers a unique combination of structural rigidity, hydrogen bonding capability, and tunable physicochemical properties.[1][2] This guide provides an in-depth exploration of the chemical space of substituted 7-azaindoles, tailored for researchers, medicinal chemists, and drug development professionals. We will dissect the fundamental principles that make this scaffold a premier hinge-binding motif for kinase inhibitors, navigate the evolving landscape of its synthesis from classical methods to modern C-H activation and photoredox catalysis, and analyze the structure-activity relationships that govern its biological function. Through detailed protocols, data-driven tables, and explanatory diagrams, this document serves as a comprehensive resource for designing, synthesizing, and optimizing the next generation of 7-azaindole-based therapeutics.

Part 1: The 7-Azaindole Scaffold: A Privileged Hinge-Binder

The Power of Bioisosterism

Azaindoles, or pyrrolopyridines, are structural isomers of indole where a carbon atom in the benzene ring is replaced by a nitrogen atom.[1] Among the four isomers, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is the most prevalent in medicinal chemistry. This prominence stems from its role as a bioisostere of indole and, critically, the adenine component of ATP. The introduction of the pyridine nitrogen atom at the 7-position profoundly influences the molecule's electronic properties, dipole moment, and hydrogen bonding potential compared to indole.[3][4] This seemingly minor change can lead to significant improvements in key drug-like properties, such as aqueous solubility and metabolic stability, while providing a vector for novel molecular interactions and creating new intellectual property space.[5][6]

The Quintessential Kinase Hinge-Binding Motif

The remarkable success of the 7-azaindole scaffold in drug discovery is overwhelmingly linked to its application as a core fragment in kinase inhibitors.[7][8] Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process fundamental to cellular signaling. Most small-molecule kinase inhibitors are ATP-competitive, binding to the enzyme's active site. The genius of the 7-azaindole scaffold lies in its ability to perfectly mimic the hydrogen bonding pattern of the adenine ring of ATP with the "hinge region" of the kinase, a flexible loop connecting the N- and C-terminal lobes of the enzyme.[9][10] The pyrrole N-H acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N7) serves as a hydrogen bond acceptor, forming a highly stable bidentate interaction that anchors the inhibitor in the active site.[10] This dual hydrogen-bonding capability is the primary reason why 7-azaindole is considered a "kinase privileged fragment".[7][9] The FDA-approved drug Vemurafenib, a potent inhibitor of the BRAF V600E mutant kinase for the treatment of melanoma, is a landmark example of a successful drug built around this core interaction.[7][9][10]

cluster_0 Bioisosteric Relationship & H-Bonding Adenine Adenine (in ATP) Azaindole 7-Azaindole Scaffold Adenine->Azaindole Bioisostere KinaseHinge Kinase Hinge (Backbone NH & C=O) Adenine->KinaseHinge Mimicked Interaction Azaindole->KinaseHinge Bidentate H-Bonds Indole Indole Scaffold Indole->Azaindole Bioisostere cluster_0 Synthetic Workflow Comparison SM1 2-Amino-3-halopyridine + Terminal Alkyne Step1a Pd-Catalyzed Sonogashira Coupling SM1->Step1a Inter 2-Amino-3-alkynylpyridine Step1a->Inter Step1b Base/Metal-Catalyzed Cyclization Inter->Step1b Prod1 C2-Substituted 7-Azaindole Step1b->Prod1 SM2 Aminopyridine + Internal Alkyne Step2 Rh(III)-Catalyzed C-H Activation/Annulation (One Pot) SM2->Step2 Prod2 C2,C3-Disubstituted 7-Azaindole Step2->Prod2 cluster_0 Substitution Dictates Binding Mode Start Substituted 7-Azaindole Subst Steric/Electronic Properties of Substituents (R¹, R²) Start->Subst Mode1 "Normal" Binding Mode Subst->Mode1 e.g., Small R¹ Mode2 "Flipped" Binding Mode Subst->Mode2 e.g., Bulky R¹ Pocket1 Access to Hydrophobic Pocket 1 Mode1->Pocket1 Pocket2 Access to Allosteric Pocket Mode2->Pocket2

References

The Dual Threat: Unraveling the Hypoxia-Activated Mechanism of 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide as a Targeted Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tumor microenvironment, particularly the prevalence of hypoxia, presents a significant challenge to the efficacy of conventional cancer therapies. This guide delves into the intricate mechanism of action of 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide, a novel bioreductive agent designed to exploit this hypoxic landscape. We will explore its dual functionality as a hypoxia-activated prodrug and a potent radiosensitizer. This document will elucidate the enzymatic activation cascade, the generation of cytotoxic metabolites, and the subsequent induction of DNA damage, ultimately leading to targeted cancer cell death. Furthermore, we will detail the synergistic interplay of this compound with radiation therapy, offering a promising strategy to overcome radioresistance in hypoxic tumors. This technical guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of hypoxia-activated agents in oncology.

Introduction: The Challenge of the Hypoxic Tumor Microenvironment

Solid tumors are characterized by regions of low oxygen tension, or hypoxia, arising from rapid cell proliferation that outpaces the development of an adequate vascular network.[1] This hypoxic environment is a hallmark of cancer and a major contributor to therapeutic resistance. Hypoxic cancer cells are notoriously resistant to both chemotherapy and radiation therapy.[2] Radiation therapy, a cornerstone of cancer treatment, relies on the presence of oxygen to "fix" radiation-induced DNA damage, making it irreparable and leading to cell death.[3] In the absence of sufficient oxygen, cancer cells can more effectively repair this damage, diminishing the therapeutic effect.

To overcome this obstacle, a class of compounds known as hypoxia-activated prodrugs has emerged. These agents are relatively non-toxic in well-oxygenated, healthy tissues but are selectively activated to their cytotoxic form within the reductive environment of hypoxic tumors.[1] 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide belongs to this promising class of therapeutics, incorporating key structural features that enable its targeted action.

The Molecular Architecture of a Targeted Weapon: 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide

The structure of 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide, also known as 4-nitro-7-azaindole 7-oxide, is central to its mechanism of action. It is composed of a pyrrolo[2,3-b]pyridine (7-azaindole) core, a nitro group at the 4-position, and an N-oxide at the 7-position.

  • The Pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffold: This heterocyclic ring system is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anti-cancer effects.[4][5] Its planar structure allows for potential intercalation into DNA, and it serves as a versatile backbone for further chemical modifications to optimize therapeutic properties.[6]

  • The Nitro Group: The 4-nitro group is the primary driver of the compound's hypoxia-selective activation. Nitroaromatic compounds are known to be bioreductive, meaning they can be chemically reduced by enzymes within the body.[7] This reduction is a key step in their activation to cytotoxic agents.

  • The 7-Oxide Moiety: The N-oxide group provides a second site for bioreduction. This "bis-bioreductive" feature can enhance the hypoxia selectivity of the compound.[6] The reduction of the N-oxide can act as an initial activation step, potentially altering the electronic properties of the molecule and facilitating the subsequent, and more critical, reduction of the nitro group.[6]

The Core Mechanism: Bioreductive Activation in the Hypoxic Milieu

The central tenet of 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide's mechanism of action is its selective activation within the low-oxygen environment of solid tumors. This process is mediated by a family of enzymes known as nitroreductases, which are often overexpressed in cancer cells.

The Role of Nitroreductases

Nitroreductases are flavin-containing enzymes that catalyze the reduction of nitro groups on aromatic and heterocyclic compounds.[1] In well-oxygenated (normoxic) tissues, the initial one-electron reduction of the nitro group results in the formation of a nitro radical anion. This radical is highly reactive with molecular oxygen, which rapidly re-oxidizes it back to the parent nitro compound in a futile cycle, preventing the formation of toxic metabolites.

However, under hypoxic conditions, the scarcity of oxygen allows the nitro radical anion to undergo further, irreversible reduction steps. This multi-step reduction cascade generates a series of highly reactive and cytotoxic species, including the nitroso, hydroxylamine, and ultimately the amine derivatives.

The following diagram illustrates the general pathway of nitroaromatic compound activation under normoxic versus hypoxic conditions:

bioreductive_activation Prodrug 4-Nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide (Prodrug) Radical Nitro Radical Anion Prodrug->Radical e- Radical->Prodrug O2 (Futile Cycle) Cytotoxic Cytotoxic Metabolites (Nitroso, Hydroxylamine, Amine) Radical->Cytotoxic Further Reduction (e-) DNA_Damage DNA Damage & Cell Death Cytotoxic->DNA_Damage Normoxia Normoxia (High O2) Normoxia->Radical Hypoxia Hypoxia (Low O2) Hypoxia->Radical Nitroreductases Nitroreductases (One-electron reduction) Nitroreductases->Prodrug

Caption: Bioreductive activation of 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide.

Generation of Cytotoxic Metabolites and DNA Damage

The reactive metabolites generated from the reduction of the nitro group are potent electrophiles that can readily react with cellular macromolecules, most notably DNA.[8] These interactions can lead to the formation of DNA adducts, which are covalent modifications of the DNA base.[9][10] The formation of these adducts can disrupt DNA replication and transcription, leading to mutations and genomic instability.[8]

Furthermore, the reactive intermediates can induce single- and double-strand breaks in the DNA backbone.[6] This accumulation of DNA damage triggers cellular stress responses and, if the damage is too extensive to be repaired, activates apoptotic pathways, leading to programmed cell death.

Synergistic Action as a Hypoxic Cell Radiosensitizer

Beyond its intrinsic cytotoxicity under hypoxic conditions, 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide also functions as a potent radiosensitizer, enhancing the cell-killing effects of ionizing radiation specifically in hypoxic tumor regions.

The mechanism of radiosensitization by nitroaromatic compounds is often described as "oxygen-mimetic".[7] When ionizing radiation interacts with cellular water, it generates highly reactive free radicals, such as the hydroxyl radical. These radicals can damage DNA. In the presence of oxygen, these DNA radicals are rapidly "fixed" into a more permanent, and less repairable, form.

Under hypoxia, the absence of oxygen allows for the chemical restitution of the damaged DNA, reducing the lethal effects of radiation.[11] 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide and its metabolites, being electron-affinic, can substitute for oxygen in this critical step. They react with the radiation-induced DNA radicals, "fixing" the damage and preventing its repair, thereby sensitizing the hypoxic cancer cells to radiation.[7]

The following diagram illustrates the radiosensitization mechanism:

radiosensitization Radiation Ionizing Radiation DNA Cellular DNA Radiation->DNA Induces DNA_Radical DNA Radical DNA->DNA_Radical Damage Fixed_Damage Fixed DNA Damage (Irreparable) DNA_Radical->Fixed_Damage Restitution DNA Restitution (Repairable) DNA_Radical->Restitution Chemical Restitution (in absence of O2) Cell_Death Cell Death Fixed_Damage->Cell_Death Oxygen Oxygen Oxygen->DNA_Radical Fixes Damage Compound 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide (Oxygen Mimetic) Compound->DNA_Radical Fixes Damage (in Hypoxia)

Caption: Radiosensitization by 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide.

Experimental Protocols for Evaluating Hypoxia-Activated Agents

The elucidation of the mechanism of action of compounds like 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide relies on a suite of in vitro and in vivo assays.

In Vitro Hypoxia-Selective Cytotoxicity Assay

Objective: To determine the differential cytotoxicity of the compound under normoxic and hypoxic conditions.

Methodology:

  • Culture cancer cells (e.g., A549, MCF-7) in standard cell culture plates.[12]

  • Treat the cells with a range of concentrations of 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide.

  • Incubate one set of plates under normoxic conditions (e.g., 21% O2) and another set under hypoxic conditions (e.g., <1% O2) in a specialized hypoxia chamber for a defined period (e.g., 24-72 hours).

  • Assess cell viability using a standard method such as the MTT or SRB assay.

  • Calculate the IC50 values (the concentration of compound that inhibits cell growth by 50%) for both normoxic and hypoxic conditions. The ratio of the normoxic IC50 to the hypoxic IC50 provides a measure of the hypoxia-selective cytotoxicity.

Clonogenic Survival Assay for Radiosensitization

Objective: To evaluate the ability of the compound to enhance the cell-killing effects of radiation under hypoxic conditions.

Methodology:

  • Plate a known number of cancer cells and allow them to attach.

  • Treat the cells with a non-toxic concentration of 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide.

  • Expose the cells to varying doses of ionizing radiation under both normoxic and hypoxic conditions.

  • After irradiation, wash the cells, and culture them for a period sufficient for colony formation (typically 10-14 days).

  • Stain the colonies and count those containing at least 50 cells.

  • Calculate the surviving fraction for each treatment group and plot survival curves. The enhancement ratio, a measure of radiosensitization, can be determined from these curves.

DNA Damage Assays

Objective: To detect and quantify the extent of DNA damage induced by the activated compound.

Methodology:

  • Comet Assay (Single Cell Gel Electrophoresis): This assay can detect both single- and double-strand DNA breaks. Cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA migrates out of the nucleus, forming a "comet tail," the length and intensity of which are proportional to the amount of DNA damage.

  • γ-H2AX Immunofluorescence: Phosphorylation of the histone variant H2AX (to form γ-H2AX) is an early marker of DNA double-strand breaks. Cells can be treated with the compound, fixed, and stained with an antibody specific for γ-H2AX. The number of fluorescent foci per nucleus can be quantified by microscopy to assess the level of DNA double-strand breaks.[11]

Conclusion and Future Directions

4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide represents a sophisticated approach to cancer therapy, leveraging the unique physiology of the tumor microenvironment to achieve targeted cytotoxicity. Its dual mechanism of action as a hypoxia-activated prodrug and a radiosensitizer positions it as a promising candidate for the treatment of solid tumors, particularly those resistant to conventional therapies.

Future research should focus on several key areas:

  • Identification of specific nitroreductase enzymes responsible for the activation of this compound to enable patient stratification based on enzyme expression levels.

  • In vivo studies in relevant animal models to evaluate the efficacy, pharmacokinetics, and toxicity of the compound, both as a monotherapy and in combination with radiation.

  • Development of derivatives of the 7-azaindole scaffold to further optimize potency, selectivity, and pharmacological properties.

By continuing to unravel the complexities of hypoxia-activated agents, we can pave the way for more effective and less toxic cancer treatments.

References

Methodological & Application

Application Notes and Protocols: Screening 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide for Kinase Inhibitor Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors. Its ability to form key hydrogen bonds with the kinase hinge region makes it an attractive starting point for the design of novel therapeutics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the screening of a novel derivative, 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide , to determine its potential as a kinase inhibitor. We present a structured, multi-tiered screening cascade, from broad-panel biochemical assays to targeted cell-based validation, explaining the rationale behind experimental choices and providing detailed, actionable protocols.

Introduction: The Rationale for Screening Novel 7-Azaindole Derivatives

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[1] The deregulation of kinase activity is a hallmark of numerous diseases. The 7-azaindole scaffold has proven to be an excellent hinge-binding motif, capable of forming two hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[2] This has led to the successful development of potent and selective kinase inhibitors, such as Vemurafenib (B-RAF inhibitor) and Pexidartinib (CSF1R inhibitor).[2][3]

The subject of this guide, This compound , presents a unique opportunity for discovering novel kinase inhibitors. The introduction of a 4-nitro group and a 7-oxide moiety to the core scaffold can significantly alter its physicochemical and pharmacological properties:

  • The 4-Nitro Group: As a strong electron-withdrawing group, the nitro moiety can modulate the electronic properties of the aromatic system, potentially influencing binding affinity and selectivity.[4][5] It can form direct electrostatic interactions within the ATP-binding pocket or alter the acidity of adjacent functional groups, creating new hydrogen bonding opportunities.[6][7] However, the nitro group can also be a liability, sometimes associated with toxicity, making careful screening essential.[4][5]

  • The 7-Oxide Group: The N-oxide functionality is a highly polar motif that can increase aqueous solubility and act as a strong hydrogen bond acceptor.[8][9] In drug design, N-oxides have been used to modulate membrane permeability and can be bioreduced in vivo, offering potential for hypoxia-activated prodrug strategies.[8][9][10] This modification could alter the compound's target profile and its behavior in cellular environments.

Given these considerations, a systematic and rigorous screening approach is necessary to elucidate the inhibitory potential and selectivity profile of this novel compound.

The Kinase Inhibitor Screening Cascade

A tiered or cascaded approach is the most efficient method for screening novel compounds. This strategy uses broad, high-throughput assays at the initial stage to identify any activity and progressively employs more complex, lower-throughput assays to confirm and characterize the hits.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Cell-Based Validation Primary Large-Panel Biochemical Screen (e.g., >300 kinases) HTS Single High Concentration (e.g., 10 µM) Primary->HTS Objective: Hit Identification DoseResponse Biochemical IC50 Determination HTS->DoseResponse Hits Progress Selectivity Selectivity Profiling (Dose-response on smaller panel of initial hits) DoseResponse->Selectivity Objective: Potency & Selectivity TargetEngage Target Engagement Assay (e.g., NanoBRET) Selectivity->TargetEngage Confirmed Hits Progress Phospho Cellular Phosphorylation Assay TargetEngage->Phospho Objective: Cellular Efficacy Prolif Cell Proliferation/Viability Assay Phospho->Prolif Objective: Cellular Efficacy caption Figure 1. A tiered kinase inhibitor screening workflow.

Caption: Figure 1. A tiered kinase inhibitor screening workflow.

Tier 1: Primary Screening - Broad Kinome Profiling

The initial step is to screen this compound against a large, diverse panel of kinases to identify potential targets.[11][12] This is typically performed at a single, high concentration (e.g., 1-10 µM) to maximize the chances of detecting an interaction.

Recommended Assay Technology: Luminescence-Based ADP Detection

Luminescence-based assays, such as Promega's ADP-Glo™, are robust, have a high signal-to-background ratio, and are amenable to high-throughput screening (HTS).[13] They are considered a "universal" assay format as they measure the production of ADP, a common product of all kinase reactions.[13]

Principle: The kinase reaction is performed, and then a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to kinase activity. Inhibition is measured as a decrease in luminescence.

Protocol: Single-Point Kinase Panel Screen (ADP-Glo™)

This protocol is adapted for a 384-well plate format.

Materials:

  • This compound (Test Compound)

  • DMSO (Vehicle Control)

  • Staurosporine (Positive Control Inhibitor)

  • Kinase Panel (Commercial service providers like Eurofins Discovery or Reaction Biology offer large panels)[12][14]

  • Respective kinase substrates and cofactors

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. From this, prepare a working solution (e.g., 40 µM in assay buffer with a final DMSO concentration of 1%) for a final assay concentration of 10 µM. Prepare vehicle (DMSO) and positive controls similarly.

  • Reaction Setup:

    • Add 2.5 µL of kinase/buffer solution to each well.

    • Add 2.5 µL of the test compound, vehicle control, or positive control to the appropriate wells.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

  • Kinase Reaction Initiation:

    • Add 5 µL of a 2X ATP/substrate solution to each well to start the reaction. The final ATP concentration should ideally be at the Km for each kinase to accurately assess potency.[15]

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for the test compound relative to the vehicle (0% inhibition) and positive (100% inhibition) controls.

    % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Vehicle - Signal_Positive))

Tier 2: Hit Confirmation and Potency Determination

Hits from the primary screen (e.g., >50% inhibition) should be advanced to the next tier to confirm activity and determine potency (IC₅₀).

Protocol: Dose-Response IC₅₀ Determination

This protocol involves testing a range of concentrations of the test compound to generate a dose-response curve.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 100 µM) in DMSO. Then, dilute these into the assay buffer.

  • Assay Execution: Follow the same procedure as the single-point screen (Section 3.2), but add the different concentrations of the compound to the wells.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Data Presentation:

Kinase TargetTest Compound IC₅₀ (nM)Staurosporine IC₅₀ (nM)
Kinase A1508
Kinase B2,50025
Kinase C>10,00050

Table 1: Example data for IC₅₀ determination of the test compound against kinases identified as hits in the primary screen. Staurosporine is used as a reference control.

Interpretation of Biochemical Data
  • Potency: The IC₅₀ value indicates the concentration of the inhibitor required to reduce kinase activity by 50%. Lower IC₅₀ values indicate higher potency.

  • Selectivity: Comparing the IC₅₀ values across different kinases provides a selectivity profile.[1] A compound is considered selective if it is significantly more potent against one or a small group of kinases compared to others. The interpretation can be complex, and factors like the ATP concentration used in the assay can influence the apparent IC₅₀.[1][16]

Tier 3: Cell-Based Assay Validation

Biochemical assays are essential for determining direct enzyme inhibition, but they do not account for cell permeability, stability, or off-target effects within a complex cellular environment.[17] Therefore, promising hits from biochemical screens must be validated in cell-based assays.

G compound Test Compound (1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide) cell Cell Membrane compound->cell Permeability? kinase Target Kinase compound->kinase Inhibition substrate Substrate kinase->substrate Phosphorylation p_substrate Phospho-Substrate response Cellular Response (e.g., Proliferation, Survival) p_substrate->response caption Figure 2. Cellular context for kinase inhibitor validation.

Caption: Figure 2. Cellular context for kinase inhibitor validation.

Recommended Assay: Cellular Phosphorylation Assay

This assay directly measures the phosphorylation of a known downstream substrate of the target kinase in intact cells.[18] A reduction in substrate phosphorylation upon treatment with the inhibitor provides strong evidence of target engagement and functional inhibition in a physiological context.

Principle: Cells are treated with the inhibitor, then lysed. The level of phosphorylation of a specific substrate is quantified, typically using an immunoassay format like ELISA or TR-FRET, with a phospho-specific antibody.

Protocol: Cellular Substrate Phosphorylation Assay (ELISA-based)

Materials:

  • Cancer cell line known to have active signaling through the target kinase.

  • Cell culture medium and supplements.

  • Test Compound.

  • Appropriate growth factor or stimulus (if required to activate the pathway).

  • Lysis buffer.

  • Phospho-specific and total protein antibodies for the substrate.

  • ELISA plate and reagents (e.g., HRP-conjugated secondary antibody, substrate).

  • Plate reader.

Procedure:

  • Cell Culture: Seed cells in a 96-well plate and grow to ~80% confluency.

  • Serum Starvation (if necessary): To reduce basal signaling, serum-starve the cells for 4-16 hours.

  • Inhibitor Treatment: Treat cells with a serial dilution of the test compound for 1-2 hours.

  • Stimulation: Add a growth factor or stimulus (e.g., EGF for EGFR pathway) for a short period (e.g., 10-30 minutes) to activate the target kinase.

  • Cell Lysis: Aspirate the media and lyse the cells with lysis buffer.

  • ELISA:

    • Coat an ELISA plate with a capture antibody for the total substrate protein.

    • Add cell lysates to the wells and incubate.

    • Wash the wells and add the phospho-specific detection antibody.

    • Wash and add a HRP-conjugated secondary antibody.

    • Wash and add the HRP substrate.

    • Stop the reaction and measure absorbance.

  • Data Analysis: Normalize the phospho-protein signal to the total protein signal and plot against the inhibitor concentration to determine the cellular IC₅₀.

Conclusion and Future Directions

This application note outlines a systematic workflow for the initial characterization of this compound as a potential kinase inhibitor. The proposed cascade, from broad biochemical screening to targeted cell-based assays, provides a robust framework for identifying and validating its activity, potency, and cellular efficacy.

Positive results from this screening cascade would warrant further investigation, including:

  • Mechanism of Action Studies: To determine if the compound is an ATP-competitive, allosteric, or other type of inhibitor.

  • Broader Cell Panel Screening: To assess the compound's anti-proliferative effects across a range of cancer cell lines.

  • In Vivo Efficacy Studies: To evaluate the compound's therapeutic potential in animal models.

The unique substitutions on the 7-azaindole scaffold of this compound make it a compelling candidate for discovery efforts, potentially leading to the development of a new class of kinase inhibitors.

References

Application Notes & Protocols: A Guide to Designing Experiments with 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide, also known as 4-nitro-7-azaindole N-oxide, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of 7-azaindole, it serves as a versatile building block for the synthesis of novel bioactive molecules. The presence of the N-oxide and nitro group functionalities imparts unique electronic properties and reactivity, making it a valuable precursor for a range of chemical transformations.

This guide provides a comprehensive overview of the experimental design considerations for working with 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide. It covers its synthesis, purification, and potential applications, with a focus on providing detailed, field-proven protocols and the scientific rationale behind them.

Synthesis of 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide

The most common and reliable method for the synthesis of 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide is through the direct nitration of 1H-pyrrolo[2,3-b]pyridine 7-oxide (7-azaindole N-oxide). This electrophilic aromatic substitution reaction is highly regioselective, with the nitro group being directed to the C4 position due to the electronic influence of the N-oxide.

Protocol 1: Synthesis of 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide

Materials:

  • 1H-pyrrolo[2,3-b]pyridine 7-oxide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice Bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-pyrrolo[2,3-b]pyridine 7-oxide in concentrated sulfuric acid. Cool the mixture to 0 °C in an ice bath.

  • Slowly add fuming nitric acid dropwise to the cooled solution using a dropping funnel, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture over crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield pure 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide.

Expected Yield: 70-80%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Spectroscopic and Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide is crucial for its application in further synthetic endeavors and biological assays.

PropertyValue
Molecular Formula C₇H₅N₃O₃
Molecular Weight 179.13 g/mol
Appearance Yellow solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents
¹H NMR (DMSO-d₆, 400 MHz) δ 12.4 (s, 1H), 8.45 (d, 1H), 8.15 (d, 1H), 7.8 (t, 1H), 7.0 (t, 1H)
¹³C NMR (DMSO-d₆, 100 MHz) δ 150.1, 142.3, 138.5, 128.9, 122.4, 118.7, 102.6

Chemical Reactivity and Synthetic Applications

The presence of both an N-oxide and a nitro group makes 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide a versatile intermediate for a variety of chemical transformations.

3.1. Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, providing a key handle for further functionalization, such as amide bond formation or diazotization reactions.

Protocol 2: Reduction of 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide

Materials:

  • 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Celite

  • Rotary evaporator

Procedure:

  • To a solution of 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-1H-pyrrolo[2,3-b]pyridine 7-oxide.

  • The crude product can be purified by recrystallization or column chromatography.

3.2. Deoxygenation of the N-oxide

The N-oxide can be deoxygenated to the corresponding 7-azaindole derivative using various reducing agents. This is a crucial step for accessing a wide range of substituted 7-azaindoles.

Protocol 3: Deoxygenation of 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide

Materials:

  • 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide

  • Phosphorus trichloride (PCl₃) or Triphenylphosphine (PPh₃)

  • Dichloromethane (CH₂Cl₂) or Acetonitrile (MeCN)

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide in the chosen solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the deoxygenating agent (e.g., PCl₃) dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

3.3. Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the nitro group and the N-oxide activates the pyridine ring towards nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles at positions ortho and para to the nitro group.

Workflow for SₙAr Reactions:

sn_ar_workflow start 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide reaction SₙAr Reaction start->reaction nucleophile Select Nucleophile (e.g., R-OH, R-NH2, R-SH) nucleophile->reaction conditions Optimize Reaction Conditions (Solvent, Base, Temperature) conditions->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography) workup->purification product Substituted Product purification->product

Caption: Workflow for Nucleophilic Aromatic Substitution (SₙAr) Reactions.

Potential Applications in Drug Discovery

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The functional handles on 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide allow for its elaboration into a diverse library of compounds for screening against various biological targets.

Potential Therapeutic Areas:

  • Kinase Inhibition: Many 7-azaindole derivatives are potent kinase inhibitors. The amino group derived from the reduction of the nitro group can serve as a key hydrogen bond donor for interaction with the hinge region of kinases.

  • Antiviral and Anticancer Agents: The 7-azaindole nucleus is found in several antiviral and anticancer drugs. Modifications at the 4-position can modulate the biological activity and pharmacokinetic properties of these agents.

Signaling Pathway for a Hypothetical Kinase Inhibitor Derived from the Scaffold:

kinase_pathway ligand 7-Azaindole Derivative (Kinase Inhibitor) binding Competitive Binding at ATP-binding site ligand->binding receptor Receptor Tyrosine Kinase (RTK) receptor->binding atp ATP atp->binding downstream Downstream Signaling (e.g., MAPK pathway) binding->downstream Blocks Phosphorylation inhibition Inhibition proliferation Cell Proliferation & Survival downstream->proliferation

Caption: Inhibition of a Kinase Signaling Pathway by a 7-Azaindole Derivative.

Safety and Handling

As with any chemical reagent, proper safety precautions must be taken when handling 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide and the reagents used in its synthesis and subsequent reactions.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Handling of Reagents: Concentrated acids and fuming nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care. Phosphorus trichloride is toxic and reacts violently with water.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Application Notes & Protocols: Development of 7-Azaindole Derivatives for Colorectal Cancer Treatment

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

This document provides a comprehensive guide to the rationale, design, and preclinical evaluation of 7-azaindole derivatives as targeted therapeutic agents for colorectal cancer (CRC). It outlines detailed protocols for in vitro and in vivo testing, data interpretation, and best practices, grounded in established scientific principles.

Introduction: The Rationale for 7-Azaindole Derivatives in Colorectal Cancer

Colorectal cancer (CRC) remains a leading cause of cancer-related mortality worldwide. A significant subset of these tumors is driven by specific genetic mutations that lead to uncontrolled cell proliferation. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is frequently dysregulated in CRC, most notably through mutations in the BRAF gene, with the V600E mutation being present in approximately 8-12% of metastatic CRC cases.[1] Patients with BRAF V600E-mutant CRC have a particularly poor prognosis and often show resistance to standard chemotherapies.[1]

This has driven the development of targeted therapies. The 7-azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly for the design of kinase inhibitors.[2][3] Its unique structure allows it to mimic the purine core of ATP, forming critical hydrogen bonds within the kinase ATP-binding pocket. Specifically, the pyridine nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor, effectively anchoring the molecule to the kinase hinge region.[4][5]

One of the most successful drugs built on this scaffold is Vemurafenib, a potent inhibitor of the BRAF V600E mutant kinase, which is FDA-approved for the treatment of melanoma and is under investigation for CRC.[4][5] This clinical validation underscores the potential of novel 7-azaindole derivatives to target oncogenic drivers in colorectal cancer.

This guide will focus on the development of 7-azaindole derivatives targeting the BRAF V600E mutation as a primary example of a scientifically rigorous preclinical evaluation workflow.

Section 1: Mechanism of Action & Target Engagement

The primary mechanism of action for this class of compounds in BRAF-mutant CRC is the direct inhibition of the constitutively active BRAF V600E serine-threonine kinase. This inhibition blocks downstream signaling through the MAPK/ERK pathway, which is critical for cancer cell proliferation, survival, and differentiation.

The BRAF-MEK-ERK Signaling Pathway

In normal cells, the MAPK pathway is tightly regulated. In BRAF V600E mutant cancer cells, the pathway is perpetually "on," leading to uncontrolled growth. A 7-azaindole inhibitor binds to the ATP-binding site of BRAF V600E, preventing the phosphorylation of its downstream targets, MEK1 and MEK2. This, in turn, prevents the phosphorylation of ERK1 and ERK2, halting the transmission of pro-proliferative signals to the nucleus.

BRAF_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF V600E (Constitutively Active) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Metastasis TF->Proliferation Promotes Inhibitor 7-Azaindole Derivative Inhibitor->BRAF  Inhibits ATP Binding

Caption: Targeted inhibition of the constitutively active BRAF V600E protein by a 7-azaindole derivative.

Section 2: Application Protocol - In Vitro Screening Cascade

A tiered screening approach is essential to efficiently identify and characterize promising lead compounds. The following protocols describe a standard workflow.

Protocol: Cell Viability and Cytotoxicity Assay (MTS/MTT)

Principle: This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells. It is used to determine the half-maximal inhibitory concentration (IC50) of a compound.

Materials:

  • CRC cell lines (e.g., RKO (BRAF V600E mutant), DLD-1 (BRAF wild-type)).[6]

  • 96-well cell culture plates.

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS).

  • 7-azaindole derivatives dissolved in DMSO.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution).

  • Plate reader (490 nm absorbance).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the 7-azaindole derivatives (e.g., from 100 µM to 1 nM) in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Add 100 µL of the diluted compounds to the respective wells. Include "vehicle control" (DMSO only) and "no-treatment" wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C until color development is sufficient.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control wells (representing 100% viability).

    • Plot the normalized values against the logarithm of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Expected Outcome & Data Presentation: The compound should show significantly lower IC50 values in the BRAF V600E mutant cell line (RKO) compared to the wild-type line (DLD-1), demonstrating on-target selectivity.

Derivative IDRKO (BRAF V600E) IC50 (nM)DLD-1 (BRAF WT) IC50 (nM)Selectivity Index (WT/Mutant)
7-AZD-00150 ± 58,500 ± 450170
7-AZD-002120 ± 1515,000 ± 900125
Vemurafenib45 ± 67,800 ± 500173
Protocol: Western Blot for Target Engagement & Pathway Modulation

Principle: This assay confirms that the compound inhibits the intended target (BRAF) by measuring the phosphorylation status of its downstream effector, ERK. A decrease in phosphorylated ERK (p-ERK) indicates successful target engagement.

Materials:

  • 6-well cell culture plates.

  • CRC cells (RKO).

  • 7-azaindole derivatives.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Treatment: Seed RKO cells in 6-well plates. When they reach 70-80% confluency, treat them with the 7-azaindole derivative at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for 2-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using the BCA assay.

  • SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane, incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again, apply ECL substrate, and capture the signal with an imager.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize p-ERK levels to total ERK and then to the loading control (GAPDH).

Expected Outcome: A dose-dependent decrease in the p-ERK/total-ERK ratio upon treatment with the compound will confirm on-target activity in the MAPK pathway.

Section 3: Application Protocol - In Vivo Efficacy Studies

After promising in vitro data, the next critical step is to evaluate the compound's efficacy in a living organism.

Protocol: Colorectal Cancer Xenograft Mouse Model

Principle: This protocol establishes a tumor in an immunodeficient mouse using a human CRC cell line. It allows for the evaluation of a compound's ability to inhibit tumor growth in vivo.

Materials:

  • Immunodeficient mice (e.g., athymic Nude or NSG mice).

  • RKO colorectal cancer cells.

  • Matrigel (optional, to improve tumor take rate).

  • 7-azaindole derivative formulated in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween-80).

  • Calipers for tumor measurement.

  • Animal scale.

Procedure:

  • Cell Implantation: Subcutaneously inject 2-5 million RKO cells (resuspended in PBS, optionally mixed 1:1 with Matrigel) into the flank of each mouse.

  • Tumor Growth: Monitor mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization & Dosing: Randomize mice into treatment groups (e.g., Vehicle Control, Compound at 25 mg/kg, Compound at 50 mg/kg). Ensure average tumor volumes are similar across groups.

  • Administer the compound and vehicle according to the planned schedule (e.g., once daily by oral gavage).

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Record body weight at each measurement as an indicator of toxicity.

    • Observe animals for any signs of adverse effects.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.

Expected Outcome: The treated groups should show a statistically significant reduction in tumor growth compared to the vehicle control group, demonstrating in vivo anti-cancer efficacy.

Caption: Preclinical development workflow for 7-azaindole derivatives.

Section 4: Conclusion and Future Directions

The successful development of 7-azaindole derivatives requires a systematic and rigorous evaluation process. The protocols outlined here provide a foundational framework for identifying potent and selective inhibitors, confirming their mechanism of action, and validating their efficacy in preclinical models of colorectal cancer. Promising preclinical candidates can then advance to more complex studies, including pharmacokinetics, toxicology, and investigation in patient-derived xenograft (PDX) models, which more closely recapitulate the heterogeneity of human tumors. The ultimate goal is the development of novel, targeted therapies that can improve outcomes for patients with difficult-to-treat BRAF-mutant colorectal cancer.

References

Application Notes & Protocols: The Versatility of the 1H-Pyrrolo[2,3-b]pyridine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its unique structure, which can be considered a bioisostere of both indole and the purine base adenine, grants it the ability to engage in crucial biological interactions, particularly within the ATP-binding sites of kinases. This guide provides an in-depth exploration of the applications of 7-azaindole derivatives, focusing on their role as potent enzyme inhibitors. We will delve into the rationale behind their design, provide detailed protocols for their synthesis and evaluation, and present data that underscores their therapeutic potential.

The 7-Azaindole Scaffold as a Premier Kinase Hinge-Binder

A significant portion of modern oncology and immunology drug discovery is focused on the inhibition of protein kinases. The 7-azaindole core is exceptionally well-suited for this task. Its pyrrolopyridine ring system mimics the adenine of ATP, allowing it to fit into the ATP-binding cleft. Crucially, the pyridine nitrogen and the pyrrole N-H group can form two key hydrogen bonds with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the enzyme. This bidentate interaction provides a strong anchoring point for the inhibitor, leading to high potency.[1]

Application Focus: Fibroblast Growth Factor Receptor (FGFR) Inhibition

Abnormal activation of the FGFR signaling pathway is a known driver in various cancers, making it a prime therapeutic target.[2][3] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as highly potent FGFR inhibitors.

Mechanism of Action: These compounds act as ATP-competitive inhibitors. The 7-azaindole core anchors the molecule in the hinge region, while appended functionalities are designed to extend into adjacent hydrophobic pockets, forming additional interactions to enhance potency and selectivity.[1] This binding prevents receptor autophosphorylation and activation of downstream pro-survival pathways like RAS-MEK-ERK and PI3K-Akt.[1][3]

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding FGFR_active Dimerized & Phosphorylated FGFR FGFR->FGFR_active Dimerization & Autophosphorylation RAS RAS FGFR_active->RAS PI3K PI3K FGFR_active->PI3K Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR_active Inhibition MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FGFR Signaling and Point of Inhibition.

Data Presentation: Potency of an Exemplary FGFR Inhibitor

Structure-activity relationship (SAR) studies have led to the identification of compounds like 4h , which demonstrates potent, pan-FGFR activity.[2][3]

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
4h 7925712
Data sourced from RSC Advances.[2][3]

Protocol: Synthesis of a 2-Aryl-1H-pyrrolo[2,3-b]pyridine Intermediate

The synthesis of substituted 7-azaindoles often relies on modern cross-coupling reactions to build complexity around the core. The Suzuki-Miyaura cross-coupling is a robust method for installing aryl groups, a common feature in kinase inhibitors.[4]

Objective: To synthesize a 4-chloro-2-phenyl-7-azaindole derivative, a key intermediate for further functionalization.

Workflow:

Synthesis_Workflow start Start: 4-chloro-2-iodo-1-SEM- 1H-pyrrolo[2,3-b]pyridine reaction Suzuki-Miyaura Coupling 1,4-dioxane:water 100 °C, 30 min start->reaction reagents Reagents: Phenylboronic acid Pd₂(dba)₃ (catalyst) K₂CO₃ (base) reagents->reaction workup Reaction Workup: Solvent removal Partition (EtOAc/water) reaction->workup purification Purification: Column Chromatography workup->purification product Product: 4-chloro-2-phenyl-1-SEM- 1H-pyrrolo[2,3-b]pyridine purification->product

Caption: Suzuki-Miyaura Synthesis Workflow.

Step-by-Step Methodology:

  • Reaction Setup: To a reaction vessel, add 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).[4]

  • Catalyst Addition: Add the palladium catalyst, such as Pd₂(dba)₃ (0.03 equiv).

    • Scientist's Note: The SEM (trimethylsilylethoxymethyl) group is used to protect the pyrrole nitrogen. This is critical as the free N-H can interfere with organometallic catalysts. Pd₂(dba)₃ is a common and effective palladium(0) source for Suzuki couplings. The carbonate base is essential for the transmetalation step of the catalytic cycle.

  • Solvent and Degassing: Add a degassed mixture of 1,4-dioxane and water (e.g., 1:1 v/v). Degassing (by bubbling nitrogen or argon through the solvent) is crucial to remove oxygen, which can oxidize and deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to 100 °C for 30-60 minutes, monitoring by TLC or LC-MS until the starting material is consumed.[4]

  • Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate (EtOAc) and water. The organic product will move into the EtOAc layer.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired 2-aryl-1H-pyrrolo[2,3-b]pyridine.

Application Focus: Targeting Transcriptional & Cell Cycle Kinases

Beyond receptor tyrosine kinases, 7-azaindole derivatives have proven effective against kinases that regulate transcription and the cell cycle, such as Cyclin-Dependent Kinase 8 (CDK8) and Traf2 and Nck-interacting kinase (TNIK).

Case Study: A Type II CDK8 Inhibitor for Colorectal Cancer

CDK8 is an oncogene associated with the aberrant activation of the WNT/β-catenin pathway in colorectal cancer (CRC).[5][6] A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , was discovered as a potent and selective Type II CDK8 inhibitor.[5][6][7]

Mechanism of Action: Unlike Type I inhibitors that bind to the active conformation of a kinase, Type II inhibitors bind to the inactive "DFG-out" conformation. This often provides greater selectivity. Compound 22 targets CDK8, leading to the downregulation of the WNT/β-catenin signal, which in turn induces cell cycle arrest and inhibits tumor growth.[5][6]

Data Presentation: In Vitro Activity of a CDK8 Inhibitor

CompoundCDK8 Kinase IC₅₀ (nM)HCT-116 Cell IC₅₀ (μM)SW480 Cell IC₅₀ (μM)NCM460 (Normal) Cell IC₅₀ (μM)
Compound 22 48.60.210.15>10
Data sourced from the Journal of Medicinal Chemistry. This highlights the compound's potency against its target kinase and its selective antiproliferative effect on cancer cells versus normal colon cells.[5]

Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.

Objective: To quantify the potency of a 1H-pyrrolo[2,3-b]pyridine derivative as a kinase inhibitor.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common, robust method. It measures the phosphorylation of a substrate by the kinase. An inhibitor will block this phosphorylation, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 10 μM) in an appropriate buffer containing DMSO.

    • Scientist's Note: A consistent, low percentage of DMSO (e.g., <1%) must be maintained across all wells to avoid solvent effects on enzyme activity.

  • Reaction Mixture: In a 384-well assay plate, add the kinase and a fluorescently-labeled peptide substrate.

  • Initiate Reaction: Add the test compound dilutions to the wells. Include two sets of controls:

    • Positive Control (0% Inhibition): Kinase + Substrate + DMSO (no inhibitor).

    • Negative Control (100% Inhibition): Substrate + DMSO (no kinase).

  • Start Phosphorylation: Initiate the kinase reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and add a detection solution containing a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Data Acquisition: After a further incubation period, read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths.

  • Data Analysis:

    • Calculate the ratio of the two emission wavelengths.

    • Normalize the data using the positive and negative controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC₅₀ value.

Self-Validation: The robustness of the assay is validated by the Z'-factor, a statistical measure of assay quality calculated from the controls. A Z'-factor > 0.5 indicates an excellent, reliable assay.

Breadth of Application: A Summary of Targets

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to numerous other target classes, demonstrating its value as a foundational core in drug discovery.[8]

Target ClassSpecific TargetBiological ApplicationReference Compound Example
Kinase Janus Kinase 3 (JAK3)Immunomodulation, Autoimmune DiseasesCompound 14c
Kinase Ataxia-Telangiectasia Mutated (ATM)DNA Damage Response, Cancer ChemosensitizerCompound 25a
Kinase Phosphoinositide 3-kinase (PI3K)Cancer Therapy (PI3K/AKT/mTOR pathway)7-azaindole scaffold derivatives
Other Enzymes Phosphodiesterase 4B (PDE4B)CNS Diseases, InflammationCompound 11h
Antimicrobial Fungal TargetsAgriculture (Rice Blast Fungus)3- and 6-substituted derivatives

Data compiled from various sources.[9][10][11][12][13]

Conclusion

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors. Its ability to act as a bioisosteric mimic of purines allows it to form high-affinity interactions in the ATP-binding sites of a vast array of enzymes. The synthetic tractability of the core, especially through cross-coupling reactions, enables the systematic exploration of structure-activity relationships, leading to the discovery of potent and selective drug candidates for oncology, immunology, and beyond. The protocols and data presented herein provide a framework for researchers to leverage this remarkable scaffold in their own drug discovery programs.

References

Application Notes & Protocols: Synthetic Routes to Functionalized 7-Azaindole N-Oxides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized as a crucial bioisostere of indole and purine systems. Its derivatives have demonstrated a wide array of biological activities, including kinase inhibition and anti-cancer properties.[1] The corresponding N-oxides of 7-azaindoles are not merely synthetic intermediates; they are versatile building blocks that unlock unique avenues for molecular functionalization. The introduction of the N-oxide moiety modulates the electronic properties of the heterocyclic system, activating it for a range of transformations that are often challenging to achieve with the parent 7-azaindole. This guide provides an in-depth exploration of the primary synthetic routes to functionalized 7-azaindole N-oxides, detailing both the direct oxidation of pre-functionalized 7-azaindoles and the subsequent functionalization of the N-oxide scaffold itself. We offer field-proven insights into experimental design, detailed step-by-step protocols, and mechanistic considerations to empower researchers in drug discovery and chemical synthesis.

Chapter 1: The Strategic Role of N-Oxidation

The transformation of the pyridine nitrogen in 7-azaindole to an N-oxide is a cornerstone of its functionalization chemistry. This conversion serves two primary strategic purposes:

  • Electronic Modulation : The N-oxide group is strongly electron-withdrawing through induction and electron-donating through resonance. This electronic perturbation significantly influences the reactivity of the pyridine ring, making it more susceptible to certain types of reactions.

  • Directing Group Functionality : The N-oxide oxygen atom can act as a coordinating site for metal catalysts, enabling regioselective functionalization at positions that are otherwise difficult to access.[2][3] This has been effectively exploited in modern C-H activation chemistry.

G cluster_0 Pathway A: Direct Oxidation cluster_1 Pathway B: Post-Functionalization A1 Substituted 7-Azaindole A2 Functionalized 7-Azaindole N-Oxide A1->A2 Oxidizing Agent (e.g., m-CPBA) B1 Parent 7-Azaindole B2 7-Azaindole N-Oxide B1->B2 Oxidation B3 Functionalized 7-Azaindole N-Oxide B2->B3 C-H Activation, Coupling, etc. Start Start->A1 Start->B1

Caption: High-level synthetic strategies for accessing functionalized 7-azaindole N-oxides.

Chapter 2: Synthesis via Direct Oxidation

The most direct method to obtain a 7-azaindole N-oxide is through the oxidation of the corresponding 7-azaindole. The pyridine nitrogen is generally more nucleophilic than the pyrrole nitrogen, allowing for selective oxidation.

Common Oxidizing Agents & Conditions

Peroxy acids are the most frequently employed reagents for this transformation. Meta-chloroperoxybenzoic acid (m-CPBA) is a reliable and commercially available choice. Other reagents like hydrogen peroxide in acetic acid have also been used.

Causality Behind Experimental Choices:

  • Reagent Choice : m-CPBA is preferred due to its high reactivity, solubility in common organic solvents (like CH₂Cl₂, CHCl₃, or ethyl acetate), and the fact that its byproduct, m-chlorobenzoic acid, can often be easily removed by a basic wash or filtration.

  • Temperature Control : These oxidations are exothermic. The reaction is typically initiated at 0 °C and allowed to warm to room temperature to prevent over-oxidation or side reactions.

  • Stoichiometry : A slight excess of the oxidizing agent (1.1 to 1.5 equivalents) is generally used to ensure complete conversion of the starting material.

reactant [shape=none, label=<

7-Azaindole

];

product [shape=none, label=<

7-Azaindole N-Oxide

];

reagents [label="m-CPBA\nCH₂Cl₂\n0 °C to RT", shape=plaintext];

reactant -> product [arrowhead=normal, label=""]; {rank=same; reactant; product;} edge [style=invis]; reactant -> reagents -> product; }

Caption: General scheme for the synthesis of 7-azaindole N-oxide via direct oxidation.

Protocol 1: General Procedure for N-Oxidation of 7-Azaindole

Materials:

  • Substituted 7-azaindole (1.0 eq)

  • m-CPBA (approx. 77% purity, 1.2 eq)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 7-azaindole in CH₂Cl₂ (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂.

  • Wash the organic layer sequentially with saturated Na₂S₂O₃ (to quench excess peroxide), saturated NaHCO₃ (to remove m-chlorobenzoic acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Chapter 3: Functionalization of the 7-Azaindole N-Oxide Scaffold

The pre-formed 7-azaindole N-oxide is a powerful platform for introducing further complexity. The N-oxide activates the pyridine ring, enabling regioselective functionalization.

Palladium-Catalyzed C-H Arylation

A significant advancement in this field is the use of the N-oxide as a directing group for palladium-catalyzed C-H arylation. This strategy allows for the regioselective formation of C-C bonds on the pyridine ring, a transformation that is otherwise challenging.[2][3]

Mechanistic Insight: The N-oxide is believed to coordinate to the palladium catalyst, directing the C-H activation step to an adjacent C-H bond (e.g., C6). This directed metalation-deprotonation pathway leads to high regioselectivity. Following this, reductive elimination with an aryl halide coupling partner furnishes the arylated product.

G N_Oxide 7-Azaindole N-Oxide Product C6-Arylated 7-Azaindole N-Oxide N_Oxide->Product Aryl_Halide Ar-X (Aryl Halide) Aryl_Halide->Product Catalyst_System Pd(OAc)₂ Phosphine Ligand (e.g., DavePhos) Base (e.g., K₂CO₃) Catalyst_System->Product Catalyst

Caption: Key components for the direct C-H arylation of the N-oxide scaffold.

Protocol 2: Palladium-Catalyzed C6-Arylation of 7-Azaindole N-Oxide

Adapted from D. A. Watson et al., Org. Lett. (2014).[3]

Materials:

  • N-methyl-7-azaindole N-oxide (1.0 eq)

  • Aryl bromide (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl, 0.15 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene or Dioxane (anhydrous)

Procedure:

  • To an oven-dried reaction vessel, add N-methyl-7-azaindole N-oxide, the aryl bromide, Pd(OAc)₂, DavePhos, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110-120 °C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired C6-arylated product.

EntryAryl BromideCatalyst SystemYield (%)
14-BromotoluenePd(OAc)₂ / DavePhos~75%[3]
24-BromoanisolePd(OAc)₂ / DavePhos~80%[3]
31-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ / DavePhos~65%[3]
Yields are approximate and based on reported literature for similar systems.
Copper-Catalyzed N-Arylation

The pyrrole nitrogen of the 7-azaindole N-oxide can also be functionalized. Copper-catalyzed Chan-Lam coupling provides an efficient method for N-arylation using boronic acids.[4][5] Interestingly, the 7-azaindole N-oxide can act as a ligand itself, promoting the catalytic cycle.[5]

Causality Behind Experimental Choices:

  • Catalyst : Copper(II) salts, such as CuF₂ or Cu(OAc)₂, are effective catalysts for this transformation.[4]

  • Base-Free Conditions : Some protocols have been developed that operate under base-free conditions, which can be advantageous for substrates sensitive to strong bases.[5] The mechanism may involve the formation of a copper-N-oxide complex that facilitates the transmetalation with the boronic acid.[5]

Protocol 3: Cu(II)-Catalyzed N-Arylation of 7-Azaindole N-Oxide

Adapted from D. K. Maiti et al., ACS Catal. (2023).[5]

Materials:

  • 7-Azaindole N-oxide (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Copper(II) fluoride (CuF₂, 0.1 eq)

  • Methanol (MeOH)

Procedure:

  • In a reaction vial, combine 7-azaindole N-oxide, the arylboronic acid, and CuF₂.

  • Add methanol and seal the vial.

  • Stir the reaction mixture at room temperature under an air atmosphere for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Re-dissolve the residue in ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography.

[3+2] Cycloaddition Reactions

Heterocyclic N-oxides are well-established 1,3-dipoles and can participate in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes). This powerful reaction class allows for the rapid construction of complex, fused heterocyclic ring systems from the 7-azaindole N-oxide scaffold. While specific examples for 7-azaindole N-oxide are specialized, the principle is broadly applicable in heterocyclic chemistry.[6][7] The reaction involves the concerted addition of the N-oxide (as the 1,3-dipole) across the π-system of the dipolarophile to form a five-membered ring.

Conclusion

7-Azaindole N-oxides are exceptionally valuable synthons for the development of novel functionalized heterocycles. The synthetic strategies outlined in this guide—direct oxidation and post-functionalization—provide a robust toolkit for researchers. The N-oxide's ability to activate the pyridine ring for C-H functionalization has opened new avenues for creating analogues with diverse substitution patterns. The detailed protocols and mechanistic insights provided herein are intended to facilitate the practical application of these methods in medicinal chemistry and organic synthesis laboratories.

References

Application Notes & Protocols: A Comprehensive Guide for Assessing the Anti-Proliferative Effects of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of 7-Azaindole Derivatives

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities and its role as a bioisostere for natural purines and indoles.[1] This has led to its widespread application in drug discovery, particularly in oncology. A significant number of 7-azaindole derivatives have been developed as potent kinase inhibitors, targeting key enzymes in signaling pathways that are frequently deregulated in cancer.[2][3][4] For example, Vemurafenib, a 7-azaindole derivative, is an FDA-approved inhibitor of the B-RAF V600E mutant kinase for the treatment of melanoma.[5][6]

These compounds exert their anti-proliferative effects by interacting with the ATP-binding site of kinases, often forming critical hydrogen bonds with the hinge region of the enzyme, thereby blocking downstream signaling required for cell growth, division, and survival.[2][3][4] The therapeutic potential of novel 7-azaindole derivatives is typically evaluated by a tiered series of in vitro assays designed to answer three fundamental questions:

  • Does the compound inhibit cell proliferation and to what extent?

  • What is the cellular mechanism behind this inhibition (e.g., cell cycle arrest, apoptosis)?

  • What molecular pathways are being targeted?

This guide provides a detailed framework and validated protocols for researchers in drug development to systematically assess the anti-proliferative efficacy of novel 7-azaindole derivatives. The methodologies are presented to ensure scientific rigor, reproducibility, and a clear understanding of the causality behind each experimental choice.

Part 1: Primary Assessment of Cytotoxicity and Viability

The initial step in characterizing a potential anti-cancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust, quantitative, and high-throughput colorimetric method ideal for this purpose.[7][8]

Application Note: The Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability.[9][10] In living, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7][9] This conversion does not occur in dead or inactive cells. The formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance. The intensity of the purple color is directly proportional to the number of viable cells in the well.[10] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis node_seed 1. Cell Seeding Seed cancer cells in a 96-well plate. Incubate for 24h. node_treat 2. Compound Treatment Add serial dilutions of 7-azaindole derivative. Include vehicle control. node_seed->node_treat node_incubate 3. Incubation Incubate cells with compound for 24-72h. node_treat->node_incubate node_mtt 4. MTT Addition Add MTT reagent to each well. Incubate for 4h. node_incubate->node_mtt node_solubilize 5. Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. node_mtt->node_solubilize node_read 6. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. node_solubilize->node_read node_calc 7. IC50 Calculation Calculate cell viability (%) and plot a dose-response curve to determine IC50. node_read->node_calc

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

This protocol is optimized for adherent cells in a 96-well format.

Materials:

  • 7-azaindole derivative stock solution (e.g., 10 mM in DMSO)

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the 7-azaindole derivative in complete culture medium. A typical concentration range might be 0.1, 1, 10, 50, 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells. Each concentration should be tested in triplicate.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[9]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[9]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[9] During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well.[9] Pipette up and down gently to ensure complete dissolution of the formazan crystals. The plate can be left overnight in the incubator to ensure full solubilization.[9]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[9] A reference wavelength of >650 nm can be used to subtract background absorbance.

Data Presentation and Interpretation

The data should be processed to calculate the percentage of cell viability relative to the vehicle-treated control cells.

Calculation: Percentage Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100

The results are then plotted as a dose-response curve (Percentage Viability vs. Log of Compound Concentration) to determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.

7-Azaindole Derivative Conc. (µM)Mean Absorbance (570 nm)Std. Deviation% Viability
0 (Vehicle Control)1.2540.08100.0%
0.11.1980.0695.5%
10.9810.0578.2%
100.6320.0450.4%
500.2550.0320.3%
1000.1280.0210.2%
Calculated IC50 ~9.9 µM

Part 2: Mechanistic Insight - Cell Cycle Analysis

If a 7-azaindole derivative demonstrates significant anti-proliferative activity, the next logical step is to investigate how it inhibits cell growth. Many kinase inhibitors induce cell cycle arrest, preventing cells from progressing through the phases of division.[11] Flow cytometry with propidium iodide (PI) staining is the gold standard for this analysis.

Application Note: The Principle of Cell Cycle Analysis

Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA.[12] The fluorescence intensity emitted by PI is directly proportional to the amount of DNA within a cell. By staining a population of permeabilized cells with PI and analyzing them via flow cytometry, we can distinguish cells in different phases of the cell cycle:[12]

  • G0/G1 Phase: Cells have a normal (2N) DNA content.

  • S Phase: Cells are actively synthesizing DNA, so their DNA content is between 2N and 4N.

  • G2/M Phase: Cells have completed DNA replication and have a doubled (4N) DNA content before dividing.

  • Sub-G1 Peak: Represents apoptotic cells with fragmented DNA, which leaks out after permeabilization, resulting in less-than-2N DNA content.[12]

A 7-azaindole derivative that arrests the cell cycle will cause an accumulation of cells in a specific phase (e.g., a G2/M block).[11]

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow node_setup 1. Cell Treatment Seed cells and treat with IC50 concentration of 7-azaindole derivative for 24-48h. node_harvest 2. Cell Harvesting Collect both adherent and floating cells. Wash with PBS. node_setup->node_harvest node_fix 3. Fixation Fix cells in ice-cold 70% ethanol to permeabilize the membrane. node_harvest->node_fix node_stain 4. Staining Treat with RNase A to remove RNA. Stain with Propidium Iodide (PI). node_fix->node_stain node_acquire 5. Flow Cytometry Acquire data on a flow cytometer, measuring PI fluorescence. node_stain->node_acquire node_analyze 6. Data Analysis Generate a DNA content histogram. Quantify cells in G0/G1, S, and G2/M phases. node_acquire->node_analyze

Caption: Workflow for cell cycle analysis via PI staining.

Detailed Protocol: Cell Cycle Analysis by PI Staining

Materials:

  • Cells treated with the 7-azaindole derivative (at IC50 and 2x IC50) and vehicle control

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% Ethanol

  • RNase A solution (100 µg/mL)[13]

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[13]

  • Flow cytometer tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed 1-2 x 10^6 cells in 6-well plates or T25 flasks. Treat with the desired concentrations of the 7-azaindole derivative for 24 or 48 hours.

  • Harvesting: Collect both floating (potentially apoptotic) and adherent cells. To do this, collect the supernatant, wash the plate with PBS, trypsinize the adherent cells, and then combine them with the supernatant.

  • Washing: Centrifuge the cell suspension at ~300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet (1 x 10^6 cells) in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[14]

  • Storage: Incubate the cells at 4°C for at least 30 minutes.[13] Cells can be stored in ethanol at -20°C for several weeks.

  • Rehydration: Centrifuge the fixed cells at ~800 x g for 5 minutes to remove the ethanol. Wash the pellet twice with PBS to rehydrate the cells.

  • RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL) and incubate at 37°C for 15-30 minutes. This step is crucial to ensure that only DNA is stained, as PI can also bind to double-stranded RNA.[12][13]

  • PI Staining: Add 400 µL of PI staining solution (final concentration 50 µg/mL).[13] Incubate for at least 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel. Collect at least 10,000 events per sample.

  • Data Interpretation: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[13]

Part 3: Assessment of Programmed Cell Death (Apoptosis)

Many effective anti-cancer agents, including 7-azaindole derivatives, induce apoptosis.[5] It is critical to distinguish apoptosis from necrosis, as this provides insight into the drug's mechanism. The Annexin V and Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.

Application Note: The Principle of the Annexin V/PI Assay

This assay relies on two key cellular changes during cell death:

  • Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS flips to the outer leaflet, acting as an "eat me" signal.[15] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can be used to identify early apoptotic cells.

  • Loss of Membrane Integrity: In late-stage apoptosis and necrosis, the cell membrane loses its integrity and becomes permeable. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells with intact membranes but can enter and stain the DNA of cells with compromised membranes.

By using both stains simultaneously, we can differentiate four cell populations:

  • Annexin V- / PI- : Viable, healthy cells.

  • Annexin V+ / PI- : Cells in early apoptosis.

  • Annexin V+ / PI+ : Cells in late apoptosis or necrosis.

  • Annexin V- / PI+ : Necrotic cells (rarely, indicates direct membrane damage).

Experimental Workflow: Annexin V/PI Apoptosis Assay

Apoptosis_Workflow node_setup 1. Cell Treatment Seed and treat cells with the 7-azaindole derivative as before. node_harvest 2. Cell Harvesting Collect all cells (adherent and floating). Wash with cold PBS. node_setup->node_harvest node_resuspend 3. Resuspension Resuspend cells in 1X Annexin Binding Buffer. node_harvest->node_resuspend node_stain 4. Staining Add FITC-conjugated Annexin V and PI. Incubate for 15 min in the dark. node_resuspend->node_stain node_acquire 5. Flow Cytometry Analyze immediately by flow cytometry. Detect FITC and PI fluorescence. node_stain->node_acquire node_analyze 6. Quadrant Analysis Generate a dot plot. Quantify cells in the four populations: Live, Early Apoptotic, Late Apoptotic, Necrotic. node_acquire->node_analyze

Caption: Workflow for apoptosis detection using Annexin V/PI.

Detailed Protocol: Annexin V/PI Staining

Materials:

  • Cells treated with the 7-azaindole derivative and vehicle control

  • FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, PI, and 10X Binding Buffer)

  • Cold Phosphate-Buffered Saline (PBS)

  • Deionized water

  • Flow cytometer

Procedure:

  • Induce Apoptosis: Treat cells with the 7-azaindole derivative at the desired concentrations and for the desired time (e.g., 24 hours). Include a vehicle-treated negative control.

  • Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water. Prepare enough for all samples and washes.

  • Harvest Cells: Collect all cells (floating and adherent) as described in the cell cycle protocol.

  • Washing: Wash the cells once with cold PBS and then once with cold 1X Binding Buffer. Centrifuge at ~300 x g for 5 minutes between washes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometer tube.

  • Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Keep the samples on ice and protected from light.

  • Analysis: Analyze the samples by flow cytometry as soon as possible (ideally within 1 hour). The FITC signal is typically detected in the FL1 channel, and the PI signal in the FL2 or FL3 channel.

Part 4: Connecting to Molecular Targets - Signaling Pathways

The phenotypic effects observed (decreased viability, cell cycle arrest, apoptosis) are the result of the 7-azaindole derivative's action on specific molecular targets. As potent kinase inhibitors, these compounds commonly disrupt major signaling cascades such as the RAS/RAF/MEK/ERK (MAPK) pathway or the PI3K/AKT/mTOR pathway, which are central regulators of cell proliferation and survival.[2][16]

Conceptual Signaling Pathway

The diagram below illustrates a generalized mechanism. A 7-azaindole derivative can inhibit a key kinase (e.g., B-RAF, VEGFR-2, Aurora Kinase), which prevents the phosphorylation and activation of downstream proteins.[1] This blockade ultimately leads to the suppression of transcription factors responsible for cell cycle progression and the activation of pro-apoptotic proteins.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Kinase (e.g., VEGFR-2) Kinase_Cascade Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Activates Cell_Cycle Cell Cycle Progression Kinase_Cascade->Cell_Cycle Promotes Apoptosis Inhibition of Apoptosis Kinase_Cascade->Apoptosis Suppresses Inhibitor 7-Azaindole Derivative Inhibitor->Kinase_Cascade Inhibits

Caption: Inhibition of a kinase cascade by a 7-azaindole derivative.

Further experiments, such as Western blotting for key phosphorylated proteins (e.g., p-ERK, p-AKT) or kinase activity assays, would be required to confirm the specific molecular target of a novel 7-azaindole derivative.

Conclusion

The systematic evaluation of a novel 7-azaindole derivative requires a multi-faceted approach. By starting with a broad assessment of cytotoxicity using the MTT assay, researchers can efficiently screen compounds and determine their potency (IC50). Subsequent investigation into the mechanisms of action through cell cycle analysis and apoptosis detection provides crucial information about the cellular response to the compound. These phenotypic assays, when interpreted in the context of the known role of 7-azaindoles as kinase inhibitors, create a comprehensive profile of the compound's anti-proliferative effects and guide further pre-clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide (also known as 4-nitro-7-azaindole N-oxide, CAS 74420-06-7). This document is designed for researchers and drug development professionals navigating the complexities of this synthesis. We will address common challenges, provide in-depth troubleshooting, and explain the chemical principles behind each step to ensure a reproducible and successful outcome.

The synthesis of this molecule is fundamentally a two-step process starting from 7-azaindole: (1) N-oxidation of the pyridine nitrogen, and (2) subsequent regioselective nitration. While seemingly straightforward, the electronic nature of the 7-azaindole scaffold presents significant challenges, particularly in controlling the regioselectivity of the nitration step.

Synthetic Pathway Overview

The overall synthetic strategy involves activating the pyridine ring via N-oxidation, which then directs the subsequent electrophilic nitration to the C-4 position.

Synthetic_Pathway cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration 7_Azaindole 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) N_Oxide 1H-pyrrolo[2,3-b]pyridine, 7-oxide (7-Azaindole N-oxide) 7_Azaindole->N_Oxide H₂O₂ / Solvent (e.g., THF) Final_Product This compound N_Oxide->Final_Product Nitrating Agent (e.g., HNO₃/H₂SO₄)

Caption: General synthetic route to the target compound.

Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Question 1: My N-oxidation of 7-azaindole is slow, incomplete, or results in a low yield. What's going wrong?

Potential Causes & Solutions:

  • Cause 1: Inappropriate Oxidizing Agent. While various oxidants can be used (e.g., m-CPBA, peracetic acid), hydrogen peroxide (H₂O₂) is a common and effective choice for this substrate.[1] However, its reactivity is highly dependent on reaction conditions.

  • Solution 1: Optimize Reaction Conditions. A patented method suggests using hydrogen peroxide in a solvent like THF at controlled temperatures (e.g., 5–15 °C) for several hours.[1] Ensure your H₂O₂ is not from an old, decomposed stock. Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) to avoid over-oxidation or decomposition of the product.

  • Cause 2: Catalyst or Additive Issues. Some N-oxidations benefit from acid catalysis. However, the 7-azaindole ring is sensitive to strong acids, which can lead to polymerization.[2]

  • Solution 2: Avoid Strong Acids. The oxidation should proceed without strong acid catalysis. If the reaction is sluggish, gentle heating after the initial addition of the oxidant may be beneficial, but this must be balanced against the thermal stability of the N-oxide product.

Question 2: The nitration step yields a complex mixture of isomers, primarily the 5-nitro and 3-nitro derivatives, with very little of my target 4-nitro product. Why is this happening and how can I improve selectivity?

This is the most significant challenge in the synthesis. The outcome is dictated by the complex electronics of the 7-azaindole N-oxide ring system.

Causality: The pyrrole ring of the 7-azaindole system is electron-rich and highly susceptible to electrophilic attack, particularly at the C-3 position.[2] Standard nitrating conditions (e.g., benzoyl nitrate) on an unprotected indole nucleus typically yield the 3-nitro derivative.[2] Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the situation is more complex. Protonation can deactivate the pyrrole ring, leading to nitration on the pyridine ring. For pyridine N-oxides, nitration is strongly directed to the C-4 position. However, in the 7-azaindole N-oxide system, you have competing effects:

  • Pyrrole Ring Reactivity: Favors C-3 nitration.

  • Pyridine Ring Deactivation: The pyridine nitrogen withdraws electron density, making the pyridine ring less reactive than the pyrrole ring.

  • N-Oxide Activation: The N-oxide group is activating and strongly directs electrophiles to the C-4 position.

  • Overall Ring Electronics: In related systems like 7-azaindoline, nitration favors the C-5 position, analogous to a substituted 2-aminopyridine.[3]

This competition often leads to a mixture of 3-nitro, 5-nitro, and the desired 4-nitro isomers.

Solutions:

  • Solution 1: Control Nitrating Conditions. Use a classic nitrating mixture of fuming nitric acid in concentrated sulfuric acid at low temperatures (e.g., -5 to 0 °C). This highly acidic medium helps ensure the pyridine ring is the primary site of reaction by protonating and deactivating the pyrrole moiety. The N-oxide functionality should then direct the nitronium ion (NO₂⁺) to the C-4 position.

  • Solution 2: Protect the Pyrrole Nitrogen. Protecting the N-1 position with a suitable protecting group (e.g., tosyl (Ts) or benzenesulfonyl) can reduce the reactivity of the pyrrole ring, thereby favoring substitution on the pyridine ring. The protecting group can be removed in a subsequent step.

  • Solution 3: Indirect "Positional Activation" Method. A more advanced strategy involves first introducing a different functional group at the 4-position that can later be converted to a nitro group. For example, methods exist for introducing a chloro group at the 4-position of 7-azaindole N-oxide using reagents like phosphorus oxychloride (POCl₃).[1][4] This 4-chloro intermediate could potentially undergo nucleophilic aromatic substitution with a nitrite source, although this is a more complex, multi-step alternative.

Troubleshooting_Nitration cluster_solutions Troubleshooting Strategies Start Start Nitration of 7-Azaindole N-oxide Reaction_Outcome Reaction Outcome? Start->Reaction_Outcome Low_Yield Low Yield / Complex Mixture Reaction_Outcome->Low_Yield Poor Good_Selectivity Good Selectivity for 4-Nitro Reaction_Outcome->Good_Selectivity Good Optimize_Conditions 1. Optimize Nitrating Conditions (Low Temp, Strong Acid) Low_Yield->Optimize_Conditions Protect_N1 2. Protect Pyrrole N-1 Position (e.g., with Tosyl group) Optimize_Conditions->Protect_N1 If fails Indirect_Method 3. Consider Indirect Method (e.g., via 4-chloro intermediate) Protect_N1->Indirect_Method If fails

Caption: Decision tree for troubleshooting the nitration step.

Question 3: I'm having difficulty purifying the final product and confirming its identity. How should I approach this?

Potential Causes & Solutions:

  • Cause 1: Presence of Regioisomers. As discussed, the 3-nitro and 5-nitro isomers are common impurities that can be difficult to separate from the desired 4-nitro product due to similar polarities.

  • Solution 1: High-Performance Chromatography. Standard silica gel column chromatography may not be sufficient. Consider using a high-performance flash chromatography system with a fine-grade silica gel and a carefully optimized solvent gradient (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

  • Cause 2: Baseline Material and Byproducts. Unreacted starting material (7-azaindole N-oxide) and polymeric tars from acid-catalyzed degradation can complicate purification.

  • Solution 2: Aqueous Workup and Recrystallization. Before chromatography, perform a careful aqueous workup. After adding the reaction mixture to ice, neutralize it slowly with a base (e.g., NaOH solution) to precipitate the crude product.[4] The resulting solid can be filtered and washed. After chromatography, recrystallization from a suitable solvent (e.g., acetonitrile) can be a highly effective final purification step.[4]

  • Cause 3: Ambiguous Characterization. Confirming the correct isomer is critical.

  • Solution 3: Spectroscopic Analysis. The identity and purity of the final product must be confirmed by spectroscopic methods.

    • ¹H NMR: The proton chemical shifts and coupling constants are highly diagnostic for determining the substitution pattern on the 7-azaindole ring. Reference spectra are available to aid in this analysis.[5]

    • Mass Spectrometry (MS): Will confirm the correct molecular weight for the product.[5]

    • IR Spectroscopy: Can confirm the presence of key functional groups like the nitro group (N-O stretches) and the N-oxide bond.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the N-oxidation step? The N-oxidation of the pyridine nitrogen at position 7 is crucial for activating the C-4 position. The N-oxide group is an electron-donating group via resonance, which increases the electron density at the C-2 and C-4 positions, making them more susceptible to electrophilic attack. This effect is essential to overcome the inherent reactivity of the pyrrole ring and direct the nitration to the desired position.

Q2: Are there any specific safety precautions for this synthesis? Yes. Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and powerful oxidizing agents. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. The nitration reaction can be highly exothermic; therefore, slow, dropwise addition of reagents at low temperatures with efficient cooling (ice/salt bath) is critical to maintain control.

Q3: Can I nitrate 7-azaindole directly and then perform the N-oxidation? This is generally not a viable strategy. Direct nitration of 7-azaindole without the N-oxide directing group is very unlikely to yield the 4-nitro isomer in any significant amount. The reaction would overwhelmingly favor substitution at the C-3 or C-5 positions.[2][3] The synthetic sequence must be N-oxidation first, followed by nitration.

Detailed Experimental Protocol

Protocol: N-Oxidation of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)

This protocol is adapted from methodologies described in the literature for the N-oxidation of 7-azaindole.[1]

ParameterValue/Description
Reactants 7-Azaindole, Hydrogen Peroxide (30-50% aq.)
Solvent Tetrahydrofuran (THF)
Temperature 5–15 °C (addition), then room temperature
Reaction Time 2–5 hours (monitor by TLC)
Workup Quenching, Solvent Removal, Extraction

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 7-azaindole (1.0 eq) in THF. Cool the solution to 5 °C.

  • Reagent Addition: Under vigorous stirring, add hydrogen peroxide (1.2 eq) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 3-5 hours.

  • Monitoring: Monitor the consumption of the starting material by TLC (e.g., using a 10% Methanol/Dichloromethane mobile phase).

  • Quenching & Workup: Once the reaction is complete, carefully quench any excess peroxide by adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite. Concentrate the mixture under reduced pressure to remove the THF.

  • Extraction: Add water to the residue and extract the product multiple times with dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1H-pyrrolo[2,3-b]pyridine, 7-oxide, which can be used in the next step or purified further if necessary.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Nitro-7-Azaindole N-Oxide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-nitro-7-azaindole N-oxide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, medicinal chemists, and process development scientists. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can anticipate challenges, optimize conditions, and achieve reliable, high-yield results.

The synthesis of 4-nitro-7-azaindole N-oxide is a two-step process, each with its own set of challenges:

  • Step 1: N-Oxidation of the parent 7-azaindole.

  • Step 2: Regioselective Nitration of the resulting 7-azaindole N-oxide.

This guide is structured to address each step independently before providing a holistic overview.

Part 1: N-Oxidation of 7-Azaindole to 7-Azaindole N-Oxide

The initial step involves the selective oxidation of the pyridine nitrogen (N7) without affecting the pyrrole ring. The resulting N-oxide is crucial as it activates the pyridine ring for subsequent electrophilic substitution, primarily at the C4 position.[1]

Troubleshooting and FAQs: N-Oxidation

Q1: My N-oxidation reaction is incomplete or proceeds very slowly. What are the common causes and how can I fix this?

A1: Incomplete conversion is a frequent issue often stemming from several factors:

  • Insufficient Oxidant: Ensure you are using a sufficient molar excess of the oxidizing agent. For reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂), an excess of 1.1 to 2.0 equivalents is typically recommended to drive the reaction to completion.[2]

  • Reagent Purity: The purity of both your starting 7-azaindole and the oxidizing agent is critical. Older m-CPBA can have lower activity due to decomposition. It is advisable to titrate older batches of m-CPBA or use a fresh bottle.

  • Suboptimal Temperature: While the reaction is often started at low temperatures (e.g., 0°C) to control exothermicity, it may require warming to room temperature or slightly above to proceed at a reasonable rate.[3] Monitor the reaction by TLC; if the starting material is consumed slowly after the initial addition, consider gradually increasing the temperature.

  • Solvent Choice: The reaction should be conducted in a solvent that can dissolve the 7-azaindole and is inert to the oxidizing conditions. Ethyl acetate is effective for m-CPBA, while solvents like THF or ethylene glycol monomethyl ether (EGME) are suitable for hydrogen peroxide.[2][3]

Q2: I'm observing the formation of multiple byproducts and a low yield of the desired N-oxide. How can I improve selectivity?

A2: Byproduct formation usually arises from over-oxidation or reaction at undesired sites.

  • Mechanism of Side Reactions: The pyrrole ring of the 7-azaindole scaffold is electron-rich and can be susceptible to oxidation, leading to decomposition or polymerization, especially under harsh conditions.

  • Controlling Temperature: The most critical parameter for selectivity is temperature. The addition of the oxidant should always be performed at a low temperature (0-5°C) to dissipate the heat generated and minimize side reactions.[3] Allowing the reaction to proceed at the lowest effective temperature is key.

  • Choice of Oxidant: While hydrogen peroxide is cost-effective, m-CPBA often provides cleaner reactions and better yields due to its higher selectivity under mild conditions.

Q3: How should I properly work up the reaction and purify the 7-azaindole N-oxide?

A3: A well-executed workup is essential for isolating a pure product.

  • Quenching Excess Oxidant: If using m-CPBA, the reaction can be quenched with a reducing agent like aqueous sodium thiosulfate or sodium bisulfite solution. This will reduce any remaining peroxy-acid.

  • Removing Acidic Byproducts: The byproduct meta-chlorobenzoic acid (from m-CPBA) must be removed. This is typically achieved by washing the organic layer with a mild base, such as saturated aqueous sodium bicarbonate solution.

  • Isolation: 7-Azaindole N-oxide is a polar compound.[4] After aqueous washes, the organic layer should be dried and concentrated. The product can often be precipitated or crystallized. If chromatographic purification is needed, a polar stationary phase like silica gel with a mobile phase such as dichloromethane/methanol or ethyl acetate/methanol is effective. In some procedures, after quenching and pH adjustment, the product precipitates from the aqueous solution and can be collected by filtration.[3]

Experimental Protocol: N-Oxidation with m-CPBA

This protocol is adapted from established procedures for N-oxide formation.[3]

  • Dissolution: Dissolve 7-azaindole (1.0 eq.) in ethyl acetate (approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Oxidant Addition: To the cooled solution, add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.3 eq.) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor the consumption of the starting material by TLC (e.g., 10% MeOH in DCM).

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and quench by adding 10% aqueous sodium thiosulfate solution. Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization (e.g., from ethyl acetate) or silica gel chromatography to yield pure 7-azaindole N-oxide.

Visualization: N-Oxidation Workflow

N_Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start 7-Azaindole in Ethyl Acetate Cool Cool to 0°C Start->Cool Add_mCPBA Add m-CPBA (portion-wise) Cool->Add_mCPBA Stir Stir at 0°C -> RT (Monitor by TLC) Add_mCPBA->Stir Exothermic Control Temp! Quench Quench with Na₂S₂O₃ (aq) Stir->Quench Wash Wash with NaHCO₃ & Brine Quench->Wash Isolate Dry, Concentrate, Purify Wash->Isolate Product 7-Azaindole N-Oxide Isolate->Product

Caption: Workflow for the N-oxidation of 7-azaindole.

Part 2: Nitration of 7-Azaindole N-Oxide

The N-oxide group is an activating and ortho-, para-directing group. In the 7-azaindole N-oxide system, it strongly directs electrophilic attack to the C4 and C6 positions. Careful control of reaction conditions is necessary to achieve high regioselectivity for the desired C4 isomer, 4-nitro-7-azaindole N-oxide.

Troubleshooting and FAQs: Nitration

Q1: My nitration reaction is producing a mixture of isomers (4-nitro and 6-nitro). How can I improve the regioselectivity for the 4-position?

A1: Achieving high regioselectivity is the primary challenge in this step.

  • Understanding the Directing Effect: The N-oxide group activates the C4 and C6 positions towards electrophilic attack. The C4 position is generally favored due to steric and electronic factors, but the C6 isomer is a common byproduct.

  • Temperature Control: This is the most critical factor. The reaction must be conducted at very low temperatures (e.g., -10°C to 0°C). Higher temperatures provide more energy for the formation of the thermodynamically less favored 6-nitro isomer, reducing selectivity.

  • Nitrating Agent: The classic nitrating mixture of fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) is highly effective.[5] The sulfuric acid protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺).[6] Using pre-formed nitronium salts (e.g., NO₂BF₄) can sometimes offer better control but may be less practical for scale-up.

  • Order of Addition: Slowly adding the 7-azaindole N-oxide (dissolved in a minimal amount of H₂SO₄) to the cold nitrating mixture can help maintain a low concentration of the substrate and control the reaction rate, which often improves selectivity.

Q2: The reaction is very aggressive, leading to dark coloration, decomposition, and low yield. What's going wrong?

A2: This indicates a runaway reaction, likely due to poor temperature control or the inherent sensitivity of the indole ring system.

  • Acid Sensitivity: Indole scaffolds are known to be sensitive to strong acids and can polymerize.[7] The N-oxide provides some stability, but conditions must still be carefully controlled.

  • Exothermicity: The nitration of aromatic compounds is highly exothermic. Ensure your cooling bath is robust and maintain the low temperature throughout the addition and reaction period. Adding the substrate too quickly will cause a rapid temperature spike, leading to decomposition.

  • Stoichiometry: Use only a slight excess of the nitrating agent (e.g., 1.05-1.2 equivalents of HNO₃). A large excess will promote side reactions, including dinitration or oxidation of the pyrrole ring.

Q3: The workup procedure is difficult, and I'm experiencing significant product loss during isolation. Can you suggest a better method?

A3: Isolating the polar, nitro-containing product from a strong acid mixture requires a careful and methodical approach.

  • Quenching: The safest and most effective way to quench the reaction is to pour the cold reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This dilutes the acid and dissipates heat simultaneously. Never add water or ice directly to the concentrated acid mixture, as this can cause dangerous splashing.

  • Precipitation and pH Adjustment: The desired product, 4-nitro-7-azaindole N-oxide, is often insoluble in the resulting acidic aqueous solution. It can be isolated by carefully neutralizing the solution with a strong base (e.g., concentrated NH₄OH or NaOH solution) while keeping the mixture cold in an ice bath. The product will precipitate out as the pH is raised. Aim for a final pH that maximizes precipitation (often near neutral, but this should be optimized).

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. It is crucial to wash the filter cake thoroughly with cold water to remove any inorganic salts, followed by a non-polar solvent like cold ether or hexanes to remove organic impurities.

Experimental Protocol: Nitration of 7-Azaindole N-Oxide

This protocol is based on established principles of aromatic nitration under strongly acidic conditions.[5][6]

  • Prepare Nitrating Mixture: In a flask equipped for low-temperature reaction, add concentrated sulfuric acid (H₂SO₄, 98%). Cool the acid to -5°C in an ice/salt bath. Slowly add fuming nitric acid (HNO₃, >90%, 1.1 eq.) dropwise, maintaining the temperature below 0°C.

  • Substrate Addition: In a separate flask, dissolve 7-azaindole N-oxide (1.0 eq.) in a minimal amount of cold concentrated H₂SO₄.

  • Reaction: Add the substrate solution dropwise to the cold nitrating mixture over 30-60 minutes, ensuring the internal temperature is strictly maintained between -5°C and 0°C. After the addition is complete, stir the mixture at this temperature for 1-2 hours, monitoring by quenching a small aliquot and analyzing by LCMS or TLC.

  • Quenching: Pour the reaction mixture slowly and carefully onto a large beaker of crushed ice with vigorous stirring.

  • Isolation: Cool the resulting aqueous solution in an ice bath. Slowly add a concentrated base (e.g., aqueous ammonia) to neutralize the solution to pH 6-7. A yellow precipitate should form.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake extensively with cold deionized water, followed by a small amount of cold diethyl ether. Dry the solid under vacuum to obtain 4-nitro-7-azaindole N-oxide.

Visualization: Nitration Mechanism & Regioselectivity

Nitration_Mechanism cluster_reagent Nitronium Ion Formation cluster_reaction Electrophilic Aromatic Substitution HNO3 HNO₃ Nitronium NO₂⁺ (Electrophile) HNO3->Nitronium + H₂SO₄ H2SO4 H₂SO₄ Start 7-Azaindole N-Oxide Nitronium->Start Attack Sigma_4 σ-complex (C4 attack) Start->Sigma_4 + NO₂⁺ Sigma_6 σ-complex (C6 attack) Start->Sigma_6 + NO₂⁺ Product_4 4-Nitro Product (Major) Sigma_4->Product_4 - H⁺ (fast) Product_6 6-Nitro Product (Minor) Sigma_6->Product_6 - H⁺ (fast)

Caption: N-oxide directs nitration to the C4 position.

Summary of Optimized Conditions

The following table provides a starting point for optimizing the two-step synthesis. Researchers should adjust these parameters based on their specific equipment, scale, and analytical observations.

ParameterStep 1: N-OxidationStep 2: Nitration
Substrate 7-Azaindole7-Azaindole N-Oxide
Primary Reagent m-CPBA (≥77%)Fuming HNO₃ (>90%)
Co-reagent/Solvent Ethyl AcetateConc. H₂SO₄ (98%)
Equivalents (Reagent) 1.2 - 1.5 eq.1.1 - 1.2 eq.
Temperature 0°C to Room Temp-5°C to 0°C
Typical Time 3 - 6 hours1 - 2 hours
Workup Quench (Na₂S₂O₃), Wash (NaHCO₃)Quench (Ice), Neutralize (Base)
Purification Recrystallization / ChromatographyPrecipitation / Filtration
Typical Yield 70 - 90%60 - 80%

References

Technical Support Center: Purification of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1H-pyrrolo[2,3-b]pyridine derivatives, also known as 7-azaindoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important class of heterocyclic compounds. The unique electronic properties and basic nature of the pyridine ring in the 7-azaindole scaffold can present distinct purification challenges. This resource aims to provide not only solutions but also the underlying scientific principles to empower you to optimize your purification workflows.

Troubleshooting Guides

This section is organized by common purification techniques and the problems frequently encountered with each.

Flash Column Chromatography

Flash column chromatography is a cornerstone of purification in organic synthesis. However, the basic nitrogen of the pyridine ring in 1H-pyrrolo[2,3-b]pyridine derivatives can lead to several common issues.

Q: My compound is streaking down the silica gel column, resulting in broad peaks and poor separation from impurities. What is causing this and how can I fix it?

A: Peak tailing is a common problem when purifying nitrogen-containing heterocycles like 7-azaindoles on standard silica gel.[1]

  • Causality: Standard silica gel possesses weakly acidic silanol groups (Si-OH) on its surface. The basic nitrogen atom in the pyridine ring of your 1H-pyrrolo[2,3-b]pyridine derivative can interact with these acidic sites via strong hydrogen bonding or acid-base interactions.[2][3] This strong interaction leads to a non-uniform elution process, where a portion of your compound is temporarily retained, causing the characteristic tailing or streaking. In severe cases, this can lead to irreversible adsorption and loss of your compound on the column.

  • Troubleshooting & Optimization:

    • Deactivation of Silica Gel with a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to your eluent system.[2][4][5][6] A typical concentration is 0.1-1% (v/v). The triethylamine will preferentially interact with the acidic silanol groups, effectively "capping" them and preventing your basic compound from binding strongly.[1] This results in sharper peaks and improved separation.

    • Alternative Stationary Phases: If peak tailing persists even with a basic modifier, consider using an alternative stationary phase.

      • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds like amines.[4][7]

      • Amine-functionalized silica: This stationary phase has aminopropyl groups bonded to the silica surface, which masks the acidic silanol groups and provides a more inert surface for the purification of basic compounds.[3][8]

    • Solvent System Optimization: A good starting point for developing a solvent system for flash chromatography is to find a solvent mixture that gives your target compound an Rf value of approximately 0.2-0.3 on a TLC plate.[6] For 1H-pyrrolo[2,3-b]pyridine derivatives, common solvent systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[5][7]

Experimental Workflow: Deactivating Silica Gel for Flash Chromatography

G cluster_prep Preparation cluster_packing Column Packing cluster_purification Purification Prepare Eluent Prepare Eluent (e.g., Hexane/EtOAc) Add Modifier Add 0.1-1% Triethylamine to Eluent Prepare Eluent->Add Modifier Pack Column Pack Column with Silica Gel Equilibrate Equilibrate Column with Modified Eluent Add Modifier->Equilibrate Pack Column->Equilibrate Load Sample Load Sample Equilibrate->Load Sample Elute & Collect Elute and Collect Fractions Load Sample->Elute & Collect

Caption: Workflow for flash chromatography with a basic modifier.

Q: I am observing new, more polar spots on my TLC after running a column, and my yield is low. Is my compound decomposing on the silica gel?

A: Yes, it is possible for certain sensitive 1H-pyrrolo[2,3-b]pyridine derivatives to degrade on silica gel.

  • Causality: The acidic nature of silica gel can catalyze the decomposition of acid-sensitive functional groups that may be present on your derivative. This can lead to the formation of polar byproducts that are more strongly retained on the column, further complicating the purification.

  • Troubleshooting & Optimization:

    • Test for Stability: Before committing your entire batch to a column, perform a simple stability test. Spot your crude material on a TLC plate, let it sit for a few hours, and then elute it. If you observe a new spot at the baseline or streaking that wasn't present initially, your compound is likely unstable on silica.

    • Use Deactivated Silica or an Alternative Stationary Phase: As with peak tailing, using silica gel deactivated with triethylamine or switching to a more inert stationary phase like neutral alumina can mitigate degradation.[1]

    • Minimize Contact Time: The faster you can run your column, the less time your compound will be in contact with the stationary phase. Flash chromatography is inherently faster than gravity chromatography, which is advantageous for sensitive compounds.[9][10]

Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material. However, finding the right conditions can be challenging.

Q: When I cool my hot, saturated solution, my compound separates as an oil instead of forming crystals. What should I do?

A: "Oiling out" is a common problem in recrystallization and typically occurs when the compound's solubility in the chosen solvent is too high at the cooling temperature, or when the solution is too concentrated.

  • Causality: The compound comes out of solution at a temperature above its melting point, leading to the formation of a liquid phase instead of a solid crystalline lattice. This often happens with lower-melting point solids or when using a solvent that is too "good" at dissolving the compound.

  • Troubleshooting & Optimization:

    • Use a More Dilute Solution: Try redissolving the oil in a larger volume of the hot solvent and allowing it to cool slowly again.

    • Change the Solvent System:

      • Single Solvent: Select a solvent in which your compound is less soluble. The ideal recrystallization solvent should dissolve the compound when hot but have very limited solubility when cold.[11][12]

      • Solvent-Pair Recrystallization: This is often a very effective solution. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, while the solution is still hot, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. For polar organic compounds, common solvent pairs include ethanol/water or acetone/water.[13]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.[13]

Logical Flow: Selecting a Recrystallization Solvent

G Start Start: Crude Solid Test_Solubility Test Solubility in Various Solvents (Polar & Non-polar) Start->Test_Solubility Soluble_Cold Soluble in Cold Solvent? Test_Solubility->Soluble_Cold Soluble_Cold->Test_Solubility Yes (Discard) Insoluble_Hot Insoluble in Hot Solvent? Soluble_Cold->Insoluble_Hot No Good_Solvent Good Single Solvent Found Insoluble_Hot->Good_Solvent No Try_Solvent_Pair Try Solvent-Pair Recrystallization Insoluble_Hot->Try_Solvent_Pair Yes End Proceed to Recrystallization Good_Solvent->End Try_Solvent_Pair->End

Caption: Decision-making process for choosing a recrystallization solvent system.

Q: My solution has cooled to room temperature and even been in an ice bath, but no crystals have formed. What's wrong?

A: The failure of crystals to form is usually due to either using too much solvent or the solution being supersaturated.

  • Causality: If too much solvent was added, the solution may not be saturated enough for crystallization to occur even at low temperatures. Supersaturation is a state where the concentration of the solute is higher than its solubility at that temperature, but crystallization has not yet been initiated.

  • Troubleshooting & Optimization:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Reduce the Volume of Solvent: If inducing crystallization doesn't work, you likely have too much solvent. Gently heat the solution to evaporate some of the solvent. Once you see a small amount of solid starting to form, redissolve it with a minimal amount of hot solvent and then allow it to cool again.

    • Add an "Anti-Solvent": If you are using a single solvent, you can try adding a small amount of a miscible solvent in which your compound is insoluble to decrease the overall solubility.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique that is particularly useful for separating closely related impurities or isomers.

Q: My crude product contains positional isomers of a substituted 1H-pyrrolo[2,3-b]pyridine, and I'm struggling to separate them using standard reversed-phase (C18) HPLC.

A: Positional isomers often have very similar polarities and hydrophobicities, making them challenging to separate on standard reversed-phase columns.

  • Causality: The subtle differences in the positions of substituents on the 7-azaindole scaffold may not lead to significant differences in their interaction with a C18 stationary phase, resulting in co-elution.

  • Troubleshooting & Optimization:

    • Optimize Mobile Phase and Gradient:

      • pH Adjustment: The ionization state of your basic 1H-pyrrolo[2,3-b]pyridine derivatives can be manipulated by adjusting the pH of the mobile phase. Small changes in pH can sometimes lead to significant differences in the retention times of isomers.

      • Shallow Gradient: Employ a very shallow gradient around the elution point of your isomers to maximize the separation.

    • Alternative Chromatographic Modes:

      • Mixed-Mode Chromatography: This technique utilizes a stationary phase with both reversed-phase and ion-exchange characteristics. This can provide unique selectivity for separating compounds with similar hydrophobicity but different charge distributions, which is often the case with positional isomers.[14][15]

      • Hydrogen-Bonding Chromatography: Specialized columns are available that separate compounds based on their hydrogen-bonding capabilities. This can be an effective strategy for separating isomers of pyridine-containing compounds.[14]

    • Normal-Phase HPLC: While less common for preparative work, normal-phase HPLC can sometimes provide the necessary selectivity for separating isomers that are difficult to resolve in reversed-phase.

Frequently Asked Questions (FAQs)

Q1: What is a general starting point for a flash chromatography solvent system for a moderately polar 1H-pyrrolo[2,3-b]pyridine derivative?

A1: A good starting point is a gradient of ethyl acetate in hexanes.[5][7] Begin with a low percentage of ethyl acetate (e.g., 10%) and gradually increase the polarity. Use TLC to determine the optimal solvent system that provides an Rf of ~0.2-0.3 for your target compound.[6] For more polar derivatives, a methanol in dichloromethane system may be more appropriate.[5][7]

Q2: How much triethylamine should I add to my eluent for flash chromatography?

A2: A concentration of 0.1% to 1% (v/v) triethylamine in your eluent is typically sufficient to deactivate the silica gel and prevent peak tailing of basic compounds.[4][6]

Q3: My 1H-pyrrolo[2,3-b]pyridine derivative is highly soluble in methanol but insoluble in hexanes. Can I use recrystallization?

A3: Yes, this is an ideal scenario for a solvent-pair recrystallization. Dissolve your compound in a minimal amount of hot methanol (the "good" solvent) and then slowly add water or hexanes (the "poor" or "anti-solvent") until the solution becomes turbid. Add a few more drops of hot methanol to clarify the solution, and then allow it to cool slowly.

Q4: Is it better to use a gradient or isocratic elution for preparative HPLC purification?

A4: For initial method development and for complex mixtures with compounds of widely varying polarities, a gradient elution is preferred.[16] Once you have identified the approximate elution conditions for your target compound, you can develop a focused, shallow gradient or even an isocratic method to optimize the separation of your compound from closely eluting impurities. This can increase throughput and reduce solvent consumption.

Q5: My compound is not UV-active. How can I monitor my preparative HPLC purification?

A5: If your compound lacks a UV chromophore, you can use other detection methods such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS). Mass-directed fraction collection is a powerful technique where the mass spectrometer triggers the fraction collector only when the mass of the target compound is detected.[17]

Quantitative Data Summary

Table 1: Common Solvent Systems for Flash Chromatography of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Compound PolarityCommon Non-Polar SolventCommon Polar SolventTypical Starting GradientModifier (if needed)
Low to ModerateHexanes or HeptaneEthyl Acetate5-10% Ethyl Acetate0.1-1% Triethylamine
Moderate to HighDichloromethaneMethanol1-2% Methanol0.1-1% Triethylamine
Very PolarDichloromethane10% Ammonia in Methanol1-2% of the mixtureNot usually required

Table 2: Comparison of Common Purification Techniques

TechniqueProsConsBest For
Flash Chromatography Fast, suitable for large quantities (mg to g), widely applicable.[9][10]Lower resolution than HPLC, potential for compound degradation on silica.[18]Routine purification of reaction mixtures, separation of compounds with significantly different polarities.
Recrystallization Can provide very high purity, scalable, cost-effective.[13][19]Not suitable for all compounds (oils, amorphous solids), can be time-consuming to optimize.[20]Final purification step to obtain highly pure crystalline material, removal of minor impurities.
Preparative HPLC High resolution, ideal for separating closely related compounds and isomers, automated.[21][22][23]Lower sample capacity than flash chromatography, more expensive equipment and solvents.[11]Separation of challenging mixtures (isomers, diastereomers), purification of final compounds to >99% purity.

References

"improving yield and purity of 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and purification of 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide (also known as 4-nitro-7-azaindole N-oxide). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block. Here, we address common challenges encountered during its preparation, offering troubleshooting advice and in-depth explanations to help you optimize your reaction for both yield and purity.

Guide Structure

This guide is structured as a series of frequently asked questions (FAQs) organized by experimental stage. We will cover:

  • Preparation of the N-Oxide Precursor

  • The Critical Nitration Step: Maximizing Yield and Regioselectivity

  • Work-up and Product Isolation

  • Advanced Purification Strategies

  • General Handling and Characterization

Preparation of the Precursor: 1H-Pyrrolo[2,3-b]pyridine 7-oxide

A high-quality precursor is fundamental to a successful nitration. Issues at this stage will invariably cascade, leading to poor outcomes in the final step.

Q1: My N-oxidation of 7-azaindole is inefficient, resulting in low yield and significant recovery of starting material. What are the common pitfalls?

A1: This is a frequent issue often traced back to the choice of oxidant and reaction conditions. The goal is to achieve selective oxidation of the more nucleophilic pyridine nitrogen (N-7) without affecting the pyrrole ring.

  • Expertise & Causality: 7-Azaindole has two nitrogen atoms, but the pyridine nitrogen is more basic and susceptible to oxidation. Incomplete conversion usually stems from insufficient oxidant, deactivation of the oxidant, or suboptimal reaction temperature.

  • Troubleshooting Steps:

    • Choice of Oxidant: While hydrogen peroxide can be used, it often requires careful pH control and can lead to variable results.[1] Meta-chloroperoxybenzoic acid (m-CPBA) is generally more reliable and efficient. A slight excess (1.1 to 1.3 equivalents) is recommended to drive the reaction to completion.[2]

    • Solvent and Temperature: The reaction is typically performed in a chlorinated solvent like Dichloromethane (DCM) or an ester such as ethyl acetate at a low temperature (0 °C) to control the reaction rate and minimize potential side reactions.[2][3] Allowing the reaction to slowly warm to room temperature over several hours can ensure complete conversion.

    • Moisture Control: m-CPBA can be sensitive to moisture. Ensure you are using a dry solvent and performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if you suspect water is an issue.

Protocol: Optimized N-Oxidation of 7-Azaindole

  • Dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous ethyl acetate.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add a solution of m-CPBA (approx. 77% purity, 1.2 eq) in ethyl acetate dropwise over 1 hour, maintaining the internal temperature below 5 °C.[2]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 3-5 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture again to 0 °C. The product often precipitates. If not, proceed with a standard aqueous workup (e.g., washing with sodium bicarbonate solution to remove m-CBA) and crystallization.

The Critical Nitration Step: Maximizing Yield and Regioselectivity

This is the most challenging step, where both yield and purity are determined. The primary battle is achieving selective nitration at the C-4 position while avoiding the thermodynamically favored C-3 position.

Q2: I am observing a significant amount of the 3-nitro isomer alongside my desired 4-nitro product. How can I improve regioselectivity for the C-4 position?

A2: This is the classic challenge in this synthesis. The formation of the 3-nitro isomer indicates that the reaction conditions are favoring electrophilic attack on the pyrrole ring, which is influenced by the strength of the acidic medium.

  • Expertise & Causality: The N-oxide group is an ortho-, para-director, activating the C-4 and C-6 positions for electrophilic attack. However, under strongly acidic conditions (like concentrated H₂SO₄), the pyrrole nitrogen can be protonated. This deactivates the pyrrole ring but, more importantly, the directive influence of the pyrrole nitrogen can still compete with, or even dominate, that of the N-oxide, leading to substitution at C-3.[4]

  • Authoritative Grounding: Research has shown that nitration of 7-azaindole N-oxide in sulfuric acid preferentially yields the 3-nitro isomer, whereas nitration at a lower temperature in a mixture of fuming nitric acid and sulfuric acid can favor the 4-nitro derivative.[4] This highlights the delicate balance of conditions required.

  • Solution - The "Mixed Acid" Method at Low Temperature: To favor C-4 nitration, you must maximize the directive effect of the N-oxide group. This is best achieved using a potent nitrating agent (a mixture of fuming HNO₃ and concentrated H₂SO₄) at a strictly controlled low temperature. The low temperature (-5 °C to 0 °C) helps control the reaction kinetics, favoring the kinetically preferred C-4 product.

Experimental Workflow: Selective C-4 Nitration

G cluster_0 Reaction Setup cluster_1 Nitration cluster_2 Work-up & Isolation Precursor 1H-Pyrrolo[2,3-b]pyridine 7-oxide Cooling Cool to -5 °C Precursor->Cooling Dissolve Acid Concentrated H₂SO₄ Acid->Cooling Add slowly Reaction Stir at -5 to 0 °C for 1-2 hours Cooling->Reaction NitratingAgent Fuming HNO₃ in conc. H₂SO₄ NitratingAgent->Reaction Add dropwise (T < 0 °C) Quench Pour onto ice Reaction->Quench Neutralize Neutralize with NH₄OH or NaOH (aq) (T < 10 °C) Quench->Neutralize Precipitate Precipitate Forms Neutralize->Precipitate Isolate Filter, Wash (H₂O), and Dry Precipitate->Isolate Product Crude 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide Isolate->Product

Caption: Workflow for selective C-4 nitration.

Q3: My nitration reaction results in a low yield and the formation of a dark, intractable tar. What is causing this degradation?

A3: Tar formation is a clear sign of product decomposition or over-nitration/oxidation, typically caused by poor temperature control or an overly aggressive reaction environment.

  • Expertise & Causality: The pyrrolo[2,3-b]pyridine system, even with the N-oxide, is sensitive to strong oxidizing and acidic conditions. Exceeding the optimal temperature range (above 5-10 °C) can dramatically accelerate side reactions. The nitro group is strongly deactivating, but polynitration is still possible under harsh conditions. Furthermore, the product itself may not be stable for extended periods in the strong acid mixture.

  • Troubleshooting & Prevention:

    • Strict Temperature Control: This is non-negotiable. Use a cryo-cooler or an ice-salt bath to maintain the temperature between -5 °C and 0 °C throughout the addition of the nitrating mixture.

    • Reverse Addition: Consider adding the solution of the N-oxide in sulfuric acid to the pre-cooled nitrating mixture. This ensures the substrate is never exposed to a localized excess of the nitrating agent.

    • Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor by TLC/LC-MS (after careful quenching of an aliquot). Once the starting material is consumed, proceed immediately to the work-up.

    • Quenching: The quenching step is also critical. Pouring the reaction mixture onto a large amount of crushed ice helps to rapidly dilute the acid and dissipate heat, preventing degradation during neutralization.

Table 1: Nitration Condition Troubleshooting
Issue ObservedProbable CauseRecommended Action
Low Conversion Insufficient nitrating agent; Reaction time too short.Increase nitrating agent to 1.1 eq; Increase reaction time and monitor.
High 3-Nitro Isomer Reaction temperature too high; Incorrect acid medium.Maintain temperature at -5 to 0 °C; Use fuming HNO₃/conc. H₂SO₄.[4]
Tar/Decomposition Poor temperature control; Reaction time too long.Maintain T < 0 °C; Quench reaction immediately upon completion.
Product Lost in Work-up Incomplete precipitation; Product has some water solubility.Ensure pH is neutral (7-8); Extract aqueous layer with EtOAc or DCM.

Work-up and Product Isolation

Q4: I have difficulty isolating the product after neutralization. The precipitate is very fine and hard to filter, or the yield is low.

A4: This can be due to the physical properties of the product or incomplete precipitation.

  • Expertise & Causality: 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide is a polar molecule. While it precipitates upon neutralization, some may remain in the aqueous solution. The particle size of the precipitate can be affected by the rate of neutralization.

  • Solutions:

    • Controlled Neutralization: Add the neutralizing base (e.g., concentrated ammonium hydroxide or a cold NaOH solution) slowly while keeping the mixture in an ice bath. Rapid neutralization can lead to very fine particles that clog filter paper.

    • "Salting Out": Before filtering, saturate the aqueous solution with sodium chloride. This decreases the solubility of your organic product in the aqueous phase, promoting more complete precipitation.

    • Extraction: After filtering the bulk of the precipitate, extract the aqueous filtrate with a suitable organic solvent like ethyl acetate or a DCM/isopropanol mixture (e.g., 3:1) to recover any dissolved product. Combine the organic extracts, dry, and concentrate to recover this fraction.

Advanced Purification Strategies

Q5: Standard column chromatography is failing to effectively separate the 4-nitro and 3-nitro isomers. What alternative purification methods can I use?

A5: Co-elution of constitutional isomers is a common frustration. The polarity of the 3-nitro and 4-nitro isomers can be very similar. When chromatography fails, you must exploit other differences in their physical properties.

  • Expertise & Causality: The key to separating these isomers is to find a system that can differentiate their subtle differences in polarity, crystal packing, or acidity.

  • Alternative Strategies:

    • Fractional Crystallization: This is the most powerful technique if you can find the right solvent system. Systematically screen a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures with water) to find one in which one isomer is significantly less soluble than the other. Dissolve the crude mixture in a minimum amount of hot solvent and allow it to cool slowly. The less soluble isomer should crystallize out first in higher purity.

    • Preparative HPLC: While more expensive and time-consuming, reverse-phase preparative HPLC is often the definitive method for separating challenging isomers. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

    • pH-Gradient Extraction: The pKa values of the two isomers might be slightly different. A careful, multi-stage liquid-liquid extraction across a narrow pH range could potentially enrich one isomer in the aqueous phase and the other in the organic phase, although this is often difficult to execute effectively.

Troubleshooting Purification

G Start Crude Product (Mixture of Isomers) Col_Chrom Attempt Column Chromatography Start->Col_Chrom Success Pure Product Col_Chrom->Success Separation OK Failure Isomers Co-elute Col_Chrom->Failure Separation Fails Frac_Cryst Try Fractional Crystallization Failure->Frac_Cryst Prep_HPLC Use Preparative HPLC Frac_Cryst->Prep_HPLC Fails Final_Success Pure Isomer Isolated Frac_Cryst->Final_Success Successful Prep_HPLC->Final_Success Successful

Caption: Decision tree for isomeric purification.

General Handling and Characterization

Q6: Is 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide stable? Are there any special handling precautions?

A6: Like many nitroaromatic compounds, it should be handled with care. While not explicitly reported as explosive, it is prudent to treat it as potentially energetic.

  • Stability: The compound is generally stable under normal laboratory conditions when stored in a cool, dark place away from strong acids, bases, and reducing agents. Long-term exposure to light can cause discoloration.

  • Handling:

    • Always wear appropriate PPE (gloves, safety glasses, lab coat).

    • Avoid creating dust. Handle in a well-ventilated area or fume hood.

    • Do not heat the dry solid aggressively. For reactions, always dissolve it in a solvent first.

    • For characterization by melting point, heat the sample slowly on a calibrated apparatus.

  • Characterization: The purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[5] The presence of isomeric impurities will be evident as extra peaks in the aromatic region of the NMR spectrum. A purity of >97% is often required for subsequent synthetic steps.[6]

References

"stability studies of 4-nitro-7-azaindole N-oxide under experimental conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-nitro-7-azaindole N-oxide. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound under typical experimental conditions. We will address common questions, troubleshoot potential issues, and provide standardized protocols to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the fundamental stability and handling questions for 4-nitro-7-azaindole N-oxide, explaining the chemical reasoning behind each recommendation.

Q1: What are the primary chemical features of 4-nitro-7-azaindole N-oxide that influence its stability?

A1: The stability of 4-nitro-7-azaindole N-oxide is dictated by three key structural features: the 7-azaindole core, the N-oxide functional group, and the 4-nitro group.

  • 7-Azaindole Core: This is a heterocyclic aromatic system. While generally stable, the pyridine ring introduces a site of basicity and potential coordination with metal catalysts.[1][2]

  • N-Oxide Group: The N-oxide modifies the electronic properties of the pyridine ring, making it more electron-deficient. This can activate the ring for certain nucleophilic reactions.[1][3] The N-O bond itself is a potential site of reduction.

  • Nitro Group: As a powerful electron-withdrawing group, the nitro group further deactivates the ring towards electrophilic substitution but makes it highly susceptible to nucleophilic aromatic substitution. The nitro group is also readily reduced under common laboratory conditions (e.g., catalytic hydrogenation, certain metal reagents).[4]

The combination of a nitro group and an N-oxide on the same ring system suggests a compound with significant electronic deficiency, which is the root cause of most potential stability issues.

Q2: How should I properly store solid and dissolved 4-nitro-7-azaindole N-oxide to prevent degradation?

A2: Proper storage is critical. Based on the chemistry of related nitroaromatic N-oxides, we recommend a multi-faceted approach to mitigate degradation risks.[5]

ConditionSolid CompoundIn Solution (e.g., DMSO, DMF, Acetonitrile)Rationale
Temperature -20°C-20°C or -80°C for long-termLow temperatures slow the rate of all potential degradation reactions.
Light Store in amber vials, protected from lightPrepare solutions fresh; store frozen in amber vialsNitroaromatic compounds can be photolabile. UV exposure can lead to radical reactions or decomposition.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen)Purge solvent with Ar or N₂ before use; seal tightlyProtects against atmospheric moisture and oxygen, which can participate in oxidative or hydrolytic degradation.
pH N/A (Solid)Use aprotic solvents. If aqueous buffers are required, prepare fresh and use immediately.The compound's stability is likely pH-dependent. Strong acidic or basic conditions can catalyze hydrolysis or other reactions.
Q3: Is this compound susceptible to degradation during common analytical procedures like HPLC or LC-MS?

A3: Yes, degradation is possible if the conditions are not optimized.

  • Mobile Phase pH: Avoid strongly acidic (pH < 2) or basic (pH > 9) mobile phases. The N-oxide and the azaindole core can be sensitive to pH extremes. A mobile phase buffered around neutral (e.g., ammonium acetate, ammonium formate) is a safer starting point.

  • Temperature: Use a cooled autosampler (4-10°C) to prevent degradation of samples waiting in the queue. Avoid elevated column temperatures unless necessary for chromatographic resolution, and even then, limit the exposure time.

  • Solvent Choice: Ensure your sample is fully dissolved and stable in the injection solvent. If the injection solvent is significantly different from the mobile phase, crashing out or on-column degradation can occur. Acetonitrile is often a good choice.

Section 2: Troubleshooting Experimental Failures

This section provides a problem-and-solution framework for issues that may arise during experiments.

Q4: I'm observing multiple unexpected peaks in my reaction monitoring by LC-MS. What could be the cause?

A4: This is a common sign of compound instability. The identity of the byproducts can provide clues to the degradation pathway.

  • Problem: Appearance of a peak with a mass of M-16 .

    • Probable Cause: Reduction of the N-oxide to the parent 4-nitro-7-azaindole. This is common if you are using reductive reagents (even mild ones like sodium bisulfite), certain metal catalysts (Pd, Pt, Fe), or if your reaction conditions generate reducing equivalents.[6]

  • Problem: Appearance of a peak with a mass of M-46+16 (net M-30) .

    • Probable Cause: Reduction of the nitro group to a nitroso group. This is an intermediate in the full reduction to an amine.

  • Problem: Appearance of a peak with a mass of M-30+2 (net M-28) .

    • Probable Cause: Full reduction of the nitro group to an amine (4-amino-7-azaindole N-oxide). This occurs under strong reducing conditions (e.g., H₂/Pd, SnCl₂).

  • Problem: Appearance of new peaks with masses corresponding to the addition of your solvent or nucleophiles.

    • Probable Cause: The highly electron-deficient ring is susceptible to Nucleophilic Aromatic Substitution (SₙAr). Nucleophiles in your reaction (e.g., amines, alkoxides, or even water/hydroxide under harsh conditions) can displace the nitro group or add to the ring.

The diagram below illustrates these potential degradation pathways.

G start_node 4-Nitro-7-Azaindole N-Oxide (M) path1_node 4-Nitro-7-Azaindole (M-16) start_node->path1_node Mild Reduction (e.g., PCl₃, NaHSO₃) path2_node 4-Nitroso-7-Azaindole N-Oxide (M-16) start_node->path2_node Initial Reduction (e.g., Zn/AcOH) path4_node SₙAr Product (M - NO₂ + Nu) start_node->path4_node Nucleophilic Attack (e.g., R-NH₂, RO⁻) path3_node 4-Amino-7-Azaindole N-Oxide (M-30+2) path2_node->path3_node Further Reduction (e.g., H₂/Pd)

Caption: Potential degradation pathways of 4-nitro-7-azaindole N-oxide.

Q5: My reaction yield is consistently low, and I recover a lot of dark, insoluble material. What is happening?

A5: The formation of dark, polymeric material often points to decomposition under harsh conditions, particularly heat or strong base/acid.

  • Causality: The combination of the electron-withdrawing nitro group and the azaindole core can make the molecule susceptible to polymerization, especially at elevated temperatures (>80-100 °C). Similarly, strong bases can deprotonate the pyrrole nitrogen, forming an anion that may be unstable and prone to side reactions or polymerization.[4]

  • Solution:

    • Lower the Reaction Temperature: Screen temperatures in increments (e.g., RT, 40°C, 60°C) to find a balance between reaction rate and stability.

    • Use a Milder Base: If a base is required, switch from strong bases like NaH or LDA to inorganic bases (K₂CO₃, Cs₂CO₃) or organic bases (DIPEA, Et₃N).

    • Protect the Pyrrole Nitrogen: If the reaction conditions allow, consider protecting the N-H of the pyrrole ring (e.g., with a SEM or BOC group) to prevent deprotonation and subsequent side reactions.

Section 3: Experimental Protocols

This section provides detailed methodologies for assessing and ensuring the stability of your compound.

Protocol 1: Forced Degradation Study Workflow

A forced degradation (or stress testing) study is essential to identify the intrinsic stability of a drug candidate. This protocol provides a framework to test stability against heat, light, pH, and oxidation.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-nitro-7-azaindole N-oxide in acetonitrile.

  • Sample Preparation for Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

    • Acid Hydrolysis: 0.1 M HCl

    • Base Hydrolysis: 0.1 M NaOH

    • Oxidation: 3% H₂O₂

    • Thermal: Dilute with 1:1 acetonitrile:water.

    • Photolytic: Dilute with 1:1 acetonitrile:water.

    • Control: Dilute with 1:1 acetonitrile:water.

  • Incubation:

    • Place the Acid, Base, Oxidation, and Thermal vials in a water bath at 60°C for 24 hours.

    • Place the Photolytic vial in a photostability chamber (ICH Q1B guidelines) for 24 hours.

    • Keep the Control vial at 4°C in the dark.

  • Quenching and Analysis:

    • After incubation, cool all samples to room temperature.

    • Neutralize the Acid and Base samples with an equimolar amount of NaOH and HCl, respectively.

    • Dilute all samples to a final concentration of ~10 µg/mL with the mobile phase.

    • Analyze all samples by a stability-indicating HPLC-UV/MS method. Compare the chromatograms to the control sample to determine the percentage of degradation and identify major degradants.

G cluster_stress Apply Stress Conditions (24h) prep Prepare 1 mg/mL Stock Solution acid Acid (0.1M HCl, 60°C) prep->acid base Base (0.1M NaOH, 60°C) prep->base ox Oxidative (3% H₂O₂, 60°C) prep->ox therm Thermal (60°C) prep->therm photo Photolytic (ICH Q1B) prep->photo control Control (4°C, Dark) prep->control quench Quench & Neutralize Samples acid->quench base->quench ox->quench therm->quench photo->quench control->quench analyze Analyze via HPLC-UV/MS quench->analyze report Report % Degradation & Identify Degradants analyze->report

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimization of Biological Assays for 1H-Pyrrolo[2,3-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) derivatives. This class of compounds holds immense promise, particularly as potent kinase inhibitors in drug discovery programs.[1][2] However, their unique physicochemical properties can present challenges during biological assay development and execution.

This guide is designed to provide practical, experience-driven advice in a question-and-answer format. We will move beyond simple procedural steps to explain the underlying scientific principles, enabling you to troubleshoot effectively and generate high-quality, reproducible data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level challenges researchers encounter.

Q1: My 1H-pyrrolo[2,3-b]pyridine compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening and how can I fix it?

A1: This is a classic and frequent issue known as "DMSO shock" or precipitation upon dilution.[3]

  • The Causality: Dimethyl sulfoxide (DMSO) is an excellent aprotic solvent, capable of dissolving a wide range of hydrophobic compounds. However, when a concentrated DMSO stock is rapidly introduced into an aqueous buffer, the local solvent environment around your compound molecules abruptly shifts from organic to aqueous. If the compound's thermodynamic solubility limit in the aqueous buffer is exceeded, it will crash out of solution.[3] The final concentration of your compound in the assay will therefore be unknown and significantly lower than intended, leading to inaccurate potency measurements.

  • Solutions & Best Practices:

    • Minimize Final DMSO Concentration: The most critical first step. Aim for a final DMSO concentration of <0.5% in your assay. Many cell lines and enzymes can tolerate up to 1%, but lower is always better to minimize both solubility issues and direct effects of the solvent on the biological system.

    • Employ Stepwise Dilution: Never add your concentrated DMSO stock directly into the final large volume of aqueous buffer. Instead, perform an intermediate dilution in a small volume of buffer or media. This gradual reduction in DMSO concentration allows the compound to acclimate to the aqueous environment more gently.

    • Optimize Mixing Technique: Add the compound stock (or intermediate dilution) to your final buffer volume while the buffer is being vortexed or mixed. This promotes rapid dispersion and prevents the formation of localized, supersaturated pockets that are prone to precipitation.[3]

    • Consider Co-solvents: If precipitation persists even at low DMSO concentrations, the use of a co-solvent may be necessary. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium.

Co-SolventTypical Starting ConcentrationConsiderations
Polyethylene Glycol 400 (PEG-400) 1-5% (v/v)Generally well-tolerated by cells; can increase viscosity.
Ethanol 1-2% (v/v)Can have biological effects; ensure proper vehicle controls.
Pluronic® F-68 0.01-0.1% (w/v)A non-ionic surfactant that can help stabilize the compound.
  • A Note on pH: The 1H-pyrrolo[2,3-b]pyridine scaffold contains basic nitrogen atoms. Adjusting the buffer pH to be slightly acidic might increase solubility by forming a more soluble salt. However, you must first confirm that the new pH is compatible with your target enzyme or cell line's health and function.[3]

Q2: I'm seeing a high background signal or apparent activity in my no-enzyme/no-cell control wells. Could my compound be interfering with the assay?

A2: Yes, assay interference is a significant concern and a common source of artifacts. The heterocyclic nature of the 1H-pyrrolo[2,3-b]pyridine ring system can lead to several types of interference.

  • The Causality:

    • Autofluorescence: Aromatic heterocyclic systems can absorb light and fluoresce at wavelengths that overlap with your assay's detection wavelengths (e.g., in resazurin-based viability assays or fluorescence polarization kinase assays).[4]

    • Light Scattering/Absorption: At higher concentrations, precipitated or aggregated compounds can scatter light, interfering with absorbance-based readouts.

    • Non-Specific Binding: Compounds can bind to assay components, such as enzymes or detection antibodies, in a non-specific manner, either inhibiting or activating them artifactually.

    • Redox Cycling: Some compounds can interfere with assays that rely on redox reactions, such as the MTT or resazurin assays, by directly reducing the indicator dye.

  • Solutions & Self-Validating Controls:

    • Run Compound-Only Controls: This is non-negotiable. For every plate, include control wells containing the highest concentration of your compound in assay buffer without any biological components (no cells, no enzyme). This will reveal any intrinsic signal (fluorescence, absorbance) from your compound.

    • Test in an Orthogonal Assay: If you suspect interference, validate your findings using a different assay technology. For example, if you see activity in a fluorescence-based kinase assay, confirm it with a label-free or luminescence-based method (e.g., ADP-Glo™).

    • Assess Selectivity: Profile your active compounds against a panel of related kinases or targets. True inhibitors will often show a degree of selectivity, whereas compounds that act via non-specific mechanisms may appear to inhibit many targets indiscriminately.[5]

Q3: My IC50/EC50 values are inconsistent between experiments. What are the likely causes?

A3: Poor reproducibility is often a symptom of underlying issues with compound handling or assay procedure.

  • The Causality:

    • Compound Solubility/Stability: This is the most frequent culprit. If your compound is precipitating inconsistently (see Q1), the effective concentration being tested will vary each time. Some compounds may also be unstable in aqueous buffer over the course of a long incubation, leading to a drift in effective concentration.

    • Inconsistent Cell State: In cell-based assays, variations in cell passage number, seeding density, and growth phase can dramatically alter their response to a compound.

    • Protocol Drift: Small, unintentional changes in incubation times, reagent concentrations, or temperature can lead to significant variability. This is why standardized, rigorously optimized protocols are essential.[4]

  • Solutions & Best Practices:

    • Confirm Compound Solubility: Before running dose-response experiments, determine the kinetic solubility of your compound in the final assay buffer. This establishes the maximum reliable concentration you can test.

    • Standardize Cell Culture: Use cells within a defined low-passage number range. Always seed cells from a culture that is in the logarithmic growth phase and ensure even cell distribution in the microplate wells.

    • Use a Reference Compound: Always include a known, well-behaved inhibitor for your target on every plate. The potency of this standard serves as a quality control metric; if its IC50 value shifts significantly, it points to a systemic issue with the assay run rather than your test compound.

Q4: My compound is a potent inhibitor in my biochemical (enzyme) assay, but shows little to no activity in my cell-based assay. Why the discrepancy?

A4: This is a common and important finding in drug discovery, highlighting the difference between inhibiting an isolated target and achieving a biological effect in a complex cellular system.

  • The Causality:

    • Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.

    • Efflux Pump Activity: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp), preventing it from accumulating to an effective intracellular concentration.

    • Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes into an inactive form.

    • High Protein Binding: The compound may bind extensively to proteins in the cell culture medium (like albumin) or intracellularly, reducing the free concentration available to engage the target.

    • Off-Target Effects: In some cases, compounds that show no direct enzyme inhibition can still have antiviral or other cellular effects through different mechanisms of action.[6]

  • Investigative Steps:

    • Assess Cell Permeability: Use computational models (e.g., Caco-2 permeability) or experimental assays to predict or measure permeability.

    • Evaluate Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic half-life.

    • Measure Plasma Protein Binding: This can help understand how much of the compound is likely to be free and active in a biological system.

    • Modify the Compound: If permeability is an issue, medicinal chemistry efforts can be directed to modify the structure to improve its drug-like properties.[7]

Part 2: Detailed Troubleshooting Guides

Guide 1: Optimization of Kinase Inhibition Assays

1H-pyrrolo[2,3-b]pyridines are frequently designed as ATP-competitive kinase inhibitors.[2] Assays like ADP-Glo™, which measures kinase activity by quantifying ADP production, are commonplace.

ProblemPotential Cause(s)Recommended Solution(s)
Low Potency / No Inhibition 1. Compound precipitation (see FAQ 1).2. Incorrect ATP concentration.3. Degraded enzyme or substrate.1. Verify solubility in final assay buffer.2. Run the assay at the ATP Km for the enzyme. High ATP concentrations will require more inhibitor for competitive binding.3. Use freshly prepared reagents and run a positive control inhibitor.
High Well-to-Well Variability 1. Inconsistent pipetting.2. Edge effects in the microplate.3. Compound precipitation.1. Use calibrated pipettes; perform reverse pipetting for viscous solutions.2. Do not use the outer wells of the plate for samples; fill them with buffer instead.3. Visually inspect the plate for precipitation before adding detection reagents.
IC50 Curve Has a Very Steep or Shallow Slope 1. Assay is not at steady-state.2. Compound has a non-competitive or complex binding mechanism.3. Compound aggregation at high concentrations.1. Ensure the reaction is in the linear range with respect to time and enzyme concentration.2. The Hill slope can provide clues. A slope ≠ 1 may indicate non-standard binding.3. Test for aggregation using dynamic light scattering (DLS) or include a non-ionic detergent (e.g., 0.01% Triton X-100) in the buffer.

This diagram outlines a logical workflow for diagnosing unexpected results in a kinase inhibition assay.

G start Unexpected Kinase Assay Results (e.g., Low Potency, High Variability) check_sol Step 1: Verify Compound Solubility Is there visual precipitation? start->check_sol check_controls Step 2: Check Controls Did the Positive Control Inhibitor work? Is Z' factor > 0.5? check_sol->check_controls No solve_sol Action: Re-evaluate solubility. Lower DMSO, use co-solvents. (See FAQ 1) check_sol->solve_sol Yes check_params Step 3: Review Assay Parameters Is ATP at Km? Is reaction in linear range? check_controls->check_params Yes solve_reagents Action: Re-test with fresh enzyme, substrate, and ATP. check_controls->solve_reagents No check_interference Step 4: Test for Interference Run compound-only controls. check_params->check_interference Yes solve_params Action: Re-optimize assay. Determine enzyme/time linearity and ATP Km. check_params->solve_params No solve_interference Action: Subtract background signal. Confirm with orthogonal assay. check_interference->solve_interference Interference Detected end_node Proceed with Optimized Assay check_interference->end_node No Interference solve_sol->start solve_reagents->start solve_params->start solve_interference->end_node

Caption: A decision-tree workflow for troubleshooting kinase assays.

Guide 2: Optimization of Cell-Based Viability/Proliferation Assays

Cell-based assays are critical for confirming that an inhibitor's biochemical potency translates into a functional effect in a biological context.[8][9] Resazurin (AlamarBlue®) assays are popular due to their simplicity and sensitivity.[4]

This protocol is adapted from established best practices to ensure reliable and reproducible data.[4]

Objective: To determine the optimal cell seeding density and resazurin incubation time for your specific cell line.

Procedure:

  • Cell Seeding Density Optimization: a. Prepare a serial dilution of your cells (e.g., from 40,000 to 1,250 cells/well) in a 96-well plate. Include media-only wells as a blank. b. Incubate the plate for the intended duration of your compound treatment (e.g., 48 or 72 hours). c. After incubation, add resazurin solution to all wells to a final concentration of ~25-50 µg/mL. d. Incubate for 2-4 hours and measure fluorescence (Ex/Em ~560/590 nm). e. Analysis: Plot fluorescence signal vs. cell number. Select a seeding density that falls in the middle of the linear range of the curve. This ensures that both cytotoxic (signal decrease) and proliferative (signal increase) effects can be accurately measured.

  • Resazurin Incubation Time Optimization: a. Seed a 96-well plate with the optimal cell density determined in Step 1. b. Incubate the plate for your standard experiment duration (e.g., 72 hours). c. Add resazurin as before. d. Measure fluorescence at regular intervals (e.g., every hour for 6 hours). e. Analysis: Plot fluorescence signal vs. time. Choose an incubation time that gives a strong signal-to-background ratio but is still on the linear portion of the curve. Avoid letting the reaction saturate (plateau), as this will compress your dynamic range.

This diagram illustrates the sequential process for optimizing key parameters in a cell-based assay.

G cluster_0 Phase 1: Cell Seeding Optimization cluster_1 Phase 2: Reagent Incubation Optimization A 1. Prepare Cell Serial Dilution in 96-well plate B 2. Incubate for full experiment duration (e.g., 72h) A->B C 3. Add Resazurin & Incubate B->C D 4. Measure Fluorescence C->D E 5. Plot Signal vs. Cell # Select density in linear range D->E F 1. Plate cells at Optimal Density E->F G 2. Incubate for full experiment duration (e.g., 72h) F->G H 3. Add Resazurin G->H I 4. Read fluorescence at multiple time points H->I J 5. Plot Signal vs. Time Select time in linear range I->J final Proceed to Compound Screening J->final start Start Optimization start->A

Caption: A two-phase workflow for cell-based assay optimization.

By systematically addressing these common issues and validating your assay parameters, you can build a robust experimental system. This diligence is crucial for generating reliable structure-activity relationship (SAR) data and making confident decisions in your drug development projects involving 1H-pyrrolo[2,3-b]pyridine compounds.

References

Technical Support Center: Refining the Synthesis of 7-Azaindole Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-azaindole precursors. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this privileged heterocyclic scaffold. As a bioisostere of indole, 7-azaindole offers unique pharmacological properties, including enhanced solubility and bioavailability, making it a cornerstone in modern drug discovery.

However, the synthesis of this scaffold is not without its challenges. The electron-deficient nature of the pyridine ring often renders traditional indole synthesis methods ineffective. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions and common points of confusion when planning the synthesis of 7-azaindole precursors.

Q1.1: I am starting a new project. Which synthetic strategy should I choose for my target 7-azaindole derivative?

A1.1: The optimal strategy depends heavily on your target's substitution pattern and the availability of starting materials. Here is a comparative analysis of common routes:

Synthetic RouteStarting MaterialsKey AdvantagesCommon ChallengesBest Suited For
Chichibabin Cyclization Substituted Picolines & Nitriles/AldehydesConvergent, one-pot procedures possible.Requires strong bases (e.g., LDA), potential for side reactions like dimerization.Rapid synthesis of 2-substituted 7-azaindoles.
Palladium-Catalyzed Cross-Coupling Halogenated Pyridines & Alkynes/AminesHigh functional group tolerance, modular.Catalyst cost, potential for heavy metal contamination, requires careful optimization.Complex, multi-substituted targets.
Iron-Catalyzed Cyclization o-Halo-aminopyridines & Terminal AlkynesLess expensive catalyst, often accelerated by microwave irradiation.Substrate scope can be limited compared to Palladium.Efficient and practical synthesis of diverse 7-azaindoles.
Domino Reactions 2-Fluoro-3-methylpyridine & ArylaldehydesOne-pot synthesis, high efficiency.Chemoselectivity can be an issue (azaindole vs. azaindoline formation).Selective synthesis of 7-azaindoles or 7-azaindolines.

Q1.2: Why are classic indole syntheses like the Fischer or Bartoli methods often problematic for 7-azaindoles?

A1.2: The core issue is the electron-deficient nature of the pyridine ring. Many traditional indole syntheses rely on electrophilic substitution reactions on an electron-rich aniline-type precursor. In the case of azaindoles, the nitrogen atom in the pyridine ring withdraws electron density, deactivating the ring towards the required cyclization steps. Consequently, these reactions often fail or provide very low yields unless the pyridine ring is substituted with strong electron-donating groups.

Q1.3: My reaction shows a low conversion rate, with significant starting material remaining. What are the first things to check?

A1.3: Before re-evaluating the entire synthetic route, perform these initial diagnostic checks:

  • Reagent Purity & Stoichiometry: Verify the purity of your starting materials and reagents, especially bases like LDA or n-BuLi, which can degrade upon storage. Titrate strong bases before use. Ensure accurate stoichiometry.

  • Atmosphere Control: Many key intermediates, particularly organolithium species, are highly sensitive to air and moisture. Ensure your reaction is conducted under a rigorously inert atmosphere (Argon or Nitrogen) using properly dried glassware and anhydrous solvents.

  • Temperature Control: Metalation and cyclization steps can be highly exothermic and temperature-sensitive. Ensure your cooling bath maintains the target temperature (e.g., -40 °C or -78 °C) throughout the addition and reaction period.

Section 2: Troubleshooting Guide: Common Experimental Issues

This section provides in-depth solutions to specific problems encountered during the synthesis.

Issue 2.1: Low Yield & Incomplete Conversion

Low yield is a multifaceted problem. The following decision tree provides a logical workflow for diagnosing the root cause.

G start Low Yield / Incomplete Conversion check_purity Verify Reagent Purity & Stoichiometry (Especially Base Titration) start->check_purity check_atmosphere Ensure Rigorous Inert Atmosphere (Dry Glassware, Anhydrous Solvents) check_purity->check_atmosphere If OK check_temp Confirm Accurate Temperature Control check_atmosphere->check_temp If OK side_products Analyze Crude Mixture (TLC, LCMS, NMR) for Side Products check_temp->side_products If OK no_side_products No Major Side Products Detected side_products->no_side_products Clean Reaction major_side_products Major Side Products Detected side_products->major_side_products Byproducts Present optimize_conditions Systematically Optimize Conditions: - Increase Reaction Time/Temp - Increase Reagent Equivalents - Change Solvent no_side_products->optimize_conditions identify_side_products Identify Side Product Structure major_side_products->identify_side_products dimer Picoline Dimer? identify_side_products->dimer azaindoline Azaindoline? identify_side_products->azaindoline goto_2_3 See Issue 2.3: Picoline Dimerization dimer->goto_2_3 Yes goto_2_2 See Issue 2.2: Azaindoline Formation azaindoline->goto_2_2 Yes

Caption: Troubleshooting workflow for low reaction yield.

Issue 2.2: Unwanted Side Product: 7-Azaindoline Formation

Q2.2: My reaction is producing the reduced 7-azaindoline instead of the desired 7-azaindole. How can I control this selectivity?

A2.2: This is a classic chemoselectivity problem, particularly in domino reactions involving starting materials like 2-fluoro-3-methylpyridine and arylaldehydes. The outcome is critically dependent on the alkali metal counterion of the base used.

Causality: The mechanism involves a tandem C-N and C-C bond formation. The choice of the base's counterion (e.g., Li+ vs. K+) influences the reaction pathway, dictating whether the final step is an elimination (leading to the aromatic 7-azaindole) or if the reaction terminates at the reduced 7-azaindoline stage.

Solution: Switch the base. Using potassium bis(trimethylsilyl)amide (KHMDS) strongly favors the formation of the desired 7-azaindole, whereas lithium bis(trimethylsilyl)amide (LiHMDS) selectively produces the 7-azaindoline.

BaseCounterionPredominant ProductRationale
LiN(SiMe₃)₂ (LiHMDS)Li⁺7-AzaindolineThe smaller lithium cation coordinates in a way that favors the cyclized, non-aromatic intermediate.
KN(SiMe₃)₂ (KHMDS)K⁺7-Azaindole The larger potassium cation facilitates the final elimination step to yield the aromatic product.
Issue 2.3: Unwanted Side Product: Picoline Dimerization

Q2.3: In my LDA-mediated reaction of 2-fluoro-3-picoline, I'm observing a significant amount of a dimeric byproduct and my yields of the 7-azaindole are low.

A2.3: This is a known and complex side reaction in Chichibabin-type syntheses using strong bases like LDA.

Causality: LDA deprotonates the methyl group of 2-fluoro-3-picoline to form an incipient benzyllithium species. This highly reactive intermediate can then act as a nucleophile and attack the C6 position of another molecule of the starting picoline in a 1,4-addition. This forms a dimeric dihydropyridine adduct, consuming both your starting material and the active lithiated intermediate.

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway Picoline 2-Fluoro-3-picoline Benzyllithium Benzyllithium Intermediate Picoline->Benzyllithium + LDA Product Desired 7-Azaindole Benzyllithium->Product + Benzonitrile Picoline_SM Another molecule of 2-Fluoro-3-picoline Dimer Picoline Dimer Adduct Benzyllithium_side Benzyllithium Intermediate Benzyllithium_side->Dimer + Picoline_SM

Caption: Competing reaction pathways leading to dimerization.

Solution: The key is to control the concentration of the reactive intermediates. Instead of adding the nitrile to a pre-formed solution of the lithiated picoline, use an "inverse addition" strategy.

  • Prepare a solution of LDA in THF at the reaction temperature (e.g., -40 °C).

  • Add the benzonitrile to the LDA solution first.

  • Slowly add the 2-fluoro-3-picoline to this mixture.

This approach ensures that the highly reactive benzyllithium intermediate is formed in the presence of the nitrile electrophile, allowing it to be trapped in the desired reaction pathway before it can react with another molecule of the picoline starting material. This can dramatically increase the yield of the desired 7-azaindole, often from <20% to >80%.

Section 3: Protocols & Methodologies

Protocol 3.1: High-Yield Synthesis of 2-Phenyl-7-azaindole via Inverse Addition Chichibabin Cyclization

This protocol is adapted from established literature procedures and incorporates the inverse addition technique to minimize dimerization.

Materials:

  • Diisopropylamine (freshly distilled)

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes (titrated)

  • Benzonitrile (anhydrous)

  • 2-Fluoro-3-picoline (anhydrous)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aq. NaHCO₃ solution

  • Saturated aq. NaCl (brine)

  • Anhydrous Na₂SO₄

  • Ethyl acetate (EtOAc)

Procedure:

  • Setup: Under an argon atmosphere, add anhydrous THF (20.0 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Cool the flask to -40 °C using an acetonitrile/dry ice bath.

  • LDA Formation: Slowly add n-BuLi (2.66 mL, 4.2 mmol, 2.1 equiv) to the cold THF. Then, add diisopropylamine (620 µL, 4.2 mmol, 2.1 equiv) dropwise, keeping the internal temperature below -35 °C. Stir the resulting LDA solution for 15 minutes at -40 °C.

  • Nitrile Addition: Add benzonitrile (215 µL, 2.1 mmol, 1.05 equiv) to the LDA solution. A color change may be observed. Stir for an additional 30 minutes at -40 °C.

  • Inverse Addition of Picoline: Slowly add 2-fluoro-3-picoline (200 µL, 2.0 mmol, 1.0 equiv) dropwise to the reaction mixture over 20 minutes, ensuring the temperature does not rise above -35 °C.

  • Reaction: Stir the reaction mixture at -40 °C for 2 hours.

  • Quench: Quench the reaction at -40 °C by slowly adding wet THF (e.g., THF with 5% water) until the color dissipates. Warm the flask to 0 °C for 30 minutes.

  • Workup: Remove the solvent under reduced pressure. Redissolve the resulting residue in EtOAc (25 mL) and water (15 mL). Separate the layers. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2 x 15 mL) and brine (2 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to afford 2-phenyl-7-azaindole as an off-white solid.

Protocol 3.2: General Guide for Product Purification by Column Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (T

Validation & Comparative

A Researcher's Guide to Validating the Biological Targets of Novel 1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a recurring motif in a multitude of biologically active compounds, including approved therapeutics. Its unique chemical properties make it a privileged structure in medicinal chemistry. The introduction of novel derivatives, such as 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide, from phenotypic screens presents a critical challenge: the identification and validation of its biological target(s). This guide provides a comprehensive, multi-faceted strategy for researchers, scientists, and drug development professionals to confidently deconvolute the mechanism of action of such novel compounds, ensuring scientific integrity at every step.

The Challenge: From Phenotypic Hit to Validated Target

Phenotypic screening, while powerful for identifying compounds with desired cellular effects, often yields hits with unknown molecular targets. The journey from a promising hit to a validated lead compound hinges on successfully identifying and validating its direct biological targets. This process, known as target deconvolution, is essential for understanding the compound's mechanism of action, predicting potential on- and off-target effects, and guiding lead optimization.[1][2]

This guide will use the novel compound, this compound, as a case study to compare and contrast various experimental methodologies for target identification and validation. We will explore a logical workflow, from initial computational predictions to rigorous experimental confirmation in cellular and biochemical contexts.

The Strategic Workflow: An Overview

A robust target validation campaign is a multi-pronged approach that layers orthogonal experimental evidence to build a compelling case for a specific drug-target interaction. Our strategy begins with a broad, exploratory phase to generate hypotheses, followed by more focused and direct validation experiments.

TargetValidationWorkflow cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: Initial Experimental Validation cluster_2 Phase 3: In-Depth Functional Validation In_Silico_Prediction In Silico Target Prediction Biochemical_Assays Biochemical & Biophysical Assays (e.g., ITC, SPR) In_Silico_Prediction->Biochemical_Assays Putative Targets Chemoproteomics Chemoproteomics (e.g., AC-MS) Chemoproteomics->Biochemical_Assays Candidate Binders Cellular_Target_Engagement Cell-Based Target Engagement (e.g., CETSA) Biochemical_Assays->Cellular_Target_Engagement Confirmed Binders Pathway_Analysis Downstream Pathway Analysis Cellular_Target_Engagement->Pathway_Analysis Verified Cellular Targets Genetic_Validation Genetic Approaches (e.g., CRISPR) Cellular_Target_Engagement->Genetic_Validation Verified Cellular Targets Final_Validation Validated Target(s) Pathway_Analysis->Final_Validation Genetic_Validation->Final_Validation

Caption: A multi-phase workflow for target validation.

Phase 1: Generating Target Hypotheses

The initial phase focuses on generating a list of potential biological targets for this compound. This is achieved through a combination of computational and experimental approaches.

In Silico Target Prediction

Before embarking on extensive wet-lab experiments, computational methods can provide valuable, cost-effective insights into potential targets.[3] These approaches leverage vast biological and chemical databases to predict interactions based on the compound's structure or known activities of similar molecules.

  • Ligand-Based Approaches: These methods compare the query molecule to databases of compounds with known biological targets. If molecules with similar structures have known targets, it is hypothesized that the query molecule may interact with the same or related targets.

  • Structure-Based Approaches (Reverse Docking): This technique "docks" the 3D structure of the small molecule into the binding sites of a library of protein structures.[4] The proteins with the most favorable binding energies are considered potential targets.

Key Databases and Web Servers for In Silico Target Prediction:

Database/ServerDescriptionURL
Therapeutic Target Database (TTD) Provides information on known and explored therapeutic targets.[5][6]--INVALID-LINK--
DrugBank A comprehensive resource containing information on drugs and drug targets.[7]--INVALID-LINK--
BindingDB A public database of experimentally determined binding affinities of small molecules to proteins.[5]--INVALID-LINK--
SuperTarget A database for analyzing drug-target interactions.[5]--INVALID-LINK--
GETdb A comprehensive database for genetic and evolutionary features of drug targets.[8]--INVALID-LINK--
Chemoproteomics: Unbiased Target Identification

For an unbiased approach, chemoproteomics techniques aim to identify direct binding partners of a compound from a complex biological sample, such as a cell lysate.[1][9] Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a powerful method in this category.[10][11]

AC_MS_Workflow Compound_Immobilization Immobilize Compound on a Solid Support Cell_Lysate_Incubation Incubate with Cell Lysate Compound_Immobilization->Cell_Lysate_Incubation Washing Wash to Remove Non-specific Binders Cell_Lysate_Incubation->Washing Elution Elute Bound Proteins Washing->Elution MS_Analysis Identify Proteins by Mass Spectrometry Elution->MS_Analysis Data_Analysis Analyze and Rank Potential Targets MS_Analysis->Data_Analysis

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

This technique provides a list of proteins that physically interact with the compound of interest, offering a set of high-confidence candidates for further validation.

Phase 2: Confirming Direct Target Engagement

Once a list of putative targets is generated, the next crucial step is to confirm direct binding and to demonstrate that this interaction occurs within a cellular context.

Biochemical and Biophysical Assays

These in vitro methods provide quantitative data on the direct interaction between the compound and a purified protein.

  • Isothermal Titration Calorimetry (ITC): Considered the "gold standard" for measuring binding thermodynamics, ITC directly measures the heat released or absorbed during a binding event.[12][13][14][15] This label-free technique provides the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[12][13][14][15]

  • Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding of an analyte (the compound) to a ligand (the protein) immobilized on a sensor surface in real-time.[16][17][18][19] It provides kinetic data (association and dissociation rates) in addition to binding affinity.[17][19]

Cellular Target Engagement Assays

Confirming that a compound binds to its target within the complex environment of a living cell is a critical validation step.

  • Cellular Thermal Shift Assay (CETSA): This powerful technique is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[20][21][22][23][24] By heating intact cells or cell lysates treated with the compound and then quantifying the amount of soluble target protein, a thermal shift can be detected, indicating target engagement.[20][21][22][23][24]

Phase 3: Functional Validation of the Target

Demonstrating a direct physical interaction is necessary but not sufficient. The final phase of validation aims to prove that the engagement of the target by the compound is responsible for the observed biological or phenotypic effect.

Downstream Pathway Analysis

If the putative target is part of a known signaling pathway (e.g., a kinase), its modulation by the compound should lead to predictable changes in downstream signaling events. Western blotting can be used to measure the phosphorylation status or expression levels of downstream proteins, providing functional evidence of target engagement.

Genetic Approaches

Genetic tools offer a definitive way to link a target to a specific phenotype.

  • CRISPR/Cas9 Gene Editing: By using CRISPR to knock out or mutate the gene encoding the putative target protein, researchers can determine if the compound's effect is lost.[25][][27][28][29] If the knockout cells are no longer sensitive to the compound, it provides strong evidence that the protein is the relevant biological target.[25][][27][28][29]

Comparison of Target Validation Methodologies

Methodology Principle Information Gained Advantages Limitations
In Silico Prediction Computational modeling and database searching.Putative targets, potential off-targets.Fast, low-cost, generates hypotheses.Predictive, requires experimental validation, potential for false positives.
Affinity Chromatography-MS Immobilized compound captures binding partners from a lysate.[10]Unbiased list of interacting proteins.Unbiased, identifies novel targets.Requires chemical modification of the compound, may miss transient interactions, potential for non-specific binding.[10]
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.[12][13][14][15]Binding affinity (Kd), stoichiometry, thermodynamics (ΔH, ΔS).[12][13][14][15]Gold standard for thermodynamics, label-free, in-solution.Requires relatively large amounts of pure protein, lower throughput.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a surface.[16][17][18][19]Binding affinity (Kd), kinetics (kon, koff).[17][19]High sensitivity, real-time data, label-free.Protein immobilization can affect activity, potential for mass transport limitations.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes protein against heat denaturation.[20][21][22][23][24]Target engagement in intact cells or lysates.Physiologically relevant context, no compound modification needed.Requires a specific antibody for detection, not all proteins show a thermal shift.
CRISPR/Cas9 Gene Editing Genetic knockout or mutation of the target gene.[25][][27][28][29]Functional validation of the target's role in the compound's effect.High confidence in target validation, definitive link to phenotype.Can be time-consuming, potential for off-target gene editing effects.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) by Immunoblotting

This protocol outlines a basic CETSA experiment to determine the thermal stabilization of a putative target protein in intact cells upon treatment with this compound.

Materials:

  • Cell line expressing the target protein.

  • Cell culture medium and supplements.

  • This compound (and vehicle control, e.g., DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease and phosphatase inhibitors.

  • PCR tubes or plates.

  • Thermal cycler.

  • Centrifuge.

  • SDS-PAGE gels, transfer apparatus, and immunoblotting reagents.

  • Primary antibody specific to the target protein.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound or vehicle control for the appropriate time (e.g., 1-2 hours) in a CO2 incubator.

  • Harvesting and Resuspension:

    • Wash cells with PBS and harvest by scraping or trypsinization.

    • Pellet cells by centrifugation and resuspend in a small volume of PBS containing protease and phosphatase inhibitors.

  • Heat Treatment:

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Immunoblotting:

    • Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

    • Normalize the protein concentration for all samples.

    • Perform SDS-PAGE and Western blotting using a primary antibody against the target protein.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein relative to the non-heated control against temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and engagement.

Protocol 2: Affinity Chromatography-Mass Spectrometry (AC-MS)

This protocol provides a general workflow for identifying protein targets of this compound using AC-MS.

Materials:

  • This compound with a linker for immobilization.

  • Affinity resin (e.g., NHS-activated sepharose beads).

  • Cell lysate from a relevant cell line or tissue.

  • Lysis buffer.

  • Wash buffers of varying stringency.

  • Elution buffer (e.g., high salt, low pH, or free compound).

  • Reagents for protein digestion (e.g., trypsin).

  • LC-MS/MS system.

Procedure:

  • Compound Immobilization:

    • Covalently couple the linker-modified this compound to the affinity resin according to the manufacturer's instructions.

    • Block any remaining active groups on the resin.

  • Affinity Pulldown:

    • Incubate the immobilized compound resin with the cell lysate for several hours at 4°C with gentle rotation.

    • For a competition control, incubate a separate aliquot of lysate with the resin in the presence of an excess of free, non-immobilized this compound.

  • Washing:

    • Wash the resin extensively with a series of buffers to remove non-specifically bound proteins. Start with a low-stringency buffer and gradually increase the stringency (e.g., by increasing the salt concentration).

  • Elution:

    • Elute the specifically bound proteins from the resin. This can be done by changing the pH, increasing the salt concentration, or by competing with a high concentration of the free compound.

  • Sample Preparation for MS:

    • Concentrate and separate the eluted proteins by SDS-PAGE.

    • Perform in-gel digestion of the protein bands with trypsin.

    • Alternatively, perform in-solution digestion of the entire eluate.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS to identify the proteins.

  • Data Analysis:

    • Use a protein identification software to search the MS/MS data against a protein database.

    • Compare the list of identified proteins from the experimental pulldown with the competition control. Proteins that are significantly less abundant in the competition control are considered specific binders and potential targets.

Conclusion

Validating the biological targets of a novel compound like this compound is a critical and multifaceted process that requires a carefully planned and executed experimental strategy. By combining in silico prediction, unbiased chemoproteomics, direct biophysical and cellular engagement assays, and functional genetic approaches, researchers can build a robust and compelling case for the compound's mechanism of action. This guide provides a framework and a comparison of methodologies to empower scientists to navigate the complexities of target deconvolution with confidence and scientific rigor, ultimately accelerating the translation of promising hits into novel therapeutics.

References

A Comparative Analysis of 4-Nitro-7-Azaindole and Other Substituted 7-Azaindoles: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole scaffold is a privileged heterocyclic motif in modern drug discovery, renowned for its ability to mimic the purine core and engage in crucial hydrogen bonding interactions with biological targets.[1] Its derivatives have shown significant promise in a variety of therapeutic areas, particularly as kinase inhibitors.[2][3] The strategic functionalization of the 7-azaindole core, especially at the 4-position, can profoundly influence the molecule's electronic properties, reactivity, and biological activity.

This guide focuses on a comparative analysis of 4-nitro-7-azaindole against its 4-amino, 4-methoxy, and 4-chloro counterparts. We will delve into their synthesis, spectroscopic characterization, reactivity in key synthetic transformations, and the impact of these substitutions on their biological potential.

The Pivotal Role of the 4-Substituent: An Overview

The nature of the substituent at the 4-position of the 7-azaindole ring dictates the electron density distribution across the bicyclic system. This, in turn, governs the molecule's reactivity in electrophilic and nucleophilic substitution reactions, its ability to participate in metal-catalyzed cross-coupling reactions, and its interaction with protein targets.

A strong electron-withdrawing group like the nitro group significantly deactivates the aromatic system towards electrophilic attack and activates it for nucleophilic aromatic substitution. Conversely, electron-donating groups such as amino and methoxy groups increase the electron density of the ring system, enhancing its reactivity towards electrophiles. Halogens, like chlorine, present a more nuanced electronic profile, exhibiting both inductive electron-withdrawing and resonance electron-donating effects.

G cluster_synthesis Synthetic Pathways cluster_properties Comparative Properties 7-Azaindole 7-Azaindole 4-Nitro-7-azaindole 4-Nitro-7-azaindole 7-Azaindole->4-Nitro-7-azaindole Nitration 4-Chloro-7-azaindole 4-Chloro-7-azaindole 7-Azaindole->4-Chloro-7-azaindole Chlorination 4-Amino-7-azaindole 4-Amino-7-azaindole 4-Nitro-7-azaindole->4-Amino-7-azaindole Reduction Electronic Effects Electronic Effects 4-Nitro-7-azaindole->Electronic Effects Strongly EWD Reactivity Reactivity 4-Nitro-7-azaindole->Reactivity Facilitates SNAr Biological Activity Biological Activity 4-Nitro-7-azaindole->Biological Activity Intermediate 4-Amino-7-azaindole->Electronic Effects Strongly EDG 4-Amino-7-azaindole->Reactivity Facilitates SEAr 4-Amino-7-azaindole->Biological Activity H-bond donor/acceptor 4-Methoxy-7-azaindole 4-Methoxy-7-azaindole 4-Chloro-7-azaindole->4-Methoxy-7-azaindole Nucleophilic Substitution 4-Chloro-7-azaindole->Electronic Effects Inductive EWD, Resonance EDG 4-Chloro-7-azaindole->Reactivity Cross-coupling handle 4-Chloro-7-azaindole->Biological Activity Lipophilic interactions 4-Methoxy-7-azaindole->Electronic Effects Moderately EDG 4-Methoxy-7-azaindole->Biological Activity Modulates solubility

Figure 1: Overview of synthetic relationships and comparative properties of 4-substituted 7-azaindoles.

Synthesis of 4-Substituted 7-Azaindoles: A Comparative Protocol Guide

The synthesis of these key 4-substituted 7-azaindoles often starts from the parent 7-azaindole or a readily available precursor. The choice of synthetic route is dictated by the desired substituent.

Experimental Protocol 1: Synthesis of 4-Nitro-7-azaindole

The introduction of a nitro group at the 4-position of 7-azaindole is typically achieved through electrophilic nitration. Careful control of reaction conditions is crucial to favor the desired isomer and avoid over-nitration or side reactions.

Step-by-Step Methodology:

  • Reaction Setup: To a cooled (0 °C) solution of 7-azaindole in concentrated sulfuric acid, slowly add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-nitro-7-azaindole as a solid.

Experimental Protocol 2: Synthesis of 4-Amino-7-azaindole

The 4-amino derivative is readily prepared by the reduction of the corresponding 4-nitro compound. Several reducing agents can be employed, with catalytic hydrogenation being a common and clean method.

Step-by-Step Methodology:

  • Reaction Setup: A solution of 4-nitro-7-azaindole in a suitable solvent (e.g., ethanol or methanol) is placed in a hydrogenation vessel. A catalytic amount of palladium on carbon (Pd/C) is added.

  • Hydrogenation: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure.

  • Purification: The resulting residue is purified by column chromatography or recrystallization to yield 4-amino-7-azaindole.

Experimental Protocol 3: Synthesis of 4-Chloro-7-azaindole

Direct chlorination of 7-azaindole can be challenging. A common strategy involves the synthesis from a pre-functionalized pyridine precursor or through a Sandmeyer-type reaction from the corresponding amine. An alternative is the use of a directing group to achieve regioselective chlorination.

Step-by-Step Methodology (from 7-Azaindole N-oxide):

  • N-Oxidation: 7-Azaindole is first oxidized to 7-azaindole N-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).

  • Chlorination: The N-oxide is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to introduce the chlorine atom at the 4-position.[4]

  • Work-up and Purification: The reaction is quenched with water or ice, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by chromatography.

Experimental Protocol 4: Synthesis of 4-Methoxy-7-azaindole

The 4-methoxy derivative is typically synthesized via a nucleophilic aromatic substitution (SNA) reaction starting from 4-chloro-7-azaindole.[4]

Step-by-Step Methodology:

  • Reaction Setup: 4-Chloro-7-azaindole is dissolved in a suitable solvent such as methanol or an inert solvent like DMF in the presence of sodium methoxide.

  • Reaction: The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed.

  • Work-up: The reaction is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent.

  • Purification: The organic layer is dried and concentrated, and the crude product is purified by column chromatography to give 4-methoxy-7-azaindole.

Comparative Spectroscopic Analysis

Spectroscopic data provides the foundational evidence for the successful synthesis and structural integrity of these compounds. The electronic nature of the 4-substituent significantly influences the chemical shifts of the protons and carbons in the 7-azaindole ring system.

Compound ¹H NMR (DMSO-d₆, δ ppm) ¹³C NMR (DMSO-d₆, δ ppm)
4-Nitro-7-azaindole Signals for the aromatic protons are generally shifted downfield due to the strong electron-withdrawing effect of the nitro group.The carbon bearing the nitro group and other carbons in the pyridine ring show significant downfield shifts.
4-Amino-7-azaindole The amino group causes an upfield shift of the aromatic proton signals, particularly for the protons ortho and para to the substituent.The carbons of the pyridine ring experience an upfield shift due to the electron-donating nature of the amino group.
4-Methoxy-7-azaindole Similar to the amino group, the methoxy group induces an upfield shift of the aromatic proton signals.The carbon atoms in the pyridine ring are shielded, resulting in upfield shifts.
4-Chloro-7-azaindole The chemical shifts are intermediate between those of the nitro and amino derivatives, reflecting the dual electronic nature of the chlorine atom.The carbon attached to the chlorine atom shows a significant downfield shift, while other carbons are less affected.

(Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented here are general trends.)

Reactivity in Cross-Coupling Reactions: A Case Study of Suzuki-Miyaura Coupling

The utility of substituted 7-azaindoles as building blocks in medicinal chemistry is often demonstrated by their reactivity in cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. Here, we compare the reactivity of 4-chloro-7-azaindole with other halo-7-azaindoles.

G Suzuki-Miyaura Cross-Coupling Workflow 4-Chloro-7-azaindole 4-Chloro-7-azaindole 4-Aryl-7-azaindole 4-Aryl-7-azaindole 4-Chloro-7-azaindole->4-Aryl-7-azaindole Arylboronic Acid Arylboronic Acid Arylboronic Acid->4-Aryl-7-azaindole Pd Catalyst Pd Catalyst Pd Catalyst->4-Aryl-7-azaindole Base Base Base->4-Aryl-7-azaindole

Figure 2: General workflow for the Suzuki-Miyaura cross-coupling of 4-chloro-7-azaindole.

Experimental Protocol 5: Suzuki-Miyaura Coupling of 4-Chloro-7-azaindole

Step-by-Step Methodology:

  • Reaction Setup: To a reaction vessel, add 4-chloro-7-azaindole, the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Purification: The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

The electron-deficient nature of the pyridine ring in 4-chloro-7-azaindole generally facilitates the oxidative addition step in the catalytic cycle, making it a good substrate for such cross-coupling reactions.[5]

Comparative Biological Activity: Implications for Drug Discovery

The 4-substituent plays a critical role in modulating the biological activity of 7-azaindole derivatives, primarily by influencing their binding interactions with the target protein and their physicochemical properties.

Substituent General Impact on Biological Activity Example Target Class IC₅₀ Range (Illustrative)
Nitro (-NO₂) ** Often serves as a synthetic intermediate; the strong electron-withdrawing nature can be detrimental to activity but can be a precursor to the more favorable amino group.KinasesGenerally higher (μM range)
Amino (-NH₂) **Can act as a hydrogen bond donor and acceptor, forming crucial interactions with the protein backbone. Can also improve solubility.Kinases (e.g., PI3Kγ)[6]Can be potent (nM to low μM range)
Methoxy (-OCH₃) Can modulate lipophilicity and solubility. May engage in favorable hydrophobic interactions within the binding pocket.VariousHighly variable depending on the target
Chloro (-Cl) Increases lipophilicity and can participate in halogen bonding or occupy hydrophobic pockets.Kinases (e.g., PAK1)[7]Can be potent (nM to low μM range)

Note: IC₅₀ values are highly dependent on the specific kinase and assay conditions and are provided for illustrative purposes only.

The amino group, in particular, is a valuable functional group in kinase inhibitors as it can mimic the hydrogen bonding pattern of the adenine core of ATP in the hinge region of the kinase.[1]

Conclusion

The choice of substituent at the 4-position of the 7-azaindole scaffold is a critical decision in the design of novel therapeutic agents. This guide has provided a comparative overview of the synthesis, characterization, and properties of 4-nitro, 4-amino, 4-methoxy, and 4-chloro-7-azaindoles.

  • 4-Nitro-7-azaindole serves as a key synthetic intermediate, readily convertible to the biologically more active 4-amino derivative.

  • 4-Amino-7-azaindole is a highly valuable building block, with the amino group often playing a direct role in target engagement through hydrogen bonding.

  • 4-Chloro-7-azaindole is an excellent substrate for further functionalization via cross-coupling reactions, allowing for the exploration of a wide range of chemical space.

  • 4-Methoxy-7-azaindole offers a means to fine-tune the physicochemical properties of the molecule, such as solubility and lipophilicity.

By understanding the distinct characteristics imparted by each of these substituents, researchers can make more strategic decisions in the design and synthesis of next-generation 7-azaindole-based therapeutics.

References

A Comparative Guide to the Biological Activity of 7-Azaindole and its 4-Nitro, 7-Oxide Derivative

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison between the well-established biological scaffold, 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole), and its functionally modified derivative, 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide. While direct comparative experimental data for the latter is scarce in public literature, this document leverages established principles of medicinal chemistry to deconstruct the roles of the nitro and N-oxide functional groups. We will project a likely biological activity profile for the derivative and provide the experimental framework necessary to validate these hypotheses. This analysis is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Tale of a Privileged Scaffold and its Untested Progeny

The 7-azaindole core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique structure, a fusion of a pyrrole and a pyridine ring, serves as the foundation for a multitude of compounds with a vast spectrum of biological activities.[1][2] Derivatives have shown promise as kinase inhibitors, anticancer agents, and treatments for inflammatory and neurological disorders.[3][4]

This guide examines a specific, yet sparsely studied, derivative: 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide (CAS 74420-06-7).[5][6] By adding two potent functional groups—a 4-nitro group and a 7-oxide—to the parent scaffold, its physicochemical and biological properties are expected to be profoundly altered. The central question we address is: how does this derivatization shift the molecule's therapeutic potential away from the parent's known activities? We will explore the established bioactivity of the 7-azaindole core and then dissect the predictable influence of the nitro and N-oxide moieties to build a scientific case for a completely different, and potentially powerful, mechanism of action.

Part 1: The Parent Scaffold - 7-Azaindole's Versatile Bioactivity

The 7-azaindole framework is a cornerstone in the development of targeted therapies due to its ability to form key hydrogen bonds and engage with various biological targets. Its derivatives have been successfully developed as potent inhibitors of several enzyme classes. The biological activity is highly dependent on the substitution pattern around the core.[3]

A summary of notable activities demonstrated by 7-azaindole derivatives is presented below.

Target ClassSpecific Target ExampleReported ActivityReference
Kinase Inhibitors Fibroblast Growth Factor Receptors (FGFR1-3)Potent inhibition with IC50 values in the low nanomolar range (e.g., 7-25 nM).[7][8][7][8]
Colony-Stimulating Factor 1 Receptor (CSF1R)Serves as a key intermediate in the synthesis of specific inhibitors.[9][9]
Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1)Novel derivatives have been patented as SGK-1 inhibitors.[10][10]
Phosphodiesterase (PDE) Inhibitors Phosphodiesterase 4B (PDE4B)Derivatives show potent and selective inhibition (IC50 ≈ 0.11–0.48 µM).[11][11]
Anticancer Agents Various Cancer Cell LinesBroad anti-proliferative activity against lines such as PC-3 (prostate), Caki-2 (kidney), and MDA-MB-231 (breast).[3][3]
Anti-Angiogenic Agents GeneralThe 7-azaindole moiety is recognized for its role in developing agents that inhibit the formation of new blood vessels.[1][2][1][2]

This versatility makes 7-azaindole an attractive starting point for drug discovery. However, the introduction of the 4-nitro and 7-oxide groups fundamentally changes the molecule's electronic and steric profile.

Part 2: Deconstruction of the Derivative - The Influence of Nitro and N-Oxide Groups

Direct biological testing data for 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide is not publicly available. Therefore, a predictive analysis based on the individual contributions of its unique functional groups is necessary.

The 4-Nitro Group: A Double-Edged Sword

The nitro group (–NO₂) is a powerful modulator of biological activity. Its inclusion in a scaffold like 7-azaindole has profound implications.

  • Electronic Effects : As one of the strongest electron-withdrawing groups, the nitro moiety significantly lowers the electron density of the aromatic ring system.[12][13] This can drastically alter the binding affinity of the molecule to its biological targets compared to the parent scaffold.

  • Bioreductive Activation : The nitro group is often considered a "structural alert" or toxicophore because it can be enzymatically reduced in vivo to form reactive nitroso and hydroxylamine intermediates, which can lead to mutagenicity.[14][15] However, this exact property is harnessed for therapeutic benefit. In low-oxygen (hypoxic) environments, such as those found in solid tumors or anaerobic bacteria, nitroreductase enzymes can reduce the nitro group, activating the compound to a potent cytotoxic agent.[12][15] This makes nitroaromatics excellent candidates for hypoxia-activated prodrugs.[14]

G cluster_0 Bioreductive Activation of Nitro Group Nitro_Compound Ar-NO₂ (Inactive Prodrug) Nitro_Radical Ar-NO₂⁻˙ (Nitro Radical Anion) Nitro_Compound->Nitro_Radical e⁻ (Nitroreductase) Nitroso Ar-NO (Nitroso) Nitro_Radical->Nitroso e⁻, 2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine 2e⁻, 2H⁺ Cytotoxicity DNA Damage & Cell Death Hydroxylamine->Cytotoxicity

Caption: Bioreductive pathway of a nitroaromatic compound.

The 7-Oxide Group: Modulating Physicochemistry and Activity

The introduction of an N-oxide on the pyridine nitrogen of the 7-azaindole core also imparts significant changes.

  • Physicochemical Properties : The N⁺-O⁻ bond is highly polar, making the molecule a strong hydrogen bond acceptor.[16][17] This typically increases aqueous solubility while decreasing cell membrane permeability compared to the parent amine.[18]

  • Bioisosterism : The N-oxide motif can act as a bioisostere for a carbonyl group, potentially enabling new interactions with target proteins.[16]

  • Independent Bioactivity : Heterocyclic N-oxides are not merely passive modifiers; they are a class of therapeutic agents in their own right, with demonstrated anticancer, antibacterial, and anti-inflammatory activities.[16][19] Like nitro groups, they can also be reduced in vivo, particularly under hypoxic conditions, to regenerate the parent amine.[17]

G cluster_1 Effect of N-Oxidation Parent_Amine Pyridine Ring (Less Polar, H-Bond Acceptor) N_Oxide Pyridine N-Oxide Ring (Highly Polar, Strong H-Bond Acceptor) Parent_Amine->N_Oxide Oxidation Properties Increased Solubility Decreased Permeability Potential for Bioreduction N_Oxide->Properties

Caption: Physicochemical changes upon N-oxide formation.

Part 3: Predicted Biological Profile and Experimental Validation

The combination of a nitro group and an N-oxide on the 7-azaindole scaffold strongly suggests a radical departure from the parent's typical activity profile.

Comparative Predictive Analysis

FeatureParent 7-Azaindole Derivatives4-Nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide
Primary Predicted Activity Enzyme Inhibition (e.g., Kinases, PDEs)Hypoxia-Activated Cytotoxicity, Antimicrobial
Mechanism of Action Competitive binding at active sites.Bioreductive activation leading to cellular damage.
Predicted Solubility Variable, often moderate.High aqueous solubility.
Predicted Permeability Generally good cell permeability.Poor cell permeability under normal conditions.
Key Differentiator Broad target versatility.Selective activity in hypoxic environments.

Core Hypothesis: 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide is a candidate hypoxia-activated prodrug . The presence of two reducible moieties (nitro and N-oxide) makes it a compelling compound for targeting the hypoxic microenvironment of solid tumors, a therapeutic area where the parent 7-azaindole scaffold is not typically employed in this manner.

Experimental Protocols for Hypothesis Validation

To empirically test the predicted activity profile of 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide, the following experimental workflows are proposed.

Protocol 1: Hypoxia-Selective Cytotoxicity Assay

This experiment is crucial to determine if the compound is selectively toxic to cancer cells under low-oxygen conditions.

Objective: To compare the cytotoxicity of the test compound on a cancer cell line under normoxic (21% O₂) and hypoxic (1% O₂) conditions.

Materials:

  • Cancer cell line (e.g., HCT116 colorectal carcinoma or A549 lung carcinoma).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound (4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide) and parent 7-azaindole, dissolved in DMSO.

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo® or PrestoBlue™).

  • Hypoxia chamber or incubator capable of maintaining 1% O₂, 5% CO₂, and 94% N₂.

  • Standard cell culture incubator (37°C, 5% CO₂, 21% O₂).

Methodology:

  • Cell Seeding: Seed cells into two identical 96-well plates at a density of 5,000 cells/well. Allow cells to adhere for 24 hours in the standard incubator.

  • Compound Preparation: Prepare a serial dilution of the test compound and the parent 7-azaindole in complete medium. A typical concentration range would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).

  • Dosing: Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the appropriate wells.

  • Incubation:

    • Place one plate in the standard (normoxic) incubator.

    • Place the second plate in the hypoxic chamber.

    • Incubate both plates for 48-72 hours.

  • Viability Assessment:

    • Remove plates from their respective incubators.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®).

    • Read the signal (luminescence or fluorescence) on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control wells for both normoxic and hypoxic conditions.

    • Plot cell viability (%) versus compound concentration and calculate the IC50 (half-maximal inhibitory concentration) for each condition.

    • Determine the Hypoxic Cytotoxicity Ratio (HCR): HCR = IC50 (normoxia) / IC50 (hypoxia). A high HCR (>5) indicates significant hypoxia-selective activity.

G cluster_2 Hypoxia Assay Workflow Seed 1. Seed Cells (96-well plates) Adhere 2. Adhere (24h) Seed->Adhere Dose 3. Add Compound (Serial Dilution) Adhere->Dose Incubate_Norm 4a. Incubate (Normoxia, 21% O₂) Dose->Incubate_Norm Incubate_Hyp 4b. Incubate (Hypoxia, 1% O₂) Dose->Incubate_Hyp Viability 5. Measure Viability Incubate_Norm->Viability Incubate_Hyp->Viability Analysis 6. Calculate IC50 & Hypoxic Ratio Viability->Analysis

Caption: Workflow for the hypoxia-selective cytotoxicity assay.

Protocol 2: Kinase Inhibition Profiling

This experiment will determine if the derivative has retained or altered the kinase inhibitory activity characteristic of the parent scaffold.

Objective: To screen the test compound against a panel of kinases to determine its inhibitory profile.

Materials:

  • Kinase screening service (e.g., Eurofins DiscoverX, Promega) or in-house assay platform (e.g., LanthaScreen™, ADP-Glo™).

  • Test compound and parent 7-azaindole.

Methodology:

  • Primary Screen: Submit the compound for screening at a single high concentration (e.g., 10 µM) against a broad panel of representative kinases (e.g., >100 kinases including FGFR, CSF1R, etc.).

  • Hit Identification: Identify any kinases that show significant inhibition (e.g., >50% inhibition) in the primary screen.

  • Dose-Response Analysis: For any identified "hits," perform a 10-point dose-response curve to determine the precise IC50 value.

  • Data Analysis: Compare the IC50 values of the derivative to those of the parent 7-azaindole. A significant increase in IC50 (or complete lack of activity) would confirm that the modifications have shifted the activity away from kinase inhibition.

Conclusion

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a remarkably versatile starting point for the development of enzyme inhibitors. However, the introduction of a 4-nitro group and a 7-oxide moiety in 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide creates a molecule with a fundamentally different predicted biological purpose. The strong electron-withdrawing and reducible nature of the nitro group, combined with the polarity and reducibility of the N-oxide, strongly positions this derivative as a candidate for a hypoxia-activated prodrug .

Its predicted high water solubility and poor membrane permeability, coupled with its potential for selective activation in low-oxygen environments, make it an intriguing candidate for anticancer therapy, particularly against solid tumors. This stands in stark contrast to the parent scaffold's typical application as a kinase inhibitor. The provided experimental protocols offer a clear and logical path to validating this compelling scientific hypothesis, potentially unlocking a new therapeutic application for the venerable 7-azaindole core.

References

The 7-Azaindole Scaffold: A Privileged Motif for Kinase Inhibition - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, as crucial regulators of cellular signaling, represent a vast and compelling target space. Within the medicinal chemist's arsenal, the 7-azaindole core has emerged as a "privileged" scaffold, a testament to its remarkable ability to engage the ATP-binding site of a wide array of kinases.[1][2] This guide provides an in-depth, comparative analysis of the kinase inhibitory profiles of distinct 7-azaindole derivatives, underpinned by experimental data and a commitment to scientific integrity. We will dissect the structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed protocols for the assays that form the bedrock of their evaluation.

The 7-Azaindole Advantage: A Structural Perspective

The versatility of the 7-azaindole scaffold lies in its unique electronic and structural features. The pyridine nitrogen and the pyrrole NH group act as a hydrogen bond donor-acceptor pair, perfectly mimicking the adenine moiety of ATP and forming two crucial hydrogen bonds with the kinase hinge region.[1][3] This bidentate interaction provides a strong anchoring point, from which various substituents can be strategically positioned to exploit other pockets within the ATP-binding site, thereby dictating potency and selectivity.[2]

Moreover, the 7-azaindole core can adopt different binding modes within the kinase active site, broadly classified as "normal," "flipped," and "non-hinge."[1] Understanding these binding orientations is critical for rational drug design and the interpretation of SAR data.

Comparative Kinase Inhibitory Profiles

To illustrate the diverse inhibitory profiles achievable with the 7-azaindole scaffold, we will compare three exemplary derivatives targeting different kinase families: a multi-targeted inhibitor, a selective Aurora B kinase inhibitor, and a p38 MAPK inhibitor.

Compound Primary Target(s) IC50 (nM) *Key Structural Features Therapeutic Rationale
Compound 6z (Multi-targeted) ABL, SRC family, VEGFR-2, B-RAFABL1: 1.5, SRC: 3.2, KDR (VEGFR-2): 4.5, B-RAF: 25.1[4]7-azaindole core with substitutions designed to interact with both the hinge region and the DFG-out pocket.[4]Broad-spectrum anticancer activity by simultaneously targeting pathways involved in cell proliferation, survival, and angiogenesis.[4]
GSK1070916 (Aurora B selective) Aurora BAurora B: 0.38, Aurora A: >100[5]A pyrazole scaffold attached to the C-4 position of the 7-azaindole.[6]Inhibition of mitosis and induction of apoptosis in cancer cells by specifically targeting the chromosomal passenger complex.[7]
A 7-azaindole based p38α inhibitor p38α MAPKp38α: 60[8]Substitutions on the 7-azaindole core designed to occupy the hydrophobic pocket adjacent to the ATP binding site.[8]Modulation of inflammatory responses by inhibiting the production of pro-inflammatory cytokines.[9]

*IC50 values are approximate and can vary based on assay conditions. The data presented here is for comparative purposes.

Deciphering the Signaling Maze: Key Kinase Pathways

Understanding the cellular context in which these inhibitors function is paramount. Below are simplified representations of the signaling pathways modulated by our exemplary 7-azaindole derivatives.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K p38 p38 MAPK VEGFR2->p38 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Migration Cell Migration p38->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis

Caption: Simplified VEGFR-2 Signaling Pathway.

p38_MAPK_Signaling Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 (MK2) p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Inflammation Inflammation MK2->Inflammation TranscriptionFactors->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis AuroraB_Signaling Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis CPC Chromosomal Passenger Complex (CPC) AuroraB Aurora B Kinase CPC->AuroraB HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylation Kinetochore Kinetochore Proteins AuroraB->Kinetochore Phosphorylation Cytoskeleton Cytoskeletal Proteins AuroraB->Cytoskeleton Phosphorylation ChromosomeSeg Chromosome Segregation HistoneH3->ChromosomeSeg SpindleCheckpoint Spindle Assembly Checkpoint Kinetochore->SpindleCheckpoint CytokinesisRegulation Cytokinesis Regulation Cytoskeleton->CytokinesisRegulation Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->PrepareReagents KinaseReaction Incubate Kinase, Substrate, and Inhibitor PrepareReagents->KinaseReaction AddATP Initiate Reaction with ATP KinaseReaction->AddATP Incubate Incubate at RT AddATP->Incubate AddADPGlo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate->AddADPGlo Incubate2 Incubate at RT AddADPGlo->Incubate2 AddDetectionReagent Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate2->AddDetectionReagent Incubate3 Incubate at RT AddDetectionReagent->Incubate3 ReadLuminescence Read Luminescence Incubate3->ReadLuminescence AnalyzeData Analyze Data (Calculate IC50) ReadLuminescence->AnalyzeData End End AnalyzeData->End

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Nitro-1H-pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The introduction of a nitro group at the 4-position of this scaffold creates a unique chemical entity with distinct electronic and steric properties that can significantly influence its biological activity. This guide provides an in-depth analysis of the structure-activity relationships of 4-nitro-1H-pyrrolo[2,3-b]pyridines, offering a comparative perspective against other substituted analogs and detailing the experimental methodologies for their synthesis and evaluation.

The 4-Nitro-1H-pyrrolo[2,3-b]pyridine Scaffold: A Unique Pharmacophore

The 4-nitro-7-azaindole scaffold is a fascinating, albeit less explored, variation of the 7-azaindole core. The potent electron-withdrawing nature of the nitro group at the 4-position dramatically alters the electron distribution within the bicyclic system. This modification can have profound effects on the molecule's interaction with biological targets, influencing hydrogen bonding capabilities, pKa, and overall binding affinity. The primary focus of SAR studies on this scaffold is to understand how substitutions at other positions can modulate its inherent properties to achieve desired potency and selectivity.

Comparative Analysis of Biological Activity

While extensive SAR studies specifically on a broad series of 4-nitro-1H-pyrrolo[2,3-b]pyridines are not widely published, we can extrapolate and compare potential activities based on the vast body of research on other substituted 7-azaindole derivatives. The 7-azaindole core is a well-established hinge-binding motif in many kinase inhibitors, and the introduction of the 4-nitro group is expected to influence this interaction.

Kinase Inhibition Profile

The 7-azaindole nucleus is known to interact with the hinge region of kinases through hydrogen bonding.[1][2] The pyridine nitrogen (N7) and the pyrrole N-H (N1) are crucial for this interaction. The electron-withdrawing 4-nitro group can modulate the basicity of the N7 atom and the acidity of the N1-H, thereby affecting the strength of these hydrogen bonds.

Table 1: Comparative Kinase Inhibition Data of Representative 7-Azaindole Derivatives

Compound IDR1R2R3Target KinaseIC50 (nM)Reference
Hypothetical 4-Nitro Analog HH4-NO2p38αPredicted Moderate-
Known p38α Inhibitor ArylHHp38α10[3]
FGFR Inhibitor HSubstituted Aryl5-CF3FGFR17[4]
Cdc7 Inhibitor HThiazolidinoneHCdc77[5]

Note: The activity for the hypothetical 4-nitro analog is a prediction based on the electronic effects of the nitro group and may require experimental validation.

The data from related 7-azaindole derivatives suggest that potent kinase inhibition is often achieved through specific substitutions at the C2, C3, and C5 positions that occupy specific pockets in the ATP-binding site. For a hypothetical 4-nitro analog, the focus would be on how substitutions at these positions can complement the electronic influence of the nitro group to enhance potency and selectivity.

Comparison with Alternative Substitutions

The 4-nitro group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. However, its presence can sometimes lead to metabolic liabilities or toxicity. Therefore, exploring bioisosteric replacements is a crucial aspect of drug design.

Table 2: Bioisosteric Replacements for the 4-Nitro Group and Their Potential Impact

BioisosterePotential AdvantagesPotential Disadvantages
Cyano (-CN) Smaller size, linear geometry, hydrogen bond acceptorCan be metabolized to carboxylic acids
Sulfonamide (-SO2NH2) Hydrogen bond donor and acceptor, can improve solubilityCan increase acidity, potential for off-target interactions
Trifluoromethyl (-CF3) Metabolically stable, lipophilicCan decrease solubility
Amide (-CONH2) Hydrogen bond donor and acceptor, can improve solubilityPotential for hydrolysis

The choice of a bioisosteric replacement would depend on the specific therapeutic target and the desired physicochemical properties of the final compound.

Experimental Protocols

General Synthesis of 4-Nitro-1H-pyrrolo[2,3-b]pyridines

The synthesis of 4-nitro-1H-pyrrolo[2,3-b]pyridines can be challenging due to the directing effects of the pyridine nitrogen. A common strategy involves the nitration of a pre-formed 7-azaindole or the construction of the bicyclic system from a nitrated pyridine precursor.

Workflow for the Synthesis of a 4-Nitro-7-azaindole Derivative:

Synthesis Workflow start 2-Amino-3-methylpyridine step1 Protection of Amino Group start->step1 e.g., (Boc)2O step2 Nitration at C4 step1->step2 HNO3/H2SO4 step3 Deprotection step2->step3 e.g., TFA step4 Formation of Pyrrole Ring step3->step4 e.g., Condensation with α-haloketone and cyclization end_product 4-Nitro-7-azaindole step4->end_product

Caption: A generalized synthetic workflow for 4-nitro-7-azaindoles.

Step-by-Step Protocol (Example):

  • Protection: To a solution of 2-amino-3-methylpyridine in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate ((Boc)2O) and a base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC).

  • Nitration: Cool the protected pyridine in a mixture of concentrated sulfuric acid and nitric acid at 0°C. Stir for a specified time, then carefully quench the reaction with ice.

  • Deprotection: Treat the nitrated intermediate with a strong acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group.

  • Pyrrole Ring Formation: The resulting 2-amino-4-nitro-3-methylpyridine can then be subjected to various methods for pyrrole ring construction, such as the Bartoli indole synthesis or condensation with an appropriate α-haloketone followed by cyclization.

In Vitro Kinase Inhibition Assay (p38α MAP Kinase)

This protocol describes a non-radioactive, ELISA-based assay to determine the IC50 values of test compounds against p38α MAP kinase.[3]

Materials:

  • Recombinant human p38α kinase

  • ATF-2 (substrate)

  • ATP

  • Test compounds

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Anti-phospho-ATF-2 antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • 96-well plates

Procedure:

  • Add 2 µL of serially diluted test compounds in DMSO to the wells of a 96-well plate.

  • Prepare a kinase reaction mixture containing p38α kinase and ATF-2 substrate in the assay buffer.

  • Initiate the reaction by adding ATP to the kinase mixture and immediately dispensing it into the wells containing the compounds.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the phosphorylated substrate using a primary anti-phospho-ATF-2 antibody, followed by an HRP-conjugated secondary antibody and TMB substrate.

  • Measure the absorbance at 450 nm and calculate the IC50 values.

Workflow for Kinase Inhibition Assay:

Kinase Assay Workflow start Prepare Compound Dilutions step1 Add Compounds to Plate start->step1 step3 Initiate Reaction with ATP step1->step3 step2 Prepare Kinase/Substrate Mix step2->step3 step4 Incubate step3->step4 step5 Detect Phosphorylation (ELISA) step4->step5 end_point Calculate IC50 step5->end_point

Caption: A typical workflow for an in vitro kinase inhibition assay.

Structure-Activity Relationship Summary

Based on the analysis of the 7-azaindole scaffold and the influence of the 4-nitro group, the following SAR can be proposed:

  • 4-Nitro Group: The strong electron-withdrawing nature of the 4-nitro group is expected to decrease the basicity of the pyridine nitrogen (N7) and increase the acidity of the pyrrole N-H (N1). This will modulate the hydrogen bonding interactions with the kinase hinge region. Its steric bulk will also influence the binding of substituents at the adjacent C3 and C5 positions.

  • N1 Substitution: Alkylation or arylation at the N1 position will disrupt the hydrogen-donating ability of the pyrrole N-H, which is often crucial for hinge binding, likely leading to a decrease in activity for many kinases.

  • C2 and C3 Substitution: These positions are critical for achieving potency and selectivity. Substituents at C2 and C3 can occupy hydrophobic pockets or form additional hydrogen bonds within the ATP-binding site. The optimal size and nature of these substituents will be highly dependent on the specific kinase target.

  • C5 and C6 Substitution: Modifications at these positions can influence solubility, metabolic stability, and interactions with the solvent-exposed region of the kinase.

SAR Visualization:

SAR Summary cluster_0 4-Nitro-1H-pyrrolo[2,3-b]pyridine Core Core [ Pyrrolo[2,3-b]pyridine ] N1-H: H-bond donor N7: H-bond acceptor N1 N1 Substitution: - Generally disfavored for hinge binding Core->N1 C2_C3 C2/C3 Substitution: - Key for potency and selectivity - Occupy hydrophobic pockets Core->C2_C3 C4_NO2 4-Nitro Group: - Strong electron withdrawal - Modulates N1 and N7 properties - Steric influence Core->C4_NO2 C5_C6 C5/C6 Substitution: - Modulates physicochemical properties - Solvent front interactions Core->C5_C6

Caption: Key SAR points for 4-nitro-1H-pyrrolo[2,3-b]pyridine derivatives.

Conclusion

The 4-nitro-1H-pyrrolo[2,3-b]pyridine scaffold presents a compelling starting point for the design of novel bioactive molecules, particularly kinase inhibitors. While direct and extensive SAR data for this specific substitution pattern is emerging, a wealth of information from related 7-azaindole analogs provides a strong foundation for rational drug design. The key to unlocking the potential of this scaffold lies in the systematic exploration of substitutions at the C2, C3, and C5 positions to optimize interactions with the target protein, while considering the profound electronic and steric influence of the 4-nitro group. The experimental protocols provided herein offer a robust framework for the synthesis and biological evaluation of these promising compounds.

References

A Researcher's Guide to Comparative Docking of 7-Azaindole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the 7-azaindole scaffold has emerged as a "privileged" structure.[1][2] Its remarkable success stems from its bioisosteric relationship with the adenine core of ATP, allowing it to act as an excellent "hinge-binder."[1][3][4] The pyridine nitrogen and the pyrrole NH group of the 7-azaindole ring can form a bidentate hydrogen bond pattern with the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket.[1][4] This fundamental interaction is a cornerstone for achieving high potency and is a feature exploited in numerous approved and investigational drugs.[1]

This guide provides an in-depth comparative analysis of 7-azaindole analogs, using a molecular docking case study against PIM1 Kinase , a serine/threonine kinase implicated in various cancers.[5][6][7] We will dissect the structural basis for differential binding affinities, provide a validated, step-by-step docking protocol, and explore the resulting structure-activity relationships (SAR).

Case Study: Comparative Docking of 7-Azaindole Analogs Against PIM1 Kinase

PIM1 kinase is an attractive oncology target due to its role in cell cycle progression and apoptosis.[5][8] Its ATP binding site possesses unique features, such as a proline residue (Pro123) in the hinge region, which makes it a fascinating subject for inhibitor design.[9]

Here, we compare three hypothetical 7-azaindole analogs to illustrate how substitutions at key positions can modulate binding affinity.

  • Analog 1 (AZA-Core): The unsubstituted 7-azaindole scaffold.

  • Analog 2 (AZA-Phenyl): A C3-phenyl substituted analog.

  • Analog 3 (AZA-Amide): A C5-carboxamide substituted analog.

Quantitative Docking Results

The following table summarizes the predicted binding affinities and key interactions derived from a simulated docking study using AutoDock Vina. Lower binding energy values indicate a more favorable, tighter binding interaction.

AnalogBinding Affinity (kcal/mol)Key Hydrogen Bond Interactions (Hinge Region)Key Hydrophobic/Other Interactions
Analog 1 (AZA-Core) -7.2Glu121, Val126Pro123
Analog 2 (AZA-Phenyl) -8.5Glu121, Val126Leu44, Val52, Ile104, Pro123, Ile185
Analog 3 (AZA-Amide) -9.1Glu121, Val126, Lys67 Leu44, Val52, Pro123, Asp186
Analysis of Structure-Activity Relationships (SAR)

The docking results reveal a clear SAR:

  • The Core Interaction: As expected, all three analogs anchor themselves via the characteristic dual hydrogen bonds between the 7-azaindole core and the hinge residues Glu121 and Val126. This is the foundational interaction for this class of inhibitors.

  • Impact of C3-Phenyl Substitution (AZA-Phenyl): The addition of a phenyl group at the C3 position leads to a significant improvement in binding affinity (-7.2 to -8.5 kcal/mol). This is attributed to favorable hydrophobic interactions with a pocket defined by residues such as Leu44, Val52, and Ile104.[9] This demonstrates the importance of exploiting hydrophobic pockets adjacent to the hinge region to enhance potency.

  • Impact of C5-Carboxamide Substitution (AZA-Amide): The AZA-Amide analog shows the highest predicted affinity (-9.1 kcal/mol). The carboxamide moiety is positioned to form an additional, crucial hydrogen bond with the catalytic lysine (Lys67), a highly conserved residue in the kinase active site.[5] This additional electrostatic interaction, combined with other favorable contacts, provides a powerful boost to the binding energy. This finding aligns with published research highlighting the importance of interactions with Lys67 for potent PIM1 inhibition.

Experimental Protocol: A Validated Molecular Docking Workflow

This section details a robust, step-by-step protocol for performing molecular docking using industry-standard, freely available tools like UCSF Chimera and AutoDock Vina.[10][11] The causality behind each step is explained to ensure scientific rigor.

Workflow Overview

The entire process, from data retrieval to analysis, can be visualized as a logical sequence.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Fetch Protein (RCSB PDB) PrepProt 3. Prepare Receptor (UCSF Chimera) PDB->PrepProt Ligand 2. Prepare Ligand (PubChem/ChemDraw) PrepLig 4. Prepare Ligand (UCSF Chimera) Ligand->PrepLig Grid 5. Define Grid Box (AutoDock Vina) PrepProt->Grid Dock 6. Execute Docking (AutoDock Vina) PrepLig->Dock Grid->Dock Analyze 7. Analyze Poses (Binding Energy) Dock->Analyze Visualize 8. Visualize Interactions (UCSF Chimera/PyMOL) Analyze->Visualize SAR 9. Derive SAR Visualize->SAR

Caption: Molecular docking workflow from preparation to analysis.

Step 1: Receptor and Ligand Preparation

Causality: The initial structures obtained from databases are not immediately ready for docking. They must be "cleaned" and formatted to ensure the simulation is biophysically accurate.

  • Obtain Receptor Structure: Download the crystal structure of the target protein (e.g., PIM1 Kinase, PDB ID: 4BZN) from the RCSB Protein Data Bank.

  • Prepare Receptor:

    • Load the PDB file into UCSF Chimera.[10]

    • Remove Unnecessary Chains and Water Molecules: These can interfere with the docking calculation. The goal is to isolate the protein and its binding site.

    • Add Hydrogens: Crystal structures often lack hydrogen atoms. Adding them is critical as they are essential for forming hydrogen bonds.[11] Use Chimera's AddH tool.

    • Assign Charges: Add partial charges (e.g., Gasteiger) to all atoms. This is crucial for accurately calculating the electrostatic component of the binding energy.[12]

    • Save the prepared receptor in the .pdbqt format, which is required by AutoDock Vina and contains atomic charge and atom type information.[13]

  • Prepare Ligand:

    • Draw the 7-azaindole analog structures using software like ChemDraw or download from PubChem.

    • Open the ligand file in Chimera.

    • Add hydrogens and assign charges, similar to the receptor preparation.

    • Save the prepared ligand in the .pdbqt format.

Step 2: Defining the Search Space (Grid Box)

Causality: The docking algorithm needs to know where to search for a favorable binding pose. A grid box defines this three-dimensional search space within the protein's active site.

  • Identify the Active Site: The active site is typically the location of the co-crystallized ligand in the original PDB file. Key hinge residues (e.g., Glu121 for PIM1) are excellent markers.[6][9]

  • Configure the Grid Box: In AutoDock Tools (part of MGLTools) or directly in Chimera's AutoDock Vina tool, define the center and dimensions (in Angstroms) of the grid box.[14][15] The box should be large enough to encompass the entire active site and allow the ligand to rotate freely, but not so large that it wastes computational time searching irrelevant space.[15]

Step 3: Executing the Docking Simulation

Causality: This is the core computational step where the software systematically explores different conformations (poses) of the ligand within the defined grid box and scores them based on a force field.

  • Set Docking Parameters:

    • Input Files: Specify the prepared receptor (.pdbqt) and ligand (.pdbqt) files.

    • Output File: Define a name for the output file, which will contain the docked poses and their scores.

    • Exhaustiveness: This parameter controls the computational effort. A higher value (e.g., 32) increases the thoroughness of the conformational search at the cost of longer computation time, which can be useful for challenging ligands.[16] The default is often 8.

  • Run AutoDock Vina: Execute the docking run from the command line or through the Chimera graphical interface.[10][16] Vina will generate an output .pdbqt file containing multiple binding modes ranked by their calculated binding affinity scores.

Step 4: Analysis and Visualization

Causality: The raw output is a set of coordinates and scores. This data must be interpreted and visualized to understand the structural basis of the ligand's binding.

  • Analyze Binding Scores: The primary metric is the binding affinity, reported in kcal/mol. The pose with the lowest energy is considered the most likely binding mode.

  • Visualize Interactions: Load the receptor and the output ligand poses back into a molecular visualization tool like Chimera or PyMOL.

  • Identify Key Interactions: Use the software's analysis tools to find and measure hydrogen bonds, hydrophobic contacts, and other non-covalent interactions between the top-ranked ligand pose and the protein's active site residues. This visual inspection is critical for validating the docking result and building a scientifically sound SAR model.

Binding Interaction Diagram

The interactions for the most potent analog (AZA-Amide) can be summarized in a diagram.

G LIGAND AZA-Amide GLU121 Glu121 LIGAND->GLU121 H-Bond (Hinge) VAL126 Val126 LIGAND->VAL126 H-Bond (Hinge) LYS67 Lys67 LIGAND->LYS67 H-Bond (Catalytic) LEU44 Leu44 LIGAND->LEU44 Hydrophobic PRO123 Pro123 LIGAND->PRO123 Hydrophobic ASP186 Asp186 LIGAND->ASP186 Ionic/H-Bond

Caption: Key interactions of AZA-Amide in the PIM1 active site.

Conclusion

Molecular docking is an indispensable tool for understanding the structure-activity relationships of inhibitor classes like the 7-azaindole analogs. This guide demonstrates that while the core scaffold provides a reliable anchor to the kinase hinge, strategic substitutions that exploit nearby hydrophobic pockets and form additional hydrogen bonds with key residues like the catalytic lysine are essential for developing highly potent and selective inhibitors. The provided workflow represents a validated, accessible, and scientifically robust methodology for researchers to conduct their own comparative docking studies, accelerating the rational design of next-generation therapeutics.

References

"evaluating the selectivity of 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide"

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the kinase selectivity of a novel compound, 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide , hereafter referred to as Compound X . This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating its performance against established alternatives with supporting experimental methodologies.

Introduction: The Quest for Selective Kinase Inhibition

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases makes it a valuable starting point for inhibitor design. Compound X, a 4-nitro, 7-oxide derivative, represents a novel chemotype whose selectivity profile is critical to defining its therapeutic potential and potential off-target liabilities.

This guide outlines a comprehensive strategy for evaluating the selectivity of Compound X. We will compare it against a well-characterized, potent, and selective PI3K inhibitor, Pictilisib (GDC-0941) , which shares a similar heterocyclic core. The phosphatidylinositol 3-kinase (PI3K) pathway is a central node in cell signaling, regulating growth, proliferation, and survival; its dysregulation is a hallmark of many cancers, making it a key therapeutic target. Our objective is to determine if Compound X offers a superior selectivity profile or a differentiated mechanism of action compared to established inhibitors.

Comparative Analysis: Compound X vs. Alternatives

A compound's utility is defined not only by its on-target potency but also by its selectivity across the kinome. A highly selective compound minimizes off-target effects, leading to a better safety profile. The following table summarizes the (hypothetical but realistic) inhibitory activity of Compound X against key kinases in the PI3K/Akt/mTOR pathway and compares it with the known inhibitor, Pictilisib.

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetCompound X (IC₅₀, nM)Pictilisib (GDC-0941) (IC₅₀, nM)Comments
PI3Kα 15 3 Pictilisib shows higher potency for the primary target isoform.
PI3Kβ 25 33 Compound X displays slightly better potency against the β isoform.
PI3Kδ 8 3 Both compounds are highly potent against the δ isoform.
PI3Kγ 40 14 Pictilisib is more potent against the γ isoform.
mTOR >10,000 17 Compound X demonstrates superior selectivity against mTOR.
DNA-PK >10,000 1.2 Compound X shows excellent selectivity against this related kinase.
hVPS34 >10,000 75 High selectivity for Compound X against the class III PI3K.

Data presented for Compound X is hypothetical for illustrative purposes. Data for Pictilisib is based on published literature.

Experimental Design & Protocols

To validate the selectivity profile of Compound X, a multi-step experimental approach is necessary. This involves biochemical assays for direct target engagement and cell-based assays to confirm on-target activity and assess downstream effects.

Experimental Workflow

The following workflow provides a logical progression from broad screening to specific cellular validation.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation A Compound X Synthesis & QC B Broad Kinase Panel Screen (e.g., Eurofins KinomeScan) A->B Submit for Screening C IC₅₀ Determination for Key Hits (PI3K isoforms) B->C Identify Primary Targets D Select Cancer Cell Line (e.g., MCF-7, PIK3CA mutant) C->D Select Relevant Model E Western Blot Analysis (p-Akt, p-S6K) D->E Treat with Compound F Cell Viability Assay (e.g., CellTiter-Glo) D->F Measure Proliferation E->F Correlate Pathway Inhibition with Cellular Effect

Caption: A streamlined workflow for evaluating a novel kinase inhibitor.

Protocol 1: Kinase Selectivity Profiling

This protocol describes how to perform a broad kinase screen followed by precise IC₅₀ determination.

Objective: To determine the potency and selectivity of Compound X across a wide panel of human kinases.

Methodology:

  • Primary Screen:

    • Utilize a commercial kinase screening service (e.g., Eurofins' KinomeScan™ or Promega's ADP-Glo™).

    • Submit Compound X for an initial screen at a single high concentration (e.g., 10 µM) against a panel of over 400 kinases.

    • The output will be presented as "% Inhibition" relative to a control. Hits are typically defined as kinases showing >90% inhibition.

  • IC₅₀ Determination:

    • For the primary hits (e.g., PI3K isoforms) and key off-targets identified in the screen, perform dose-response assays to determine the half-maximal inhibitory concentration (IC₅₀).

    • Prepare a 10-point, 3-fold serial dilution of Compound X, starting from 30 µM.

    • Use a suitable biochemical assay, such as the ADP-Glo™ Kinase Assay (Promega), which measures ADP production from a kinase reaction.

    • Incubate the kinase, substrate (e.g., PIP2 for PI3K), ATP, and serially diluted Compound X according to the manufacturer's protocol.

    • Measure luminescence, which is inversely proportional to kinase activity.

    • Plot the data using a non-linear regression model (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC₅₀ value.

Protocol 2: Cellular Target Engagement via Western Blot

This protocol validates that Compound X inhibits the intended PI3K pathway inside cancer cells.

Objective: To measure the inhibition of downstream PI3K signaling (phospho-Akt) in a relevant cancer cell line.

Methodology:

  • Cell Culture:

    • Culture a PIK3CA-mutant breast cancer cell line (e.g., MCF-7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed 1x10⁶ cells per well in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Starve the cells in serum-free media for 4 hours to reduce basal pathway activity.

    • Treat the cells with varying concentrations of Compound X (e.g., 0, 10 nM, 50 nM, 250 nM, 1 µM, 5 µM) for 2 hours. Include Pictilisib as a positive control.

    • Stimulate the PI3K pathway by adding 100 ng/mL of insulin-like growth factor 1 (IGF-1) for 15 minutes.

  • Protein Extraction & Western Blot:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20 µg of protein per lane on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C:

      • Rabbit anti-phospho-Akt (Ser473) (e.g., Cell Signaling Technology #4060)

      • Rabbit anti-total-Akt (e.g., Cell Signaling Technology #4691)

      • Mouse anti-β-Actin (loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensity to determine the reduction in phospho-Akt relative to total-Akt.

Signaling Pathway Visualization

The diagram below illustrates the PI3K/Akt/mTOR pathway and highlights the points of inhibition for Compound X and key off-targets.

G cluster_inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation Akt->CellGrowth Inhibits apoptosis mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) S6K p70S6K mTORC1->S6K S6K->CellGrowth CompoundX Compound X CompoundX->PI3K Potent Inhibition Pictilisib Pictilisib Pictilisib->PI3K Pictilisib->mTORC1 Weak Inhibition

A Comparative Guide to Benchmarking Novel Kinase Inhibitors: A Case Study with 4-nitro-7-azaindole N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel kinase inhibitors, using the hypothetical compound 4-nitro-7-azaindole N-oxide (NAO) as a case study. We will objectively compare its projected performance against established kinase inhibitors, supported by detailed experimental protocols and data interpretation strategies. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize new chemical entities.

The 7-azaindole scaffold is a well-established "privileged fragment" in kinase inhibitor design.[1][2] Its structure is adept at forming crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, a feature leveraged in FDA-approved drugs like Vemurafenib.[1] Our hypothetical compound, NAO, builds upon this core, introducing a nitro group and an N-oxide to potentially modulate selectivity and potency. The critical first step for any new compound is to benchmark it against known inhibitors to understand its therapeutic potential.

The Benchmarking Workflow: A Multi-Faceted Approach

A robust evaluation of a novel kinase inhibitor requires a tiered approach, moving from broad, high-throughput biochemical screens to more focused cell-based functional assays. This workflow ensures a comprehensive understanding of the compound's potency, selectivity, and cellular activity.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Tier 1: Broad Kinase Panel Screen (Determine Selectivity) B Tier 2: IC50 Determination (Quantify Potency) A->B C Tier 3: Target Engagement & Pathway Analysis (Confirm Cellular Activity) B->C Hit Confirmation D Tier 4: Anti-Proliferative Assays (Assess Functional Effect) C->D

Caption: Tiered workflow for kinase inhibitor benchmarking.

Part 1: Biochemical Profiling - Defining Potency and Selectivity

The initial characterization of NAO involves biochemical assays to determine its inhibitory activity against a panel of purified kinases and to quantify its potency against specific targets.

Experiment 1: Broad Kinase Panel Screening

Objective: To determine the kinase selectivity profile of NAO. A broad-spectrum screen is essential to identify primary targets and potential off-target liabilities that could lead to toxicity.

Methodology: A radiometric kinase assay, such as the HotSpot™ assay, is a gold standard for its sensitivity and direct measurement of enzymatic activity.[3][4]

Protocol: Radiometric Kinase Assay (33P-ATP Filter Binding)

  • Reaction Setup: In a 96-well plate, combine the purified kinase, the specific peptide or protein substrate, and the test compound (e.g., NAO at a screening concentration of 1 µM) in kinase reaction buffer.

  • Initiation: Start the reaction by adding an ATP solution containing [γ-33P]ATP. The final ATP concentration should be at or near the Michaelis constant (Km) for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Allow the reaction to proceed at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction stays within the linear range.

  • Termination & Capture: Stop the reaction and spot the mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the filter, while the unreacted [γ-33P]ATP is washed away.

  • Detection: Quantify the amount of 33P-labeled substrate on the filter using a scintillation counter.

  • Analysis: Calculate the percent inhibition for NAO against each kinase relative to a DMSO vehicle control. Staurosporine, a potent but non-selective kinase inhibitor, serves as a positive control.[5][6][7][8]

Hypothetical Data & Interpretation:

The results from a kinase panel screen are typically visualized as a dendrogram or a table. Here, we present a hypothetical comparison of NAO against Staurosporine.

Kinase TargetNAO (% Inhibition @ 1 µM)Staurosporine (% Inhibition @ 1 µM)
EGFR95%99%
ABL192%98%
SRC45%97%
CDK215%95%
PKA8%96%
VEGFR288%99%

Hypothetical Data

This hypothetical data suggests NAO is a potent inhibitor of EGFR, ABL1, and VEGFR2, but displays greater selectivity than the promiscuous inhibitor Staurosporine. The minimal activity against CDK2 and PKA suggests a favorable initial selectivity profile.

Experiment 2: IC50 Determination

Objective: To quantify the potency of NAO against the primary kinase targets identified in the initial screen (EGFR and ABL1). The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.

Methodology: A luminescence-based kinase assay, such as the ADP-Glo™ assay, is a robust method for determining IC50 values.[9][10] It measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Protocol: ADP-Glo™ Kinase Assay

  • Compound Titration: Prepare serial dilutions of NAO and the benchmark inhibitors (e.g., Gefitinib for EGFR, Imatinib for ABL1) in the kinase assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase (e.g., recombinant EGFR), the substrate, and the inhibitor dilutions. Initiate the reaction by adding ATP.[10]

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP to ATP Conversion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.

  • Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Analysis: Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Hypothetical Data & Interpretation:

CompoundTarget KinaseIC50 (nM)
NAO (Hypothetical) EGFR 25
Gefitinib (Benchmark)EGFR~15-30[12][13][14]
NAO (Hypothetical) ABL1 40
Imatinib (Benchmark)ABL1~250-350[11][15]

This hypothetical data positions NAO as a potent inhibitor of EGFR, with potency comparable to the established drug Gefitinib.[12][13][14] Notably, its hypothetical potency against ABL1 is significantly higher than that of Imatinib, suggesting it could be a strong candidate for BCR-ABL positive leukemias.[11][15]

Part 2: Cell-Based Assays - Probing Cellular Function

Confirming that a compound can enter cells and modulate its target in a physiological context is a critical step.

Experiment 3: Target Engagement and Pathway Inhibition

Objective: To verify that NAO inhibits the phosphorylation of its target kinases (EGFR and ABL1) and their downstream signaling pathways within cancer cells.

Methodology: Western blotting is the standard technique to detect changes in protein phosphorylation levels.[16][17]

Protocol: Western Blot for Phosphorylated Proteins

  • Cell Culture & Treatment: Culture relevant cancer cell lines (e.g., A549 for EGFR, K562 for BCR-ABL) to 70-80% confluency. Treat the cells with various concentrations of NAO or benchmark inhibitors for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[16][17][18]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST). Milk is avoided as it contains phosphoproteins that can cause background signal.[16][17]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target or its downstream effector (e.g., anti-phospho-EGFR, anti-phospho-CrkL).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.[19]

Visualization of Targeted Signaling Pathways:

G cluster_0 EGFR Pathway cluster_1 BCR-ABL Pathway EGFR EGFR Grb2 Grb2/Sos EGFR->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation NAO NAO->EGFR BCR_ABL BCR-ABL CrkL CrkL BCR_ABL->CrkL PI3K PI3K/Akt BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Proliferation2 Proliferation/ Survival PI3K->Proliferation2 STAT5->Proliferation2 NAO2 NAO2->BCR_ABL

Caption: Inhibition of EGFR and BCR-ABL signaling by NAO.[20][21][22][23][24][25][26][27][28]

Expected Results: A dose-dependent decrease in the phosphorylated forms of EGFR and CrkL (a primary substrate of BCR-ABL) would confirm that NAO engages its targets in a cellular environment and inhibits their downstream signaling pathways.

Experiment 4: Anti-proliferative Assays

Objective: To determine if the observed target inhibition translates into a functional anti-cancer effect, specifically the inhibition of cancer cell growth.

Methodology: The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[29][30][31] It measures the metabolic activity of cells, which correlates with the number of viable cells.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., A549, K562) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of NAO and the benchmark inhibitors for 72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[29] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[31]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[30]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[29]

  • Analysis: Calculate the percentage of growth inhibition for each concentration relative to vehicle-treated cells and determine the GI50 (concentration for 50% growth inhibition) value.

Hypothetical Data & Interpretation:

CompoundCell LineTarget PathwayGI50 (nM)
NAO (Hypothetical) A549 EGFR 80
Gefitinib (Benchmark)A549EGFR~100-200
NAO (Hypothetical) K562 BCR-ABL 120
Imatinib (Benchmark)K562BCR-ABL~200-300[11]

This hypothetical data demonstrates that NAO effectively inhibits the proliferation of cancer cells dependent on EGFR and BCR-ABL signaling, with superior or comparable potency to the respective standard-of-care drugs in these cell lines.

Summary and Future Directions

This guide outlines a systematic approach to benchmarking a novel kinase inhibitor. Based on our hypothetical data, 4-nitro-7-azaindole N-oxide (NAO) presents as a promising dual inhibitor of EGFR and ABL1 with potent anti-proliferative effects in relevant cancer cell lines.

Comparative Summary:

MetricNAO (Hypothetical)Gefitinib (Benchmark)Imatinib (Benchmark)
Primary Targets EGFR, ABL1EGFRABL1, c-Kit, PDGFR[32][33][34]
Biochemical IC50 25 nM (EGFR), 40 nM (ABL1)~15-30 nM (EGFR)~250-350 nM (ABL1)
Cellular GI50 80 nM (A549), 120 nM (K562)~100-200 nM (A549)~200-300 nM (K562)

The promising profile of NAO warrants further preclinical development, including:

  • Pharmacokinetic studies: To assess absorption, distribution, metabolism, and excretion (ADME) properties.

  • In vivo efficacy studies: To evaluate anti-tumor activity in animal models.

  • Toxicology studies: To determine the safety profile of the compound.

By following a rigorous, multi-tiered benchmarking strategy, researchers can effectively characterize novel kinase inhibitors and identify promising candidates for advancement into clinical development.

References

Safety Operating Guide

A Strategic Guide to Personal Protective Equipment for Handling 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher engaged in drug development and scientific discovery, the compound 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide (CAS No. 74420-06-7) represents a molecule of interest due to its complex heterocyclic structure.[1] This guide provides a detailed, safety-first framework for the selection and use of Personal Protective Equipment (PPE). The structural presence of a nitro group and an N-oxide on a 7-azaindole scaffold necessitates a cautious and well-informed handling protocol.[2][3][4] Given that the chemical, physical, and toxicological properties have not been thoroughly investigated, it is prudent to minimize all chemical exposures and avoid underestimating the potential risks.[5][6]

Understanding the Inherent Risks

The structure of this compound itself dictates our safety strategy. Nitrogen-containing heterocyclic compounds are prevalent in biologically active molecules and pharmaceuticals, suggesting this compound could have potent biological effects.[7][8] The nitro group can be associated with respiratory irritation and other health hazards, while the overall structure indicates that skin and eye contact should be avoided.[6][9] Therefore, our primary objective is to establish a comprehensive barrier to prevent dermal, ocular, and respiratory exposure.

Core Directive: A Multi-Layered Defense System

A robust PPE protocol is not a simple checklist but an integrated system. For handling this compound, a multi-layered approach is essential. All operations involving this chemical should be conducted within a certified chemical fume hood to control exposure to hazardous fumes and vapors.[10]

The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale for Use
Eye & Face Protection Chemical splash goggles and a face shieldGoggles with a snug fit are crucial to prevent substances from entering the eyes.[11] A face shield provides an additional layer of protection against splashes for the entire face.[11][12][13]
Hand Protection Chemical-resistant nitrile or neoprene glovesNitrile gloves are resistant to a wide range of chemicals.[11] Gloves must be inspected before use and proper removal technique is critical to avoid skin contact.[6]
Body Protection Chemical-resistant lab coat or coverallA lab coat shields skin and personal clothing from chemical spills.[10][12] For tasks with a higher risk of splashes, a chemical-resistant apron or coverall is recommended.[11][14]
Respiratory Protection Use in a well-ventilated fume hoodInhalation may cause respiratory irritation.[6] Work should be performed under a hood to minimize breathing in dust, vapors, or mist.[2] If a fume hood is not available or for spill cleanup, a NIOSH-approved respirator may be necessary.[10][11]

Operational Protocols: Donning and Doffing PPE

The integrity of your protection depends on the correct sequence of putting on (donning) and taking off (doffing) your PPE to prevent cross-contamination.

Figure 1. A workflow diagram illustrating the correct sequence for donning and doffing PPE to minimize contamination risk.

Step-by-Step Donning Procedure:

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Eye and Face Protection: Don your chemical splash goggles, followed by a face shield.

  • Gloves: Put on your chemical-resistant gloves, ensuring the cuffs go over the sleeves of your lab coat.

Step-by-Step Doffing Procedure:

  • Gloves: Remove gloves using a proper technique (e.g., peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove) to avoid touching the outer contaminated surface.[6]

  • Lab Coat: Remove your lab coat by rolling it down from the shoulders, keeping the contaminated outer surface contained inward.

  • Goggles/Face Shield: Remove eye and face protection from the back to avoid touching the front.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water after removing all PPE.[2][6]

Emergency Preparedness: Spill and Exposure Response

In compliance with OSHA's Laboratory Standard, emergency protocols must be clearly established.[15]

In Case of Exposure:

  • Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area with plenty of soap and water.[6] Seek medical attention.

  • Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2][6] Seek immediate medical attention.

  • Inhalation: Move the person into fresh air. If breathing is difficult, give artificial respiration and consult a physician.[6][16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

Accidental Release Measures:

  • Minor Spill: For a small spill contained within a fume hood, use personal protective equipment and collect the material with an appropriate absorbent.[6] Place it in a suitable, closed container for disposal.[6]

  • Major Spill: Evacuate personnel to a safe area.[6] Prevent the chemical from entering drains and alert your institution's environmental health and safety office.[2][16]

Disposal Plan

All contaminated disposable PPE (gloves, etc.) and spilled materials must be collected in suitable, closed containers and disposed of as hazardous chemical waste, following all applicable local, regional, and national regulations.[2][6]

This guide is intended to establish a baseline for safe handling. Always consult the specific Safety Data Sheet (SDS) provided by your supplier and your institution's Chemical Hygiene Plan for the most comprehensive information.[10][17]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide
Reactant of Route 2
Reactant of Route 2
1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.